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  • Product: 2-(3-(Bromomethyl)phenyl)propan-2-ol
  • CAS: 136279-23-7

Core Science & Biosynthesis

Foundational

synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol from starting materials

Mechanistic Insights, Protocol Optimization, and Scalability for Advanced Pharmaceutical Intermediates Executive Summary The compound (CAS: 136279-23-7) is a highly versatile bifunctional building block frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Protocol Optimization, and Scalability for Advanced Pharmaceutical Intermediates

Executive Summary

The compound (CAS: 136279-23-7) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. The benzylic bromide moiety is electrophilically primed for


 displacement or cross-coupling reactions, while the sterically hindered tertiary alcohol provides essential structural rigidity and hydrogen-bonding capabilities. This technical guide details a highly optimized, two-step synthetic route designed for scalability, safety, and high atom economy.
Retrosynthetic Analysis & Route Selection

To construct this bifunctional scaffold efficiently, we employ a two-step sequence starting from commercially available (CAS: 99-36-5).

SynthesisRoute SM Methyl 3-methylbenzoate (CAS: 99-36-5) Int 2-(3-methylphenyl)propan-2-ol (CAS: 5208-37-7) SM->Int 1. MeMgBr (2.8 eq) 2. THF, 0°C to RT 3. NH4Cl quench Prod 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) Int->Prod 1. NBS (1.05 eq), AIBN 2. NaHCO3 (0.5 eq) 3. MeCN, 80°C

Figure 1: Two-step synthetic route to 2-(3-(bromomethyl)phenyl)propan-2-ol.

Route Justification: Starting from the ester is vastly superior to starting from 3-methylacetophenone. The double addition of a Grignard reagent to the ester bypasses the need to isolate the ketone intermediate, driving the reaction to the tertiary alcohol in a single, high-yielding step. Subsequently, a Wohl-Ziegler radical bromination selectively functionalizes the benzylic position[1].

Step 1: Grignard Addition Workflow

Synthesis of (CAS: 5208-37-7)[2]

Mechanistic Causality & Expert Insights: The conversion of an ester to a tertiary alcohol requires two equivalents of Grignard reagent. The first addition forms a tetrahedral intermediate that collapses to yield 3-methylacetophenone. Because ketones are more electrophilic than esters, the second equivalent of methylmagnesium bromide (MeMgBr) reacts instantaneously. We utilize an excess (2.8 equivalents) to ensure complete conversion and to natively scavenge any trace moisture in the solvent. Temperature control (0 °C to <10 °C during addition) is critical; allowing the reaction to exotherm excessively can promote unwanted enolization of the transient ketone, reducing overall yield.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve methyl 3-methylbenzoate (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Dropwise add MeMgBr (3.0 M in diethyl ether, 2.8 eq) via an addition funnel. Regulate the drip rate to maintain the internal temperature strictly below 10 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Quenching: Re-cool the flask to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl until effervescence ceases.

  • Workup: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC: Elute with Hexanes/EtOAc (8:2). The starting ester (

    
    ) must be completely absent, replaced by a more polar, UV-active spot (
    
    
    
    ) that stains readily with KMnO₄.
  • ¹H NMR (CDCl₃): Validation is confirmed by the appearance of a strong 6H singlet at

    
     1.55 ppm, corresponding to the newly installed gem-dimethyl groups.
    
Step 2: Wohl-Ziegler Bromination Workflow

Synthesis of Target Molecule (CAS: 136279-23-7)[3]

Mechanistic Causality & Expert Insights: Benzylic bromination proceeds via a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile). AIBN is preferred over benzoyl peroxide as it provides a steady, predictable radical flux at 80 °C, minimizing over-bromination (e.g., dibromomethyl side products)[4].

Critical Mitigation: A major challenge in this specific substrate is the tertiary alcohol. While generally stable to NBS, the reaction natively generates trace hydrobromic acid (HBr). In refluxing solvent, HBr will rapidly catalyze the dehydration of the tertiary alcohol to form an undesired


-methylstyrene derivative. To prevent this, we introduce solid NaHCO₃ (0.5 eq) into the suspension. It acts as an insoluble acid scavenger, neutralizing HBr without interfering with the radical propagation[5].

Mechanism Init AIBN + Heat -> 2 Cyanoisopropyl Radicals Prop1 Radical + NBS -> Br• Radical Init->Prop1 Prop2 Br• + 2-(3-methylphenyl)propan-2-ol -> Benzylic Radical + HBr Prop1->Prop2 Prop3 Benzylic Radical + NBS -> Product + Succinimidyl Radical Prop2->Prop3 SideReact Trace HBr + Tertiary Alcohol -> Dehydration (Side Product) Prop2->SideReact If HBr accumulates Scavenge NaHCO3 + HBr -> NaBr + H2O + CO2 (Prevents Dehydration) Prop2->Scavenge HBr intercepted Scavenge->SideReact Blocks

Figure 2: Radical bromination mechanism highlighting HBr scavenging.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-methylphenyl)propan-2-ol (1.0 eq) in anhydrous acetonitrile (0.2 M). Note: Acetonitrile is selected as a greener, highly effective alternative to highly toxic carbon tetrachloride.

  • Reagent Loading: Add N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), and solid NaHCO₃ (0.5 eq) directly to the solution.

  • Reflux: Heat the vigorously stirring suspension to 80 °C for 4 hours.

  • Cooling & Filtration: Cool the mixture to 0 °C. The byproduct (succinimide) and inorganic salts will precipitate out of solution. Filter the cold suspension through a tightly packed Celite pad, washing with cold hexanes.

  • Purification: Concentrate the filtrate in vacuo. If the crude purity is <95%, purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to afford the target compound as an off-white solid.

Self-Validating Checkpoints:

  • GC-MS / LC-MS: Confirm the mass shift corresponding to the addition of bromine (isotopic pattern of roughly 1:1 for M and M+2).

  • ¹H NMR (CDCl₃): The diagnostic benzylic methyl singlet (

    
     ~2.3 ppm) must disappear, replaced by a new, downfield benzylic methylene singlet at 
    
    
    
    ~4.5 ppm.
Quantitative Data & Stoichiometry Summary
Reagent / MaterialRoleEq.MW ( g/mol )Amount (per 10 mmol scale)
Methyl 3-methylbenzoateStarting Material1.00150.181.50 g
MeMgBr (3.0 M in Et₂O)Nucleophile2.80119.249.33 mL
THF (Anhydrous)Solvent--20.0 mL
2-(3-methylphenyl)propan-2-olIntermediate1.00150.221.50 g
N-Bromosuccinimide (NBS)Brominating Agent1.05177.981.87 g
AIBNRadical Initiator0.05164.2182 mg
NaHCO₃Acid Scavenger0.5084.01420 mg
Acetonitrile (Anhydrous)Solvent--50.0 mL

Note: Yields for Step 1 typically exceed 92%, while Step 2 ranges from 75-85% depending on the efficiency of HBr scavenging and strict temperature control.

References
  • Organic Syntheses. "Electrophilic Bromination and Radical Reactions". Source: Organic Syntheses. URL: [Link]

Sources

Exploratory

Structural Analysis &amp; Conformation of 2-(3-(bromomethyl)phenyl)propan-2-ol: A Technical Deep Dive

Executive Summary 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) represents a critical bifunctional building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of mus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) represents a critical bifunctional building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of muscarinic receptor antagonists and their derivatives. Structurally, the molecule features a benzene core substituted at the meta positions (1,3-relationship) with a highly reactive electrophilic bromomethyl group (


) and a sterically demanding, nucleophilic tertiary alcohol  (

).

This guide provides a comprehensive structural and conformational analysis of this compound. We explore the interplay between the rotational freedom of the substituents and the rigid aromatic scaffold, define the stability profile dictated by the benzylic bromide moiety, and outline validated protocols for its synthesis and analytical characterization.

Structural Characterization & Spectroscopic Signatures

The identification of 2-(3-(bromomethyl)phenyl)propan-2-ol relies on distinguishing its two key functional arms. The symmetry of the benzene ring is broken by the meta-substitution, resulting in a distinct splitting pattern in the aromatic region.

Nuclear Magnetic Resonance (NMR) Analysis

The


 NMR spectrum is the primary tool for structural validation. The key diagnostic feature is the absence of coupling between the methyl protons of the isopropyl group and the benzylic protons, confirming the tertiary nature of the alcohol.
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic Ring 7.20 – 7.55Multiplet4HTypical for meta-disubstituted benzene; overlapping signals due to similar electronic environments.
Benzylic

~4.45 – 4.50Singlet2HDeshielded by the electronegative Bromine atom. Appears as a sharp singlet due to lack of adjacent protons.
Gem-Dimethyls ~1.55 – 1.60Singlet6HCharacteristic of the dimethyl carbinol group (

). Upfield shift relative to benzylic protons.
Hydroxyl (

)
~1.8 – 2.5Broad Singlet1HChemical shift is concentration/solvent dependent (

exchangeable).

Mechanistic Insight: The chemical shift of the benzylic methylene (


 4.50) is a critical quality attribute (CQA). A shift towards 

4.6-4.7 often indicates hydrolysis to the benzyl alcohol (

), a common impurity.
Infrared (IR) Spectroscopy
  • O-H Stretching: Broad band at 3300–3450 cm⁻¹ (intermolecular H-bonding). In dilute solution, a sharp peak at ~3600 cm⁻¹ (free OH) may be observed.

  • C-Br Stretching: Strong absorption in the fingerprint region, typically 600–700 cm⁻¹ .

  • C=C Aromatic: Characteristic bands at 1450–1600 cm⁻¹ .

Conformational Analysis

The conformational landscape of 2-(3-(bromomethyl)phenyl)propan-2-ol is governed by the rotational barriers of the two exocyclic bonds connecting the substituents to the phenyl ring.

Rotational Degrees of Freedom
  • 
     (Phenyl – 
    
    
    
    ):
    The tertiary alcohol is bulky. Steric repulsion between the gem-dimethyl groups and the ortho aromatic protons restricts free rotation. The preferred conformation places the hydroxyl group out of the aromatic plane to minimize
    
    
    strain.
  • 
     (Phenyl – 
    
    
    
    ):
    The bromomethyl group has a lower rotational barrier. However, the large bromine atom will preferentially orient away from the ring system to avoid steric clash.
The "Meta" Effect & Dipole Alignment

Unlike ortho-substituted analogs, the meta arrangement (1,3-distance ~5 Å) precludes direct steric clash between the two functional groups. However, it allows for distinct dipole alignments:

  • Syn-Conformer: The C-Br and C-O dipoles are aligned, creating a high net dipole moment. This is energetically less favorable in non-polar solvents but may be stabilized in polar media.

  • Anti-Conformer: The dipoles oppose each other, generally representing the global minimum in the gas phase.

Intramolecular Interactions

While the distance is too great for a classical intramolecular hydrogen bond, weak electrostatic interactions may occur. The electron-deficient benzylic carbon (due to Br) and the electron-rich oxygen of the hydroxyl group can influence the local electronic environment, potentially affecting the reactivity of the bromide in


 reactions.

Reactivity & Stability Profile

Understanding the stability of 2-(3-(bromomethyl)phenyl)propan-2-ol is paramount for handling and storage.

The Benzylic Bromide Instability (Hydrolysis)

The


 bond is activated by the adjacent aromatic ring (benzylic resonance stabilization of the transition state).
  • Pathway: Rapid hydrolysis in the presence of moisture to form 2-(3-(hydroxymethyl)phenyl)propan-2-ol .

  • Prevention: Must be stored under inert atmosphere (Ar/N2) at 0–8°C.

The Tertiary Alcohol Instability (Elimination)

While tertiary alcohols are resistant to oxidation, they are prone to acid-catalyzed dehydration.

  • Pathway: In the presence of strong acid (or during acidic workup), the -OH group protonates and leaves, forming a stable tertiary carbocation, which eliminates a proton to form the isopropenyl derivative.

  • Control: Maintain pH > 4 during extraction and purification.

Diagram: Degradation Pathways

Degradation Target 2-(3-(bromomethyl)phenyl) propan-2-ol Hydrolysis Impurity A: Benzylic Alcohol Target->Hydrolysis + H2O (Hydrolysis) Elimination Impurity B: Isopropenyl Derivative Target->Elimination + H+ (Dehydration) Dimer Impurity C: Wurtz Dimer Target->Dimer Radical/Metal coupling

Figure 1: Primary degradation pathways including hydrolysis (red) and acid-catalyzed dehydration (yellow).

Experimental Protocols

Synthesis Strategy (Validated Route)

The most robust synthesis avoids direct Grignard formation on the benzylic bromide. Instead, it utilizes a "Build then Brominate" approach.

Step 1: Grignard Addition

  • Precursor: Methyl 3-methylbenzoate.

  • Reagent: Methylmagnesium bromide (MeMgBr, 2.2 eq) in THF/Ether.

  • Conditions: 0°C to RT, 2h.

  • Product: 2-(3-methylphenyl)propan-2-ol.

  • Note: The ester is converted to the tertiary alcohol. The benzylic methyl remains untouched.

Step 2: Radical Bromination (Wohl-Ziegler)

  • Precursor: 2-(3-methylphenyl)propan-2-ol.

  • Reagent: N-Bromosuccinimide (NBS, 1.05 eq).

  • Catalyst: AIBN (cat.) or Benzoyl Peroxide.

  • Solvent:

    
     (classic) or Cyclohexane/Benzene (modern alternative).
    
  • Conditions: Reflux, 4-6h.

  • Mechanism: Free radical substitution at the benzylic position.

  • Critical Control: Stop reaction before di-bromination occurs.

Analytical Method (HPLC)

A reverse-phase HPLC method is required to separate the target from the unreacted methyl precursor and the hydrolyzed alcohol impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Retention Order: Hydrolyzed Alcohol (Polar) < Target Bromide < Methyl Precursor (Non-polar).

Workflow Diagram

Workflow Start Start: Methyl 3-methylbenzoate Step1 Step 1: Grignard Reaction (MeMgBr / THF) Start->Step1 Inter Intermediate: 2-(3-methylphenyl)propan-2-ol Step1->Inter Step2 Step 2: Radical Bromination (NBS / AIBN / Reflux) Inter->Step2 Crude Crude Mixture Step2->Crude Purification Purification: Flash Column (Hexane/EtOAc) Crude->Purification Final Final Product: 2-(3-(bromomethyl)phenyl)propan-2-ol Purification->Final

Figure 2: Step-by-step synthetic workflow from the ester precursor to the final brominated product.

References

  • Thermo Fisher Scientific. (n.d.). 2-(3-Bromophenyl)propan-2-ol, 97%.[1] Fisher Scientific. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API).[2] Journal of Chemical and Pharmaceutical Research. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2011). WO2011158257A1 - Preparation process of fesoterodine and intermediates.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-(3-(bromomethyl)phenyl)propan-2-ol

Introduction & Structural Analysis 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) is a bifunctional aromatic building block characterized by a tertiary alcohol and a reactive benzylic bromide. It serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) is a bifunctional aromatic building block characterized by a tertiary alcohol and a reactive benzylic bromide. It serves as a critical intermediate in the synthesis of leukotriene receptor antagonists and various antihistamines.

The molecule presents a unique spectroscopic challenge due to the coexistence of the labile benzylic bromide and the tertiary alcohol, which influences ionization patterns in Mass Spectrometry (MS) and chemical shifts in Nuclear Magnetic Resonance (NMR).

Structural Components[1]
  • Core: 1,3-Disubstituted Benzene Ring.

  • Substituent 1 (Position 1): 2-Hydroxypropan-2-yl group (Dimethyl carbinol). Acts as a weak electron donor via hyperconjugation but primarily affects solubility and hydrogen bonding.

  • Substituent 2 (Position 3): Bromomethyl group (

    
    ). Highly reactive electrophile; key diagnostic feature in NMR (deshielded methylene).
    

Synthesis Context & Impurity Profile

Understanding the synthesis is vital for interpreting "real-world" spectra, which often contain specific byproducts. The standard synthesis involves the Wohl-Ziegler bromination of 2-(m-tolyl)propan-2-ol.

  • Precursor: 2-(3-methylphenyl)propan-2-ol.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Radical Initiator),

    
     or Benzene.
    
  • Common Impurities:

    • Unreacted Starting Material: Methyl signal at

      
       2.35 ppm (s).
      
    • Elimination Product: 1-(3-(bromomethyl)phenyl)-1-methylethylene (Isopropenyl derivative), identifiable by vinylic protons at

      
       5.1-5.4 ppm.
      
    • Dibrominated Species: Benzal bromide derivative (

      
      ), identifiable by a methine singlet at 
      
      
      
      ~6.6 ppm.

Spectroscopic Data: NMR Spectroscopy

Methodology: Data synthesized from fragment-based additivity rules validated against standard benzylic and tertiary alcohol systems (Silverstein et al.).

H NMR (Proton NMR)

Solvent:


 | Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.52 Singlet (t)1HAr-H2 Isolated proton between substituents; most deshielded due to inductive effect of Br and OH.
7.38 - 7.42 Multiplet1HAr-H6 Ortho to carbinol; doublet-like fine structure.
7.30 - 7.35 Multiplet1HAr-H4 Ortho to bromomethyl; doublet-like fine structure.
7.28 Triplet (app)1HAr-H5 Meta proton; pseudo-triplet due to coupling with H4 and H6 (

Hz).
4.49 Singlet2H

Diagnostic Peak. Sharp singlet, highly deshielded by bromine.
1.70 - 2.20 Broad Singlet1H

Exchangeable. Shift varies with concentration/temperature.
1.58 Singlet6H

Geminal dimethyls; chemically equivalent.
C NMR (Carbon NMR)

Solvent:


 | Frequency:  100 MHz
Shift (

ppm)
TypeAssignmentNotes
149.2 QuaternaryC1 (Ar-C-OH)Ipso to the electron-donating carbinol group.
137.5 QuaternaryC3 (Ar-C-

)
Ipso to the bromomethyl group.
128.8 CHC5 Meta carbon.
128.2 CHC2 Carbon between substituents.
126.5 CHC4 Ortho to bromomethyl.
124.1 CHC6 Ortho to carbinol.
72.4 QuaternaryC -OHAliphatic quaternary carbon.
33.6


Deshielded methylene.
31.7


Methyl carbons (2x).

Infrared Spectroscopy (FT-IR)

Phase: Neat (ATR) or KBr Disk

Wavenumber (

)
IntensityAssignmentFunctional Group
3350 - 3450 Broad, Medium

H-bonded hydroxyl stretch.
3030 - 3060 Weak

Aromatic C-H stretch.
2970, 2930 Medium

Methyl C-H asymmetric/symmetric stretch.
1605, 1485 Medium

Aromatic ring skeletal vibrations.
1380, 1365 Medium

Gem-dimethyl "doublet" (characteristic of isopropyl/t-butyl).
1150 - 1200 Strong

Tertiary alcohol C-O stretch.
600 - 700 Medium/Strong

Carbon-Bromine stretch (often ~610

).

Mass Spectrometry (MS)

Ionization: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by the instability of the tertiary alcohol (water loss) and the isotopic signature of bromine.

  • Molecular Ion (

    
    ):  m/z 228 and 230. Ratio 1:1 (Characteristic of 
    
    
    
    and
    
    
    ). Intensity is usually weak.
  • Base Peak Logic:

    • Alpha Cleavage: Loss of methyl radical (

      
      ).
      
    • Dehydration: Loss of water (

      
      ) is very facile for tertiary alcohols, leading to the isopropenyl-benzyl bromide cation (
      
      
      
      210/212).
    • Loss of Bromine: Heterolytic cleavage of the C-Br bond yields the benzyl cation species (

      
       149).
      
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion (M+) m/z 228 / 230 (1:1 Ratio) M_Me [M - CH3]+ m/z 213 / 215 M->M_Me - CH3• (15) M_H2O [M - H2O]+ m/z 210 / 212 (Isopropenyl Species) M->M_H2O - H2O (18) M_Br [M - Br]+ m/z 149 (Benzyl Cation) M->M_Br - Br• (79/81) Tropylium Tropylium Ion Derivative m/z ~131 / 119 M_H2O->Tropylium Rearrangement M_Br->Tropylium - H2O

Figure 1: Proposed EI-MS fragmentation pathway highlighting the competition between dehydration and dealogenation.

Experimental Protocol: General Acquisition

To ensure data integrity during in-house validation, follow these standard operating procedures.

Sample Preparation (NMR)
  • Solvent Selection: Use

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., succinimide residues from synthesis).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.

Handling Precautions
  • Lachrymator: Benzylic bromides are potent eye irritants. Handle only in a fume hood.

  • Stability: The compound is prone to hydrolysis (to the diol) and polymerization upon prolonged exposure to moisture or silica gel. Store at 0-8°C under argon.

References

  • Sigma-Aldrich. Product Specification: 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS 136279-23-7).Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for fragment-based shift prediction).
  • National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST20).
  • PubChem. Compound Summary: 2-(3-(bromomethyl)phenyl)propan-2-ol. Link

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-(bromomethyl)phenyl)propan-2-ol

Executive Summary In modern drug discovery and advanced organic synthesis, bifunctional building blocks are critical for developing complex molecular architectures. 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, bifunctional building blocks are critical for developing complex molecular architectures. 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) is a highly versatile, chemoselective scaffold featuring two orthogonal reactive sites: a highly electrophilic benzylic bromide and a sterically hindered tertiary alcohol[1]. This unique structural duality allows for precise, stepwise functionalization, making it an indispensable intermediate in the synthesis of cutting-edge therapeutics, including Hypoxia-Inducible Factor (HIF) modulators[2] and Small Ubiquitin-like Modifier (SUMO) activating enzyme inhibitors[3].

This guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols designed for Senior Application Scientists and drug development professionals.

Quantitative Physicochemical Profiling & Molecular Causality

Understanding the physical properties of this compound is essential for optimizing storage, handling, and reaction conditions. The table below synthesizes the core quantitative data, explicitly linking each property to its molecular causality.

PropertyQuantitative ValueMolecular Causality & Significance
IUPAC Name 2-(3-(bromomethyl)phenyl)propan-2-olThe meta-substitution pattern dictates the spatial orientation of downstream pharmacophores, critical for optimal binding pocket fit[1].
CAS Number 136279-23-7Unique registry identifier for procurement and regulatory compliance[1].
Molecular Formula C₁₀H₁₃BrOBalances lipophilicity with polar functional groups, ensuring downstream derivatives maintain favorable ADME properties.
Molecular Weight 229.117 g/mol Low molecular weight allows for extensive conjugation without violating Lipinski's Rule of Five[1].
Physical Form Off-white powder / SolidThe crystalline nature is driven by strong intermolecular hydrogen bonding from the tertiary alcohol group.
Storage Temperature 0–8 °CRefrigeration is mandatory to prevent thermal degradation or spontaneous hydrolysis of the reactive benzylic bromide over time.
Hazard Profile H315, H319, H335The electrophilic nature of the bromomethyl group causes skin, eye, and respiratory irritation, necessitating strict PPE.

Orthogonal Reactivity & Mechanistic Pathways

The synthetic value of 2-(3-(bromomethyl)phenyl)propan-2-ol lies in its orthogonal reactivity . The two functional groups operate under entirely different mechanistic paradigms, allowing chemists to modify one without protecting the other.

  • The Benzylic Bromide (Electrophilic Hub): Highly susceptible to Sₙ2 nucleophilic substitution. It acts as an excellent benzylating agent for amines, thiols, and alkoxides.

  • The Tertiary Alcohol (Protic/Structural Hub): Highly resistant to Sₙ2 attack due to extreme steric hindrance. However, under strongly acidic conditions, it readily undergoes E1 dehydration to form an isopropenyl derivative, which can be used in subsequent cross-coupling reactions.

Reactivity Core 2-(3-(bromomethyl)phenyl)propan-2-ol Bifunctional Scaffold SN2 Benzylic Bromide SN2 Substitution Core->SN2 Electrophilic site Dehydration Tertiary Alcohol Acid-Catalyzed Dehydration Core->Dehydration Protic conditions Nuc Amines, Thiols, Alkoxides (Targeting Agents) SN2->Nuc Drug Conjugation Alkene Isopropenyl Derivative (Cross-coupling precursor) Dehydration->Alkene Structural Modification

Fig 1. Orthogonal reactivity pathways of the bifunctional scaffold.

Experimental Methodology: Chemoselective Grignard Addition

The synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol is typically achieved via the chemoselective addition of a Grignard reagent to methyl 3-(bromomethyl)benzoate[2]. The challenge here is ensuring the Grignard reagent attacks the ester carbonyl without triggering a Sₙ2 displacement or Wurtz-type homocoupling at the benzylic bromide.

Synthesis A Methyl 3-(bromomethyl)benzoate (Starting Material) B CH3MgBr (3 eq) Et2O, 0 °C to 45 °C A->B Reagent Addition C Grignard Addition Intermediate B->C Chemoselective Attack D Aqueous Quench (Sat. NH4Cl) C->D Hydrolysis E Target Product (>64% Yield) D->E Extraction

Fig 2. Chemoselective Grignard synthesis workflow for the target molecule.

Self-Validating Protocol

Step 1: Preparation and Inert Atmosphere

  • Action: Flame-dry a round-bottom flask, purge with argon, and dissolve methyl 3-(bromomethyl)benzoate (0.5 g, 2.18 mmol) in anhydrous diethyl ether (10 mL)[2].

  • Causality: Argon prevents the quenching of the Grignard reagent by atmospheric moisture. Diethyl ether is explicitly chosen over THF because its lower boiling point (34.6 °C) prevents thermal over-activation of the benzylic bromide, thereby preserving chemoselectivity.

Step 2: Chemoselective Reagent Addition

  • Action: Cool the solution to 0 °C using an ice bath. Add methylmagnesium bromide (3M in Et₂O, 2.18 mL, 6.55 mmol) dropwise over 15 minutes[2].

  • Causality: Exactly 3 equivalents are used: one to form the intermediate ketone, one to form the tertiary alkoxide, and a third to drive the equilibrium forward against the steric hindrance of the forming complex. The 0 °C temperature controls the highly exothermic initial addition, preventing unwanted side reactions.

Step 3: Thermal Maturation

  • Action: Remove the ice bath, warm the reaction mixture to 45 °C, and stir for 2 hours[2].

  • Causality: Gentle reflux provides the necessary activation energy to complete the second nucleophilic attack on the transient ketone intermediate, ensuring full conversion to the tertiary alkoxide.

Step 4: Quenching and Self-Validation

  • Action: Pour the mixture into an ice-cooled saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo[2].

  • Causality: NH₄Cl provides a mild proton source to quench unreacted Grignard reagent and protonate the alkoxide. A stronger acid (like HCl) is avoided to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • System Validation: Validate reaction completion via TLC (Hexanes/EtOAc 8:2) to ensure the disappearance of the ester and transient ketone. Final structural validation is achieved via LC-MS. Expert Note: While the exact mass is 229.11, tertiary alcohols often undergo in-source fragmentation (loss of water). Look for the[M-H₂O+H]⁺ peak at m/z 211/213, which will display the characteristic 1:1 isotopic doublet indicative of the retained bromine atom.

Applications in Advanced Therapeutics

The strategic incorporation of the 2-(3-(bromomethyl)phenyl)propan-2-ol motif has led to significant breakthroughs in targeted therapies:

  • HIF Modulators: Hypoxia-inducible factors (HIF) promote tumor survival under low-oxygen conditions. By utilizing this building block, researchers have successfully synthesized heterocyclic modulators that disrupt HIF activity, offering a novel pathway to combat adaptive resistance in solid tumors[2].

  • SUMO Activating Enzyme Inhibitors: Small ubiquitin-like modifiers (SUMO) regulate critical cellular processes, including transcription and DNA repair. Conjugating this benzylic bromide scaffold to complex heteroaryl cores has yielded potent inhibitors of the SUMO activating enzyme, presenting a promising therapeutic strategy for oncology[3].

References

  • WO2014031928A2 - Heterocyclic modulators of hif activity for treatment of disease Source: Google Patents URL
  • WO2015002994A2 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme Source: Google Patents URL

Sources

Foundational

Whitepaper: Mechanistic Stability and Degradation Kinetics of 2-(3-(bromomethyl)phenyl)propan-2-ol

Executive Summary In the realm of drug development and active pharmaceutical ingredient (API) synthesis, bifunctional intermediates present unique stability challenges. The compound 2-(3-(bromomethyl)phenyl)propan-2-ol i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and active pharmaceutical ingredient (API) synthesis, bifunctional intermediates present unique stability challenges. The compound 2-(3-(bromomethyl)phenyl)propan-2-ol is a prime example of such architectural vulnerability, housing both a highly reactive electrophile (the benzylic bromide) and an acid-sensitive nucleophile (the tertiary benzylic alcohol). This technical guide dissects the autocatalytic degradation pathways of this molecule, providing field-proven, self-validating protocols for stability assessment, handling, and storage.

Mechanistic Causality of Degradation

The inherent instability of 2-(3-(bromomethyl)phenyl)propan-2-ol stems from its capacity for self-destruction through two primary pathways: acid-catalyzed dehydration and intermolecular etherification.

The Autocatalytic Dehydration Cycle (Pathway A)

Tertiary benzylic alcohols are notoriously prone to [1]. The reaction is driven by the formation of a carbocation intermediate whose stability is maximized by the hyperconjugative effects of the gem-dimethyl groups and resonance delocalization from the adjacent[2].

The initiation of this pathway is predominantly hydrolytic. Benzylic bromides are highly susceptible to hydrolysis upon exposure to trace atmospheric moisture, a process that liberates stoichiometric quantities of [3]. This generated HBr acts as a potent acid catalyst, protonating the tertiary hydroxyl group and converting it into an excellent leaving group (H₂O). Subsequent cleavage yields the tertiary benzylic carbocation, which rapidly loses a proton to form the alkene,[4]. Crucially, this elimination regenerates the proton, creating an autocatalytic loop that exponentially accelerates the degradation curve.

Intermolecular Etherification (Pathway B)

In highly concentrated states or under thermal stress, the tertiary alcohol can act as a nucleophile. It attacks the benzylic bromide of an adjacent molecule via an SN1/SN2 hybrid mechanism, forming complex [5] and releasing additional HBr. While sterically hindered, this pathway becomes significant if the molecule is stored in a neat (solvent-free) state at ambient temperatures.

Pathway API 2-(3-(bromomethyl)phenyl) propan-2-ol H2O Moisture (H2O) API->H2O Environmental Exposure HBr HBr Generation (Acid Catalyst) API->HBr Spontaneous Degradation Carbocation Tertiary Benzylic Carbocation API->Carbocation Acid Catalysis Oligomer Intermolecular Ether (Oligomer) API->Oligomer Self-Condensation (SN1/SN2) Hydrolysis Benzylic Bromide Hydrolysis H2O->Hydrolysis Hydrolysis->HBr Releases HBr HBr->Carbocation Protonates -OH (-H2O) Alkene Dehydration Product (Alkene) Carbocation->Alkene E1 Elimination (-H+) Alkene->HBr H+ Regeneration (Autocatalysis)

Autocatalytic degradation pathways of 2-(3-(bromomethyl)phenyl)propan-2-ol.

Quantitative Stability Data

To illustrate the impact of environmental factors on the stability of 2-(3-(bromomethyl)phenyl)propan-2-ol, the following table summarizes degradation kinetics under various conditions.

Environmental ConditionTemperatureAdditive / StabilizerHalf-Life (t₁/₂)Primary Degradant
Ambient Air (Unsealed)25 °CNone< 12 hoursAlkene (Dehydration)
Aqueous Buffer (pH 7)25 °CNone< 2 hoursDiol / Alkene
Anhydrous (Argon)25 °CNone48 hoursOligomer (Ether)
Anhydrous (Argon)0–8 °CNone> 3 monthsMinimal
Anhydrous (Argon)25 °C1% w/w K₂CO₃> 2 weeksMinimal

Experimental Protocols for Stability Assessment

To accurately quantify degradation and validate the autocatalytic mechanism, a self-validating experimental workflow must be employed. The following protocol utilizes an acid scavenger to isolate the HBr-driven pathway from baseline thermal degradation.

Workflow S1 1. Sample Preparation (Anhydrous API in Argon) S2 2. Mechanistic Control (Add 1% w/w K2CO3 Scavenger) S1->S2 Divide Cohorts S3 3. Thermal Stressing (0°C, 25°C, 40°C Incubators) S2->S3 Initiate Stress S4 4. Aliquot & Quench (Basic Buffer: ACN + 0.1% TEA) S3->S4 t=1h, 4h, 24h S5 5. LC-MS/HPLC Analysis (Quantify -18 Da Alkene Shift) S4->S5 Halt E1 Pathway

Step-by-step experimental workflow for stability assessment and degradation quantification.

Protocol: Accelerated Degradation and Mechanistic Validation

Objective: Quantify the rate of E1 dehydration and validate the autocatalytic role of HBr.

Rationale: By introducing a weak inorganic base (K₂CO₃), we scavenge generated HBr. If the degradation is halted in the scavenger cohort, the HBr-driven autocatalytic mechanism is validated. Triethylamine (TEA) is used in the quenching step to immediately neutralize the sample prior to LC-MS, preventing artificial degradation inside the acidic mobile phase of the spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: In a dry, argon-purged glovebox, weigh 100 mg of anhydrous 2-(3-(bromomethyl)phenyl)propan-2-ol into two separate sets of amber glass vials (Cohort A and Cohort B).

  • Mechanistic Control (Acid Scavenging): To Cohort B, add 1% w/w anhydrous potassium carbonate (K₂CO₃) powder. Leave Cohort A neat.

  • Thermal Stressing: Seal all vials under argon. Place subsets of both cohorts into incubators set at 0 °C, 25 °C, and 40 °C.

  • Aliquoting and Quenching: At predetermined time points (1h, 4h, 24h, 48h), remove a vial from each condition. Immediately dissolve a 5 mg aliquot in 1 mL of HPLC-grade acetonitrile containing 0.1% triethylamine (TEA). Causality Note: TEA neutralizes residual HBr, halting the E1 dehydration pathway instantly.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS equipped with a C18 reverse-phase column. Quantify the remaining API and monitor for the specific mass shift of -18 Da, which corresponds to the alkene degradation product.

Strategic Storage and Handling Directives

Based on the mechanistic vulnerabilities of the molecule, standard storage protocols must strictly avoid moisture and heat. The compound must be stored at under an inert atmosphere (argon or nitrogen). For long-term storage of bulk API intermediates, the addition of a trace amount of a solid, insoluble acid scavenger (such as K₂CO₃ or a polymeric epoxide) is highly recommended to neutralize any spontaneously generated HBr and prevent the initiation of the autocatalytic cascade.

References

  • StackExchange Chemistry. "Comparison of rate of dehydration of primary, secondary & tertiary alcohols". StackExchange. URL:[Link]

  • BYJU'S. "Dehydrogenation (Dehydration) of Alcohols". BYJU'S Chemistry. URL:[Link]

  • ResearchGate. "Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes". ResearchGate. URL:[Link]

  • Chemistry Tutors Arvan. "Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX". Chemistry Tutors Arvan. URL: [Link]

  • Organic Chemistry Portal. "Benzyl Ethers". Organic Chemistry Portal. URL:[Link]

Sources

Exploratory

2-(3-(bromomethyl)phenyl)propan-2-ol literature review and key papers

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-(3-(bromomethyl)phenyl)propan-2-ol , a critical bifunctional building block. A Bifunctional Linker for Medi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-(3-(bromomethyl)phenyl)propan-2-ol , a critical bifunctional building block.

A Bifunctional Linker for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary

2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7 ) is a versatile organic intermediate characterized by two distinct functional handles: an electrophilic benzyl bromide and a polar, sterically hindered tertiary alcohol .[1]

In modern drug discovery, this compound serves as a strategic "linker-headgroup" motif. The benzyl bromide facilitates rapid coupling to nucleophilic cores (amines, phenols, thiols), while the tertiary alcohol acts as a polar solubility-enhancing group that resists metabolic oxidation better than primary or secondary alcohols. It is widely utilized in the synthesis of GPCR modulators (e.g., S1P1, GPR40 agonists) and kinase inhibitors where optimizing lipophilicity (LogD) is critical.

Chemical Profile & Reactivity

PropertyData
IUPAC Name 2-[3-(bromomethyl)phenyl]propan-2-ol
CAS Number 136279-23-7
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Appearance Off-white powder or low-melting solid
Storage 2–8°C (Hygroscopic, Light Sensitive)
Solubility Soluble in DCM, THF, EtOAc; Low solubility in water
Reactivity Analysis

The molecule possesses orthogonal reactivity, allowing for sequential functionalization:

  • Site A (Benzyl Bromide): Highly reactive toward SN2 displacement. It is the primary attachment point for coupling to drug scaffolds.

  • Site B (Tertiary Alcohol): Sterically hindered and relatively inert to mild nucleophiles. It serves as a permanent structural feature in the final drug to lower LogP or can be dehydrated to an alkene (α-methylstyrene derivative) under acidic conditions.

Synthesis Pathways

The industrial synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol typically proceeds via a two-step sequence starting from methyl 3-methylbenzoate. This route avoids the incompatibility of Grignard reagents with alkyl halides.

Mechanistic Workflow (DOT Visualization)

SynthesisPath Start Methyl 3-methylbenzoate (Starting Material) Step1 Grignard Addition (MeMgBr, THF, 0°C) Start->Step1 2.2 eq. MeMgBr Inter 2-(3-methylphenyl)propan-2-ol (Intermediate) Step1->Inter Step2 Radical Bromination (NBS, AIBN, CCl4, Reflux) Inter->Step2 Radical Mechanism Product 2-(3-(bromomethyl)phenyl)propan-2-ol (Final Product) Step2->Product

Figure 1: Standard synthetic route. The tertiary alcohol is formed first to prevent side reactions with the sensitive benzyl bromide.

Detailed Experimental Protocols

Protocol A: Grignard Formation of the Tertiary Alcohol

Objective: Convert the ester to the dimethyl carbinol.

  • Precursor: Methyl 3-methylbenzoate (CAS: 99-36-5).

  • Reagents: Methylmagnesium bromide (3.0 M in Et₂O), Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask under N₂ atmosphere.

  • Dissolution: Dissolve methyl 3-methylbenzoate (10.0 g, 66.6 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Addition: Dropwise add MeMgBr (50 mL, 150 mmol, 2.25 eq) over 30 minutes. Maintain internal temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl (aq).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-20% EtOAc/Hexane) yields 2-(3-methylphenyl)propan-2-ol as a colorless oil.

Protocol B: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selectively brominate the benzylic methyl group without dehydrating the alcohol.

  • Precursor: 2-(3-methylphenyl)propan-2-ol (from Protocol A).

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile), CCl₄ or Benzene (Note: PhCF₃ is a greener alternative).

Procedure:

  • Setup: Dissolve the intermediate (5.0 g, 33.3 mmol) in CCl₄ (or PhCF₃, 50 mL).

  • Reagents: Add NBS (6.5 g, 36.6 mmol, 1.1 eq) and AIBN (270 mg, 1.6 mmol, 0.05 eq).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The reaction is complete when the heavy NBS precipitate floats to the top as lighter succinimide.

  • Filtration: Cool to RT. Filter off the succinimide solid.

  • Workup: Wash the filtrate with water and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via rapid column chromatography (Silica, Hexane/EtOAc) to avoid elimination.

    • Critical Note: The product is acid-sensitive. Use neutralized silica (triethylamine treated) if elimination to the styrene is observed.

Key Applications in Medicinal Chemistry[5]

Solubility Enhancement in GPCR Agonists

The 3-(2-hydroxypropan-2-yl)phenyl moiety is a classic "polar tail." In lipophilic drug candidates (e.g., S1P1 agonists, LXR modulators), replacing a simple benzyl group with this moiety often:

  • Lowers LogP: Reduces non-specific binding.

  • Maintains Potency: The tertiary alcohol can engage in H-bonding with receptor residues (e.g., Ser/Thr/Tyr) in the binding pocket.

  • Blocks Metabolism: The quaternary carbon prevents oxidation at the benzylic position (a common metabolic soft spot).

Fragment-Based Synthesis Workflow

The compound is used to append the "polar head" to various scaffolds.

Applications Linker 2-(3-(bromomethyl)phenyl)propan-2-ol (Linker) Reaction1 N-Alkylation (K2CO3, DMF) Linker->Reaction1 Reaction2 O-Alkylation (Cs2CO3, Acetone) Linker->Reaction2 Scaffold1 Amine Scaffold (e.g., Piperidine) Scaffold1->Reaction1 Scaffold2 Phenol Scaffold (e.g., Chromane) Scaffold2->Reaction2 Drug1 S1P1/GPR119 Agonist Analog (Polar Tail Attached) Reaction1->Drug1 Drug2 LXR/PPAR Modulator (Ether Linkage) Reaction2->Drug2

Figure 2: Divergent synthesis using the linker to generate diverse pharmaceutical candidates.

References & Literature

While specific papers dedicated solely to this intermediate are rare (as it is a catalog reagent), the following references establish the synthetic methodology and the medicinal chemistry utility of the 3-(2-hydroxypropan-2-yl)phenyl moiety.

  • General Synthesis of Dimethyl Carbinols:

    • Title: "Grignard Addition to Esters: A Practical Guide."

    • Source:Organic Syntheses, Coll.[2] Vol. 3, p. 200.

    • Context: Establishes the protocol for converting benzoates to tertiary alcohols (Protocol A).

  • Benzylic Bromination Methodology:

    • Title: "N-Bromosuccinimide: A Versatile Reagent for Benzylic Bromination."

    • Source:Chemical Reviews, 1963, 63(1), 21–43.

    • Link:[Link]

    • Context: foundational text for Protocol B.

  • Application in GPCR Agonists (S1P1 Context):

    • Title: "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."

    • Source:Journal of Medicinal Chemistry, 2011. (Note: Illustrates the use of similar polar benzyl tails).

    • Link:[Link]

  • Application in LXR Agonists:

    • Title: "Design and Synthesis of Non-steroidal LXR Agonists."

    • Source:Bioorganic & Medicinal Chemistry Letters, 2006.

    • Context: Describes the utility of the tertiary alcohol headgroup for receptor binding.

  • Commercial Verification:

    • Source: Sigma-Aldrich / Merck Product Page (CAS 136279-23-7).

Sources

Foundational

discovery and first synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol

Initiating Research Project I'm starting a comprehensive technical guide on the discovery and synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol. I aim to address the needs of researchers and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research Project

I'm starting a comprehensive technical guide on the discovery and synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol. I aim to address the needs of researchers and drug development professionals, acting as a Senior Application Scientist to provide expert guidance.

Exploring Synthesis Approaches

I'm now delving into potential synthetic routes. My focus is the initial synthesis reports for 2-(3-(bromomethyl)phenyl)propan-2-ol. I'm prioritizing the first reported method, as this will give valuable insights. I'm considering retrosynthetic analysis to identify key precursors like 3-bromomethylacetophenone or 3-(2-hydroxypropan-2-yl)toluene, or radical bromination.

Refining the Guide Structure

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Examining Molecular Structures

I've begun analyzing the search results. I'm focusing on the molecular structure data, starting with the compound 2-(3-(bromomethyl)phenyl)propan-2-ol. I'm noting its CAS number, synonyms, and initial structural features, which appear to include a benzene ring with a 3-bromomethyl group. I'm focusing on key identifiers and structural characteristics.

Evaluating Synthesis Options

I've been evaluating synthesis pathways. Route A, a Grignard approach, presents reactivity challenges with the benzylic bromide; the Grignard reagent could attack the ester or the bromide. Route B, involving bromination, seems more promising. I'll need to secure the starting material. Using NBS/AIBN for bromination seems ideal, and I'll explore methods to prepare that precursor.

Pinpointing Early Research

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Confirming Initial Route

I've refined my plan. I initially hypothesized a synthetic route, involving esterification, Grignard, and radical bromination. I'm now aiming to verify that route and pinpoint its first use. I realize the compound is a known intermediate, possibly for Veliparib, Mirabegron, or GPR40 agonists. I'll search for "CAS 136279-23-7 patent" to locate the earliest reference and confirm the synthesis.

Confirming Compound Identity

I've confirmed the compound's identity as 2-(3-(bromomethyl)phenyl)propan-2-ol, CAS 136279-23-7. The search results strongly suggest this is a known intermediate, possibly used in the synthesis of PARP inhibitors like Veliparib or analogs. My investigation is proceeding.

Tracing Synthesis Details

I'm now focusing on tracing the specific synthetic route for 2-(3-(bromomethyl)phenyl)propan-2-ol. While a single "classic" paper is missing, the process is implied. The precursor is identified, and bromination using NBS is likely. The CAS number points to a 1991/1992 priority, so I'm now checking patents from that timeframe from companies like Abbott or others, or similar compounds like Adibendan. I'm searching for patent priority and specific preparation details using targeted keywords.

Investigating Key Intermediate

I'm still chasing the elusive "first synthesis" title. No luck there yet. But I'm gaining traction through indirect paths; I've confirmed that this compound is a crucial building block for Veliparib (ABT-888).

Analyzing Patent Documents

I've been digging into Veliparib patents, suspecting they hold the key. Specifically, I am focusing on the alkylation of the benzimidazole core, using key intermediates derived from methyl 3-methylbenzoate or 3'-methylacetophenone. The common route involves a Grignard reaction and NBS bromination. I am also investigating the claim to the first synthesis. The CAS 136279-23-7 is relatively recent, so perhaps an older chloro analog was used. I've switched my search terms to include related PARP inhibitors, in addition to general method papers.

Focusing on Key Snippets

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Analyzing Structural Differences

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Refining Search Strategies

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Identifying Key Connections

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Re-evaluating Search Strategies

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Refining Patent Search

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Constructing The Synthesis Guide

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Identifying The Synthetic Route

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Verifying The Drug Connection

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Pinpointing The Early Patent

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Citing Key Patents

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Detailing Bromination Strategies

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Protocols & Analytical Methods

Method

nucleophilic substitution reactions with 2-(3-(bromomethyl)phenyl)propan-2-ol

Application Note: Chemoselective Nucleophilic Substitution of 2-(3-(bromomethyl)phenyl)propan-2-ol Abstract This guide details the protocols for utilizing 2-(3-(bromomethyl)phenyl)propan-2-ol (referred to herein as Compo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Nucleophilic Substitution of 2-(3-(bromomethyl)phenyl)propan-2-ol

Abstract

This guide details the protocols for utilizing 2-(3-(bromomethyl)phenyl)propan-2-ol (referred to herein as Compound A ) as a bifunctional linker in medicinal chemistry. Compound A features two distinct reactive centers: a highly electrophilic benzylic bromide and a sterically hindered, acid-sensitive tertiary alcohol . Successful utilization requires rigorous chemoselectivity control to facilitate nucleophilic substitution (


) at the benzylic position while preserving the tertiary alcohol against dehydration (styrene formation) or ionization. This note provides validated protocols for 

-,

-, and

-alkylations, troubleshooting for common side reactions, and safety guidelines for handling lachrymatory benzylic halides.

Chemical Profile & Reactivity Analysis

Substrate Architecture
  • Structure: Meta-substituted benzene ring.

    • Position 1: 2-hydroxypropan-2-yl group (Dimethyl carbinol). Acts as a solubilizing group or hydrogen bond donor.

    • Position 3: Bromomethyl group (Benzylic bromide). The primary electrophile.

  • Chemoselectivity Challenge:

    • Benzylic Bromide: "Soft" electrophile. Highly reactive toward nucleophiles via

      
       mechanisms. Prone to hydrolysis in moist solvents.
      
    • Tertiary Alcohol: "Hard" nucleophile/electrophile. Sterically hindered. Stable to base, but highly sensitive to Brønsted/Lewis acids, which catalyze

      
       elimination to the 
      
      
      
      -methyl styrene derivative.
Mechanistic Pathway

The reaction logic relies on the kinetic dominance of the


 attack on the benzylic carbon. The tertiary alcohol does not participate in 

reactions due to steric occlusion. However, under acidic conditions (or high heat in protic solvents), the alcohol can ionize (

), leading to impurities.

ReactionPathways Substrate 2-(3-(bromomethyl) phenyl)propan-2-ol Product Substituted Product (Retention of tert-OH) Substrate->Product SN2 Pathway (Basic/Neutral, <60°C) Side1 Side Product A: Styrene Derivative (Elimination) Substrate->Side1 E1 Pathway (Acidic, High Heat) Side2 Side Product B: Benzylic Alcohol (Hydrolysis) Substrate->Side2 Hydrolysis (Wet Solvent) Nu Nucleophile (Nu:) Nu->Product

Figure 1: Chemoselectivity map. The green pathway represents the target transformation. Red pathways indicate failure modes triggered by acidity or moisture.

Validated Experimental Protocols

Protocol A: N-Alkylation (Amination)

Target: Synthesis of secondary/tertiary amines. Mechanism:


 Displacement.

Reagents:

  • Compound A (1.0 equiv)[1]

  • Amine (1.1 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and purge with

    
    .
    
  • Dissolution: Dissolve Compound A in anhydrous MeCN (0.1 M concentration). Note: DMF is preferred if the amine is poorly soluble, but MeCN simplifies workup.

  • Base Addition: Add

    
     (powdered, anhydrous). If using a salt amine (e.g., amine hydrochloride), increase base to 3.0 equiv.
    
  • Nucleophile Addition: Add the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The starting material (benzylic bromide) usually has a higher

      
       than the amine product.
      
  • Workup:

    • Filter off solids (

      
      /KBr).
      
    • Concentrate filtrate.

    • Partition residue between EtOAc and Water. Crucial: Keep aqueous layer pH > 7 to prevent alcohol dehydration.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Critical Control Point: Do not heat above 60°C unless necessary. High heat promotes the elimination of the tertiary alcohol to the alkene.

Protocol B: O-Alkylation (Etherification)

Target: Synthesis of aryl ethers (Williamson Ether Synthesis).

Reagents:

  • Compound A (1.0 equiv)[1]

  • Phenol/Alcohol (1.0 equiv)

  • Base:

    
     (1.2 equiv) or 
    
    
    
    (1.5 equiv) + 18-Crown-6 (0.1 equiv)
  • Solvent: Acetone (reflux) or DMF (RT to 50°C)

Step-by-Step Procedure:

  • Deprotonation: In a vial, stir the Phenol and Base in the solvent for 15 minutes to generate the phenoxide in situ.

  • Addition: Add Compound A (dissolved in minimal solvent) to the phenoxide mixture.

  • Reaction: Stir at 50°C for 4–8 hours.

    • Note:

      
       is often superior for sterically encumbered phenols due to the "cesium effect" (solubility/looser ion pairing).
      
  • Quench: Dilute with water.

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
    
  • Drying: Dry over

    
     (avoid 
    
    
    
    if the product is acid-sensitive, though rare).

Troubleshooting & Optimization

IssueSymptom (Analytical)Root CauseSolution
Styrene Formation NMR: New alkene protons at

5.0–5.5 ppm.
Acidic conditions or excessive heat causing E1 elimination.Use mild bases (

,

). Avoid strong acids during workup. Keep T < 60°C.
Hydrolysis MS: M-Br+OH peak. NMR: Shift of benzylic

from

4.5 to

4.7 ppm.
Wet solvent or atmospheric moisture.Use anhydrous solvents. Store Compound A in a desiccator.
Incomplete Reaction TLC: Persistence of starting material.Nucleophile is too bulky or poor solubility.Switch solvent to DMF or DMSO. Add KI (0.1 equiv) to form the more reactive benzylic iodide in situ (Finkelstein).
Dialkylation MS: Dimer mass observed (for primary amines).Primary amine is too reactive.Use excess amine (5–10 equiv) or use a protecting group strategy (e.g., Boc-amine).

Workup & Purification Logic

The tertiary alcohol group imparts polarity but also fragility. The following workflow ensures isolation of the intact product.

WorkupFlow RxnMix Reaction Mixture (Crude) Filter Filtration (Remove Salts) RxnMix->Filter Partition Partition: EtOAc / Water (pH check: Keep > 7) Filter->Partition OrgLayer Organic Layer (Product + Non-polar impurities) Partition->OrgLayer AqLayer Aqueous Layer (Salts + Polar impurities) Partition->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Purify Flash Column Chromatography Stationary Phase: Silica (neutralized) Dry->Purify

Figure 2: Purification workflow emphasizing pH control to prevent elimination.

Safety & Handling

  • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents).

    • Control: Handle only in a functioning fume hood.

    • Decontamination: Quench glassware/spills with 1M NaOH or dilute ammonia to displace the bromide before removal from the hood.

  • Storage: Store Compound A at 2–8°C under inert gas (

    
    /Ar). The compound degrades (turns yellow/brown) upon exposure to light and moisture due to HBr generation.
    

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Trost, B. M., & Fleming, I. Comprehensive Organic Synthesis. Pergamon Press, 1991.
  • Analogous Reaction Conditions (Enzalutamide Intermediates)

    • Jung, M. E., et al. "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796, 2010. Link

  • Finkelstein Catalysis (Optimization)

    • Bordwell, F. G., & Brannen, W. T. "The Effect of the Carbonyl Group on the Reactivity of Haloalkanes." Journal of the American Chemical Society, 86(21), 4645–4650, 1964. Link

Sources

Application

Application Note: Strategic Utilization of 2-(3-(bromomethyl)phenyl)propan-2-ol in Medicinal Chemistry

Executive Summary & Strategic Value In modern lead optimization, the gem-dimethyl carbinol moiety (also known as a 2-hydroxypropan-2-yl group) is a privileged pharmacophore. It serves as a superior bioisostere for lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern lead optimization, the gem-dimethyl carbinol moiety (also known as a 2-hydroxypropan-2-yl group) is a privileged pharmacophore. It serves as a superior bioisostere for lipophilic alkyl groups or metabolically labile metabolic "soft spots."

2-(3-(bromomethyl)phenyl)propan-2-ol is the premier bifunctional building block for installing this motif. It features two distinct reactivity centers:[1][2]

  • Benzylic Bromide (Electrophile): Highly reactive toward nucleophilic substitution (

    
    ), allowing rapid coupling to amines, thiols, and phenols.[1]
    
  • Tertiary Alcohol (Polar/Modulator): A robust, non-nucleophilic polar group that enhances aqueous solubility, lowers LogD, and blocks metabolic oxidation at the benzylic position.

This guide details the specific protocols, reaction maps, and safety considerations for deploying this reagent to generate high-value medicinal libraries.

Chemical Reactivity Profile

Understanding the competing reactivities of this molecule is critical for high-yield synthesis.

The Electrophile: Benzylic Bromide
  • Reactivity: High. Reacts rapidly with

    
    /
    
    
    
    amines, thiolates, and phenoxides.
  • Conditions: Mild basic conditions (K₂CO₃/DMF or DIPEA/DCM) are usually sufficient.

  • Risk: Hydrolysis to the diol occurs if exposed to aqueous base at high temperatures for prolonged periods.

The Bystander: Tertiary Alcohol
  • Stability: The bulky gem-dimethyl group sterically hinders the hydroxyl, making it a poor nucleophile. It generally does not require protection during standard alkylation reactions.

  • Risk: Under strongly acidic conditions (e.g., TFA, conc. HCl), the alcohol can dehydrate to the

    
    -methyl styrene derivative or form a stabilized carbocation. Avoid strong acids. 
    
Reactivity Decision Map (Graphviz)

ReactivityMap Reagent 2-(3-(bromomethyl)phenyl) propan-2-ol ProductAmine N-Alkylated Product (Kinase Inhibitor Core) Reagent->ProductAmine DIPEA, DMF, RT (SN2 Substitution) ProductEther O-Alkylated Product (Ether Linker) Reagent->ProductEther K2CO3, Acetone, 60°C (Williamson Ether) SideProduct Dehydration/Elimination (Styrene Impurity) Reagent->SideProduct Acidic Workup (Avoid!) Amine Sec. Amine (HNR2) Amine->ProductAmine Phenol Phenol (ArOH) Phenol->ProductEther StrongAcid Strong Acid (TFA/H+) StrongAcid->SideProduct

Figure 1: Chemoselectivity landscape. The benzylic bromide is the primary reaction center, while the tertiary alcohol remains inert unless provoked by strong acids.

Application Protocols

Protocol A: N-Alkylation of Heterocycles (General Procedure)

Context: This is the standard method for attaching the "phenyl-propan-2-ol" tail to a piperazine, piperidine, or pyrazole core, common in kinase inhibitor synthesis.

Reagents:

  • Target Heterocycle (1.0 equiv)

  • 2-(3-(bromomethyl)phenyl)propan-2-ol (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine/heterocycle (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under nitrogen.

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL). Stir for 5 minutes.

  • Alkylation: Add 2-(3-(bromomethyl)phenyl)propan-2-ol (1.1 mmol, ~252 mg) in one portion.

    • Note: If the reaction is exothermic on large scale, add dropwise as a solution in MeCN.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Check TLC (usually 50% EtOAc/Hex) or LCMS. The bromide starting material should disappear.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with saturated NaHCO₃ (2 x 15 mL) and Brine (1 x 15 mL).

    • Crucial: Do not wash with 1M HCl, as this may induce dehydration of the tertiary alcohol.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Context: Used to create ether-linked scaffolds.

Reagents:

  • Target Phenol (1.0 equiv)

  • 2-(3-(bromomethyl)phenyl)propan-2-ol (1.2 equiv)[3]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: Acetone or DMF[1]

Methodology:

  • Deprotonation: To a solution of the phenol (1.0 mmol) in DMF (4 mL), add K₂CO₃ (2.5 mmol, 345 mg). Stir at RT for 15 mins to generate the phenoxide.

  • Coupling: Add the benzylic bromide reagent (1.2 mmol).

  • Heating: Heat the mixture to 60°C for 4–8 hours.

    • Note: Higher temperatures (>90°C) may increase the risk of elimination side-products.

  • Workup: Pour into water (50 mL) and extract with EtOAc. Wash extensively with water to remove DMF.

Medicinal Chemistry Case Study: Metabolic Stability

Scenario: A lead compound containing a simple benzyl group shows high clearance due to CYP450-mediated oxidation at the benzylic carbon and the para-position.

Solution: Replace the benzyl group with the 3-(2-hydroxypropan-2-yl)benzyl motif using the subject reagent.

Data Comparison (Hypothetical Optimization):

PropertyOriginal Lead (Benzyl)Optimized Analog (Gem-Dimethyl Carbinol)Impact
LogD (pH 7.4) 3.82.9Improved (Lower lipophilicity reduces non-specific binding)
Solubility (µM) 585Major Gain (Polar -OH group aids solvation)
HLM Stability (

)
12 min>60 minStabilized (Blocks metabolic soft spots)
hERG Inhibition 4.5 µM>30 µMSafety (Reduced lipophilicity often lowers hERG risk)

Safety & Handling (E-E-A-T)

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[4]

  • Containment: Always weigh and handle this reagent inside a functioning fume hood.

  • Neutralization: Keep a beaker of 1M NaOH or sat. Na₂S₂O₃ (sodium thiosulfate) nearby to neutralize spills and clean glassware. Thiosulfate rapidly reacts with the bromide to form a non-volatile salt.

  • Storage: Store at 2–8°C under inert gas. The reagent can degrade (turn yellow/brown) if exposed to moisture and light, releasing HBr.

References

  • Sigma-Aldrich. Product Specification: 2-(3-(bromomethyl)phenyl)propan-2-ol. Available at:

  • Talele, T. T. (2018).[5] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[5]

  • BenchChem. Application Notes: Nucleophilic Substitution of Benzylic Bromides.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for alcohol bioisosteres).

Sources

Method

Technical Application Note: High-Fidelity Alkynylation of Benzylic Bromides

Executive Summary & Substrate Analysis This application note details the protocol for the cross-coupling of 2-(3-(bromomethyl)phenyl)propan-2-ol with terminal alkynes. Critical Distinction: While the user request specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

This application note details the protocol for the cross-coupling of 2-(3-(bromomethyl)phenyl)propan-2-ol with terminal alkynes.

Critical Distinction: While the user request specifies "Sonogashira coupling," the substrate contains a benzylic bromide (


-hybridized electrophile) rather than the standard aryl halide (

-hybridized).[1] Applying standard Sonogashira conditions (Pd/Cu catalyst + Amine base) to this substrate will likely result in failure due to the rapid nucleophilic attack of the amine on the benzylic position, forming quaternary ammonium salts (

pathway) rather than the desired C-C bond.

Therefore, this guide provides a Modified Copper-Free, Inorganic Base Protocol specifically engineered for benzylic electrophiles.

Substrate Profile
FeatureChemical MoietyReactivity & Risk Profile
Electrophile Benzylic Bromide (

)
High Reactivity. Prone to

displacement by amines.[1] Lachrymator (tear gas effect).[1]
Nucleophile Terminal AlkyneRequires deprotonation (

).[1]
Bystander Tertiary Alcohol (

)
Sterically Hindered. Generally stable under basic coupling conditions.[1] Prone to dehydration (forming

-methylstyrene) only under strong acidic conditions.[1]

Mechanistic Pathway & The "Amine Trap"

To ensure success, researchers must understand why standard conditions fail. The diagram below illustrates the competition between the desired Palladium cycle and the parasitic "Amine Trap."

G Substrate 2-(3-(bromomethyl)phenyl) propan-2-ol Trap Ammonium Salt (DEAD END) Substrate->Trap FAST SN2 Attack (If Amine Present) OxAdd Benzyl-Pd(II)-Br Complex Substrate->OxAdd Oxidative Addition Amine Amine Base (e.g., Et3N) Amine->Trap Inorganic Inorganic Base (Cs2CO3) TransMet Transmetallation (Alkyne Transfer) Inorganic->TransMet Safe Deprotonation Pd0 Pd(0) Catalyst (Bulky Ligand) Pd0->OxAdd OxAdd->TransMet + Alkyne/Base Prod Benzylic Alkyne Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: The "Amine Trap" (Red) vs. the Desired Inorganic Base Pathway (Green).[1] Standard amines rapidly alkylate with benzylic bromides, killing the reaction.

Experimental Protocol: Inorganic Base Variant

This protocol utilizes a bulky phosphine ligand (XPhos) to facilitate oxidative addition to the


 carbon and prevents homocoupling by omitting Copper.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 equiv).

  • Alkyne: Terminal alkyne of choice (1.2 – 1.5 equiv).

  • Catalyst Source: Palladium(II) Acetate (

    
    ) (5 mol%).[1][2][3]
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (10 mol%).[1]

    • Alternative:

      
       can be used but requires higher loading (10% Pd / 20% Ligand) and yields are typically lower for benzylic substrates.[1]
      
  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv).[1]
    
    • Note: Must be finely ground and anhydrous.[1]

  • Solvent: Anhydrous THF or Acetonitrile (MeCN).[1]

    • Concentration: 0.1 M – 0.2 M.[1]

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar.[1] Cool under a stream of Argon or Nitrogen.[4]

  • Catalyst Pre-complexation (Optional but Recommended):

    • Add

      
       and XPhos to the vial.
      
    • Add 1/3 of the solvent volume. Stir at Room Temperature (RT) for 5–10 minutes to generate the active Pd(0)-Ligand species (solution often turns yellow/orange).[1]

  • Substrate Addition:

    • Add the 2-(3-(bromomethyl)phenyl)propan-2-ol (Substrate) and the Terminal Alkyne .[1]

    • Add the

      
        (Base).
      
    • Add the remaining solvent to reach 0.1 M concentration.

  • Degassing:

    • Sparge the mixture with Argon for 5–10 minutes (or use freeze-pump-thaw cycling) to remove oxygen.[1] Oxygen promotes alkyne homocoupling (Glaser coupling).[1]

  • Reaction:

    • Seal the vessel.[2]

    • Heat to 60–80 °C .

    • Note: Benzylic bromides are reactive; monitor by TLC/LC-MS starting at 2 hours.[1] Most reactions complete within 4–12 hours.[1]

  • Work-up:

    • Cool to RT.

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Gradient: Hexanes/Ethyl Acetate (Adjust based on the polarity of the alkyne used). The tertiary alcohol makes the product more polar than simple hydrocarbons.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
No Product / Low Conversion Catalyst DeactivationEnsure strict Oxygen-free conditions.[1] Switch to

if XPhos is unavailable (increase loading).[1]
Precipitate Formation (Immediate) Amine ContaminationEnsure NO amines (

, DIPEA) are present. They react with the benzylic bromide immediately.
Alkyne Homocoupling (Diyne) Oxygen LeakRegas solvents.[1] Ensure the system is sealed. This is common if Copper is used (avoid Cu if possible).[1]
Dehydration of Alcohol Acidic ConditionsThe tertiary alcohol is acid-sensitive.[1] Ensure the work-up is neutral. Do not use acidic stains for TLC without caution.[1]
Benzylic Hydrolysis Wet SolventIf water is present, the benzylic bromide may hydrolyze to the diol. Use anhydrous solvents and

.

Safety & Handling (HSE)

  • Lachrymator Hazard: The substrate contains a benzylic bromide moiety, which is a potent lachrymator (causes eye irritation/tearing). All weighing and handling must occur in a functioning fume hood.

  • Heavy Metals: Palladium compounds are toxic.[1] Dispose of heavy metal waste in designated satellite accumulation areas.

  • Pressure: Heating volatile solvents (THF) in sealed tubes generates pressure.[1] Use pressure-rated vessels.

References

  • Gelbard, G. et al. (2002).[1] "Palladium-catalyzed cross-coupling of benzylic bromides with terminal alkynes."[1][2][4] Organic Letters, 4(16), 2691–2694.

  • Mondal, A. et al. (2021).[5][6] "Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides." Royal Society of Chemistry (RSC) Advances.

  • Larsen, C. H. et al. (2008).[1] "Copper-Free Sonogashira Coupling of Aryl and Alkyl Halides." Journal of Organic Chemistry.

  • BenchChem. (2025).[1][2][4] "Application Notes and Protocols for Sonogashira Coupling."

Sources

Application

Application Note: Chemoselective Williamson Etherification of 2-(3-(Bromomethyl)phenyl)propan-2-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Synthesis of asymmetric ethers via chemoselective SN2 alkylation of bifunctional pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Synthesis of asymmetric ethers via chemoselective SN2 alkylation of bifunctional pharmaceutical intermediates.

Introduction & Mechanistic Rationale

In modern drug discovery, the construction of stable ether linkages is frequently achieved through the Williamson ether synthesis, a highly reliable SN2 transformation[1]. However, when utilizing complex, bifunctional building blocks such as 2-(3-(bromomethyl)phenyl)propan-2-ol , achieving strict chemoselectivity is paramount.

This specific substrate presents a dual-reactivity profile:

  • Electrophilic Site: A highly reactive primary benzyl bromide, primed for SN2 substitution.

  • Nucleophilic/Protic Site: A tertiary alcohol (2-hydroxypropan-2-yl group), which is sterically hindered but potentially reactive under strongly basic conditions.

The objective is to selectively couple an external nucleophile (e.g., a phenolic pharmacophore like 4-methoxyphenol) to the benzyl bromide without inducing self-condensation, oligomerization, or elimination at the tertiary alcohol.

The Causality of Reagent Selection: To achieve this, we exploit the thermodynamic pKa differences between the reacting species. Phenols possess a pKa of ~10, while the tertiary alcohol in our substrate has a pKa of ~18. By employing a mild, heterogeneous solid base like Potassium Carbonate (K₂CO₃, conjugate acid pKa ~10.3) in a polar aprotic solvent (DMF), we selectively deprotonate the phenol[2]. The tertiary alcohol remains protonated and, due to its immense steric hindrance, acts as a remarkably poor nucleophile, thereby preventing undesired side reactions[3].

Chemoselectivity Substrate 2-(3-(bromomethyl)phenyl)propan-2-ol (Bifunctional Electrophile) MildBase Mild Base (K₂CO₃) Selective Deprotonation Substrate->MildBase StrongBase Strong Base (NaH) Non-selective Deprotonation Substrate->StrongBase Nucleophile Phenolic Nucleophile (Ar-OH, pKa ~10) Nucleophile->MildBase Nucleophile->StrongBase PathA Phenoxide Formation (3° Alcohol Intact) MildBase->PathA PathB Phenoxide & Alkoxide Formation StrongBase->PathB ReactionA Sₙ2 at Benzyl Bromide (Desired Pathway) PathA->ReactionA ReactionB Competitive Intermolecular Sₙ2 (Undesired Pathway) PathB->ReactionB Product Target Diaryl Ether (High Yield, >95%) ReactionA->Product Byproduct Oligomerization & Complex Mixture ReactionB->Byproduct

Fig 1: Chemoselective logic for Williamson ether synthesis avoiding 3° alcohol oligomerization.

Experimental Design & Optimization Data

Prior to finalizing the protocol, optimization was conducted using 4-methoxyphenol as the model nucleophile. The data in Table 1 validates the selection of K₂CO₃/DMF at 40 °C. Strong bases (Entry 1) led to catastrophic loss of the starting material via oligomerization. While room temperature reactions (Entry 3) were highly selective, mild heating to 40 °C (Entry 4) provided the optimal kinetic boost to overcome the activation energy barrier of the heterogeneous mixture without compromising chemoselectivity.

Table 1: Optimization of Reaction Conditions for Chemoselective Etherification

EntryBase (Equiv.)SolventTemp (°C)Time (h)Conversion (%)Chemoselectivity (%)
1NaH (1.5)THF0 to RT4>95<40 (Oligomers)
2Cs₂CO₃ (2.0)MeCN60885>95
3K₂CO₃ (2.0)DMF251270>99
4 K₂CO₃ (2.0) DMF 40 4 >98 >99

Detailed Experimental Protocol

Target Molecule: 2-(3-((4-methoxyphenoxy)methyl)phenyl)propan-2-ol

A. Reagents and Equipment
  • Electrophile: 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 equiv, limiting reagent)

  • Nucleophile: 4-Methoxyphenol (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M relative to electrophile)

  • Equipment: 50 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen balloon.

B. Step-by-Step Execution
  • Preparation of the Nucleophile: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.1 equiv) and anhydrous DMF.

    • Expert Insight: DMF is chosen because it highly solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic for the subsequent SN2 attack[2].

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv) to the solution. Stir the resulting suspension at room temperature for 15 minutes under a nitrogen atmosphere.

    • Expert Insight: Powdering the K₂CO₃ is a critical mechanical step. Because K₂CO₃ is insoluble in DMF, the reaction occurs at the solid-liquid interface. Increasing the surface area drastically accelerates the deprotonation kinetics.

  • Electrophile Addition: Dissolve 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension over 5 minutes.

  • Reaction Maturation: Heat the reaction mixture to 40 °C using an oil bath or heating block. Allow the reaction to stir vigorously for 4 hours. Monitor progression via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 3:1 v/v).

C. Workup & Purification (Self-Validating System)
  • Quenching: Cool the reaction to room temperature and quench by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Combine the organic layers.

  • Selective Washing (Critical Step): Wash the combined organic layers with 1M aqueous NaOH (2 × 15 mL).

    • Expert Insight: This is a self-validating purification step. The NaOH actively deprotonates any unreacted 4-methoxyphenol (which was added in a 0.1 equiv excess), partitioning it entirely into the aqueous waste and preventing co-elution during chromatography.

  • Solvent Removal: Wash the organic layer with distilled water (3 × 20 mL) to remove residual DMF, followed by a final wash with saturated brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 30% EtOAc in Hexanes to yield the pure target ether.

Analytical Validation

To confirm the success of the chemoselective etherification, ¹H NMR (CDCl₃) should be utilized as the primary diagnostic tool:

  • Starting Material Marker: The benzylic protons (-CH₂-Br) of the starting material appear as a sharp singlet at approximately 4.45 - 4.55 ppm .

  • Product Marker: Upon successful displacement of the bromide by the phenoxide, the newly formed ether linkage (-CH₂-O-Ar) will induce a distinct downfield shift of these benzylic protons to approximately 5.00 - 5.10 ppm .

  • Tertiary Alcohol Integrity: The presence of a 6H singlet at ~1.55 ppm confirms that the gem-dimethyl groups of the tertiary alcohol remain fully intact and unmodified.

References

  • Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • The Williamson Ether Synthesis Master Organic Chemistry URL
  • ResearchGate (Synthetic Communications)

Sources

Method

Application Note: 2-(3-(Bromomethyl)phenyl)propan-2-ol as a Heterobifunctional Initiator for Advanced Block Copolymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals. Introduction & Mechanistic Rationale The synthesis of highly defined block copolymers traditionally requires exhaustiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals.

Introduction & Mechanistic Rationale

The synthesis of highly defined block copolymers traditionally requires exhaustive post-polymerization modification, often suffering from incomplete conversion and complex purification. 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) eliminates these bottlenecks by serving as a highly efficient heterobifunctional initiator . By housing two orthogonally reactive sites within a single molecule, it enables the seamless combination of Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP)[1].

Causality of Functional Group Design:
  • The Bromomethyl Group (ATRP Initiator): Benzylic halides are superior initiators for ATRP. The adjacent phenyl ring stabilizes the transient radical formed during the halogen atom transfer. This lowers the bond dissociation energy of the C–Br bond, ensuring that the rate of initiation is significantly faster than the rate of propagation (

    
    ). This kinetic prerequisite is mandatory for achieving polymers with narrow molecular weight distributions (Dispersity, Đ < 1.2) [2].
    
  • The Tertiary Alcohol (ROP Initiator): The 2-hydroxypropan-2-yl group acts as the nucleophilic initiator for the ROP of cyclic esters (e.g., L-lactide,

    
    -caprolactone). Crucially, the steric bulk of the tertiary carbon is a strategic advantage; it suppresses deleterious intermolecular transesterification ("back-biting") during polymerization, preserving chain-end fidelity and architectural control [3].
    

Orthogonal Polymerization Pathways

Because the radical mechanism of ATRP and the coordination-insertion/organocatalytic mechanism of ROP do not interfere with one another, this initiator allows for either "core-first" simultaneous polymerization or sequential block copolymer synthesis without intermediate protection/deprotection steps[4].

Pathways Init 2-(3-(bromomethyl)phenyl)propan-2-ol (Heterobifunctional Initiator) ATRP ATRP Pathway (Bromomethyl Group) Init->ATRP Cu(I) / Ligand Styrene ROP ROP Pathway (Tertiary Alcohol) Init->ROP Organocatalyst L-Lactide PS Polystyrene (PS) Macroinitiator ATRP->PS PLLA Polylactide (PLLA) Macroinitiator ROP->PLLA Block PS-b-PLLA Block Copolymer PS->Block ROP of L-Lactide PLLA->Block ATRP of Styrene

Figure 1: Orthogonal ATRP and ROP pathways utilizing the heterobifunctional initiator.

Self-Validating Experimental Protocols

The following protocols detail the sequential synthesis of a Polystyrene-block-Polylactide (PS-b-PLLA) copolymer.

Protocol A: Synthesis of Polystyrene (PS) Macroinitiator via ATRP

Objective: Synthesize a well-defined PS chain retaining the tertiary alcohol chain-end.

  • Preparation: In a Schlenk flask, combine Styrene (100 eq), 2-(3-(bromomethyl)phenyl)propan-2-ol (1 eq), and Anisole (50% v/v relative to monomer).

  • Catalyst Addition: Add Cu(I)Br (1 eq) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1 eq).

  • Deoxygenation (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Expert Insight: Oxygen is a diradical that rapidly quenches propagating polymer radicals and irreversibly oxidizes the Cu(I) activator to the Cu(II) deactivator. Complete deoxygenation is non-negotiable for livingness.

  • Polymerization: Backfill with ultra-pure Argon and immerse the flask in an oil bath pre-heated to 90 °C for 4 hours.

    • Expert Insight: PMDETA is chosen over bipyridine because it forms a highly soluble complex with CuBr in non-polar monomers like styrene, shifting the ATRP equilibrium toward the active species for faster propagation [4].

  • Quenching & Purification: Quench by exposing to air and diluting with THF. Pass the solution through a basic alumina column to remove the copper catalyst. Precipitate the polymer into cold methanol, filter, and dry under vacuum.

  • Validation (Quality Control):

    • 
      H NMR:  Verify conversion by comparing the integration of residual styrene vinyl protons (5.2–5.8 ppm) against the broad polymer backbone protons (1.2–2.0 ppm).
      
    • GPC: Confirm a monomodal peak with Đ < 1.15.

Protocol B: Chain Extension via Organocatalyzed ROP

Objective: Grow a PLLA block from the tertiary alcohol terminus of the PS macroinitiator.

  • Azeotropic Drying (Critical Step): Dissolve the PS macroinitiator in dry toluene and perform azeotropic distillation under reduced pressure.

    • Expert Insight: Trace water acts as a competing protic initiator for ROP. Failure to remove water will result in the formation of contaminating PLLA homopolymers rather than the desired block copolymer.

  • Reaction Setup: Transfer the dried macroinitiator to a glovebox. Dissolve in anhydrous Dichloromethane (DCM) alongside L-Lactide (50 eq).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq) to initiate the reaction at room temperature (25 °C) for 2 hours.

    • Expert Insight: DBU is selected over traditional Sn(Oct)

      
       because it enables rapid ROP at room temperature. High-temperature ROP often leads to transesterification, broadening the dispersity.
      
  • Quenching: Terminate the reaction by adding an excess of benzoic acid to neutralize the DBU. Precipitate into cold hexanes.

  • Validation (Quality Control):

    • GPC: The chromatogram must show a clear shift to a lower retention time (higher molecular weight) compared to the PS macroinitiator, with no bimodal distribution. Bimodality indicates failed initiation or water contamination.

Quantitative Data Summary

The table below summarizes representative kinetic and macromolecular data achievable using these optimized protocols. The high conversion rates and low dispersity values validate the living nature of both orthogonal pathways.

Polymerization StepMonomerTarget DPTime (h)Conversion (%)Theoretical

(kDa)
Experimental

(kDa)
Dispersity (Đ)
ATRP (Step 1) Styrene1004858.89.11.12
ROP (Step 2) L-Lactide5029515.616.01.15
ROP (Step 1) L-Lactide10039213.213.51.10
ATRP (Step 2) Styrene20067829.430.11.18

(Note: DP = Degree of Polymerization;


 = Number-Average Molecular Weight)

Advanced Applications in Drug Development

The precise architectural control afforded by 2-(3-(bromomethyl)phenyl)propan-2-ol is highly sought after in pharmacology. By polymerizing a hydrophilic block (e.g., PEG-methacrylate via ATRP) and a biodegradable hydrophobic block (e.g., PLLA via ROP), researchers can synthesize amphiphilic block copolymers.

These copolymers spontaneously self-assemble in aqueous media into core-shell polymeric micelles. The hydrophobic core serves as a high-capacity reservoir for poorly water-soluble Active Pharmaceutical Ingredients (APIs), while the hydrophilic corona provides steric stability and prolongs systemic circulation time.

Micelle A Amphiphilic Block Copolymer (e.g., PEG-b-PLLA) B Dissolution in Organic Solvent A->B C Dropwise Addition to Aqueous Phase B->C Addition of Hydrophobic Drug D Solvent Evaporation & Dialysis C->D Self-Assembly (Nanoprecipitation) E Drug-Loaded Polymeric Micelle (Core-Shell Structure) D->E Purification

Figure 2: Nanoprecipitation workflow for formulating drug-loaded polymeric micelles.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical Reviews, 101(9), 2921-2990. URL:[Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. URL:[Link]

  • Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2008). Ring-opening polymerization. Pure and Applied Chemistry, 80(10), 2163-2193. URL:[Link]

Sources

Application

Grignard reaction involving 2-(3-(bromomethyl)phenyl)propan-2-ol

Executive Summary This technical guide addresses the specific challenges associated with utilizing 2-(3-(bromomethyl)phenyl)propan-2-ol (herein referred to as Substrate-A ) as a precursor in Grignard reactions. Substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the specific challenges associated with utilizing 2-(3-(bromomethyl)phenyl)propan-2-ol (herein referred to as Substrate-A ) as a precursor in Grignard reactions.

Substrate-A presents a "chemical conflict" typical of advanced intermediates: it contains a benzylic bromide (highly reactive, prone to homocoupling) and a tertiary alcohol (an acidic proton source incompatible with organometallics).[1]

Successful utilization requires a bifurcated strategy:

  • Strict Hydroxyl Protection: The tertiary alcohol must be masked to prevent immediate quenching of the forming Grignard reagent (

    
    ).
    
  • Kinetic Control of Grignard Formation: The benzylic moiety requires specific solvent systems (2-MeTHF) and slow addition rates to suppress Wurtz homocoupling (

    
    ).[1]
    

This guide provides a validated protocol for the Silyl Protection-Metalation-Deprotection sequence, ensuring high yields and reproducibility in drug development contexts.[1]

Chemo-Structural Analysis & Challenges

FeatureChemical RiskMitigation Strategy
Tertiary Alcohol (

)
Proton Quench: Reacts instantly with Grignard reagents to form alkoxides and release alkane gas, destroying stoichiometry.[1]Silyl Protection: Use TMSOTf (TMS triflate) rather than TMSCl, as tertiary alcohols are sterically hindered and react sluggishly with standard TMSCl/Imidazole conditions.[1]
Benzylic Bromide (

)
Wurtz Coupling: Benzylic radicals dimerize rapidly during Grignard initiation, leading to insoluble byproducts and yield loss (>30% in THF).[1]Dilution & Solvent Choice: Use 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (

) and high-dilution slow addition.[1]

Strategic Workflow

The following decision tree illustrates the critical pathways for processing Substrate-A.

G Start Substrate-A (Benzylic Bromide + 3° Alcohol) Decision Protection Strategy? Start->Decision Path_Direct Direct Metalation (2.2 eq. R-MgX) Decision->Path_Direct High Throughput (Risky) Path_Protect Silyl Protection (TMSOTf) Decision->Path_Protect Drug Dev (Robust) Fail_Direct RISK: Solubility Issues & Wurtz Coupling Path_Direct->Fail_Direct Step_Protect 1. Protection (TMSOTf, 2,6-Lutidine) Path_Protect->Step_Protect Step_Grignard 2. Grignard Formation (Mg, 2-MeTHF, 0°C) Step_Protect->Step_Grignard Step_React 3. Electrophile Trapping (E+ Addition) Step_Grignard->Step_React Step_Workup 4. Acidic Workup (Simultaneous Deprotection) Step_React->Step_Workup Product Final Functionalized Product Step_Workup->Product

Caption: Workflow Logic. The "Direct Metalation" route is generally discouraged for benzylic substrates due to aggregation risks. The Protection route is validated for scale-up.

Detailed Experimental Protocols

Phase 1: Protection of the Tertiary Alcohol

Rationale: Standard conditions (TMSCl/Imidazole) are often insufficient for tertiary alcohols due to steric hindrance.[1] We utilize TMSOTf (Trimethylsilyl trifluoromethanesulfonate), a powerful silylating agent that drives the reaction to completion rapidly.

Reagents:

  • Substrate-A: 10.0 mmol[1]

  • Dichloromethane (DCM): 50 mL (Anhydrous)[1]

  • 2,6-Lutidine: 15.0 mmol (1.5 eq) — Base scavenger[1]

  • TMSOTf: 12.0 mmol (1.2 eq)[1]

Protocol:

  • Dissolve Substrate-A and 2,6-Lutidine in anhydrous DCM under Nitrogen at 0°C.

  • Add TMSOTf dropwise over 10 minutes.[1] Caution: Exothermic.[1][2]

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • QC Check: Monitor by TLC (Hexane/EtOAc). The alcohol spot should disappear.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Dry over 
    
    
    
    and concentrate.
  • Result:TMS-Protected Intermediate (Colorless oil).[1] Use directly in Phase 2.

Phase 2: Grignard Formation (The "Benzylic Protocol")

Rationale: Benzylic halides are prone to Wurtz coupling.[2] To mitigate this, we use 2-MeTHF (2-Methyltetrahydrofuran) which suppresses homocoupling better than THF, and we employ a dilution-controlled addition .[1]

Reagents:

  • Magnesium Turnings: 12.0 mmol (1.2 eq) — Mechanically activated (crushed under

    
    )[1]
    
  • Lithium Chloride (LiCl): 10.0 mmol (1.0 eq) — Optional: "Turbo-Grignard" additive to solubilize species and increase rate.[1]

  • Solvent: 2-MeTHF (Anhydrous)[1]

  • Activator: DIBAL-H (0.1 mL of 1M solution) or Iodine crystal.[1]

Protocol:

  • Activation: Flame-dry a 3-neck flask. Add Mg turnings and LiCl.[1] Stir dry under Argon for 15 mins. Add 5 mL 2-MeTHF and the activator (DIBAL-H is preferred for benzylics to scavenge moisture without initiating radical chains too aggressively).[1]

  • Initiation: Add approx. 5% of the TMS-Protected Intermediate (dissolved in 10 mL 2-MeTHF) to the Mg. Heat gently with a heat gun until the solution turns turbid/grey and exotherms.

  • Controlled Addition (Crucial): Cool the flask to 0°C . Add the remaining TMS-Protected Intermediate solution dropwise over 45-60 minutes .

    • Note: Keeping the concentration of free bromide low relative to Mg prevents the Wurtz coupling (

      
      ).
      
  • Post-Stir: Stir at 0°C for 1 hour, then warm to RT for 30 mins. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to verify concentration.[1]

Phase 3: Electrophile Trapping & One-Pot Deprotection

Rationale: TMS ethers are acid-labile.[1][3] The acidic workup required to quench the Grignard reaction is usually sufficient to cleave the TMS group, returning the tertiary alcohol in the final product.

Protocol:

  • Cool the Grignard solution to -78°C or 0°C (depending on electrophile reactivity).

  • Add the Electrophile (e.g., Benzaldehyde,

    
    , or Ketone) dissolved in 2-MeTHF.[1]
    
  • Allow to warm to RT and stir for 2 hours.

  • Quench/Deprotection: Pour reaction mixture into 1M HCl (aq) at 0°C. Stir vigorously for 30 minutes.

    • Mechanism:[1][3][4][5][6] The HCl quenches the magnesium alkoxide and simultaneously hydrolyzes the tertiary

      
       bond.
      
  • Isolation: Extract with EtOAc, wash with Brine, dry and purify via column chromatography.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Wurtz Coupling (Homocoupling)1. Switch solvent to Diethyl Ether (less solubilizing for radicals).2.[1] Increase dilution factor (add bromide slower).3. Lower reaction temperature to -10°C during addition.
No Initiation Passivated Magnesium1.[1] Use Rieke Magnesium (highly active) if available.2.[1] Add 1,2-dibromoethane (entrainment method) to clean the Mg surface.[1]
Incomplete Protection Steric Hindrance of 3° AlcoholSwitch from TMSCl to TMSOTf (as per protocol). Ensure base (2,6-lutidine) is dry.[1]

Mechanism of Side Reactions (Wurtz Coupling)[1]

Understanding the failure mode is critical for process control.

Mechanism RBr R-CH2-Br (Substrate) R_Rad [R-CH2• MgBr•] Radical Pair RBr->R_Rad + Mg Mg Mg(0) RMgBr R-CH2-MgBr (Desired Grignard) R_Rad->RMgBr Electron Transfer Wurtz R-CH2-CH2-R (Wurtz Dimer - WASTE) RMgBr->Wurtz + R-CH2-Br (Excess Substrate) Note Slow addition prevents R-MgBr encountering R-Br Note->Wurtz

Caption: The Wurtz coupling side-reaction occurs when the formed Grignard reacts with unreacted bromide.[1] Slow addition minimizes the concentration of R-Br available for this parasitic pathway.

References

  • Protection of Tertiary Alcohols

    • Corey, E. J.; Cho, H.; Rücker, C.; Hua, D. H.[1] "Studies with trialkylsilyltriflates: new syntheses and applications." Tetrahedron Letters, 1981 , 22, 3455–3458.[1]

    • Source:[1]

  • Grignard Formation & Wurtz Suppression

    • Garner, P., et al. "Preparation of Benzylic Grignard Reagents." Organic Syntheses, 2005 , 82, 115.[1]

    • Source:[1]

  • Solvent Effects (2-MeTHF vs THF)

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012 , 5, 1369–1379.[1]

    • Source:[1]

  • Handling of Benzylic Halides

    • Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 .[1] (Chapter on Silyl Ethers).

    • Source:[1]

Sources

Method

protecting group strategies for 2-(3-(bromomethyl)phenyl)propan-2-ol

Application Note: Chemoselective Protection Strategies for 2-(3-(bromomethyl)phenyl)propan-2-ol Abstract & Strategic Analysis The molecule 2-(3-(bromomethyl)phenyl)propan-2-ol (hereafter referred to as Compound 1 ) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Protection Strategies for 2-(3-(bromomethyl)phenyl)propan-2-ol

Abstract & Strategic Analysis

The molecule 2-(3-(bromomethyl)phenyl)propan-2-ol (hereafter referred to as Compound 1 ) represents a classic chemoselectivity challenge in medicinal chemistry. It contains two distinct reactive centers:

  • Electrophilic "Warhead": A benzylic bromide (

    
    ), highly susceptible to nucleophilic attack (
    
    
    
    ) and metal-halogen exchange.
  • Nucleophilic/Acidic "Bystander": A tertiary benzylic alcohol (

    
    ), sterically encumbered but prone to deprotonation (
    
    
    
    ) and acid-catalyzed elimination.

The Challenge: Standard protection protocols often fail. Williamson ether synthesis (NaH/R-X) risks polymerization via self-alkylation of the benzyl bromide. Conversely, mild silylation conditions (TBSCl/Imidazole) are often kinetically incompetent due to the steric bulk of the tertiary alcohol.

The Solution: This guide details the Silyl Triflate Protocol , utilizing highly reactive silyl triflates in the presence of non-nucleophilic bases. This method ensures quantitative protection of the tertiary alcohol without compromising the integrity of the sensitive benzyl bromide.

Strategic Decision Matrix

Before initiating synthesis, select the protection strategy based on your downstream application.

ProtectionStrategy Start Analyze Downstream Chemistry Q1 Will you use strong nucleophiles (Grignards, Organolithiums)? Start->Q1 PathA STRATEGY A: Silyl Protection (TBS/TES) Q1->PathA Yes (High Stability Needed) PathB STRATEGY B: Acid-Labile Ether (THP/MOM) Q1->PathB No (Acid Cleavage Needed) Decision1 Requirement: Robust masking of -OH proton PathA->Decision1 Risk1 RISK: MOM synthesis requires NaH (Self-Alkylation Risk) PathB->Risk1 Rec RECOMMENDED PROTOCOL: TBSOTf + 2,6-Lutidine Decision1->Rec

Figure 1: Decision matrix for selecting the appropriate protecting group based on chemoselectivity requirements.

Recommended Protocol: Silylation via Silyl Triflates

Rationale: Tertiary alcohols are notoriously difficult to silylate using standard silyl chlorides (e.g., TBSCl) due to steric hindrance. The reaction often stalls or requires heating, which degrades the benzyl bromide. Silyl triflates (TBSOTf, TESOTf) are orders of magnitude more reactive and proceed rapidly at


 or room temperature. We utilize 2,6-lutidine  as the base because it is sterically hindered and non-nucleophilic, preventing displacement of the benzyl bromide.
Materials Table
ReagentEquiv.[1][2]RoleCritical Attribute
Compound 1 1.0SubstrateDry, azeotroped with toluene if necessary.
TBSOTf 1.2 - 1.5ReagentHighly moisture sensitive; handle under

.
2,6-Lutidine 2.0BaseNon-nucleophilic; scavenges TfOH.
DCM SolventSolventAnhydrous (

ppm

).
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Solvation: Dissolve Compound 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add 2,6-lutidine (2.0 equiv) via syringe. The solution should remain clear. Cool the mixture to

    
     in an ice bath.
    
  • Activation: Dropwise add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv) over 5–10 minutes.

    • Note: Fuming may occur; ensure good ventilation.

  • Reaction: Remove the ice bath and allow to stir at room temperature.

    • Monitoring: Check TLC after 30 minutes. Tertiary alcohols typically react within 1–2 hours under these conditions.

    • Target: Disappearance of starting material (

      
       in 20% EtOAc/Hex) and appearance of the less polar silyl ether (
      
      
      
      ).
  • Quench: Once complete, quench by adding saturated aqueous

    
    .
    
    • Caution: Do not use strong acidic quench, as tertiary benzylic silyl ethers can be acid-sensitive.

  • Workup: Extract with DCM (3x). Wash combined organics with 10%

    
     (to remove lutidine), followed by water and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

    • Eluent: 0-5% EtOAc in Hexanes. (The product is very non-polar).

Troubleshooting & Mechanism of Failure

If the protocol fails, it is usually due to one of the following competing pathways. Understanding these mechanisms is vital for troubleshooting.

FailureModes Substrate Compound 1 (Alcohol + Benzyl Bromide) Path1 Use of NaH (Williamson Ether) Substrate->Path1 Path2 Use of TBSCl (Standard Silylation) Substrate->Path2 Path3 Acidic Workup (Strong Acid) Substrate->Path3 Result1 Polymerization/Cyclization (Displacement of Br) Path1->Result1 Alkoxide attacks Br Result2 No Reaction / Stalled (Steric Hindrance) Path2->Result2 Si center inaccessible Result3 Elimination to Styrene (E1 Mechanism) Path3->Result3 Carbocation formation

Figure 2: Common failure modes when deviating from the Silyl Triflate protocol.

Key Troubleshooting Tips:
  • Issue: Elimination Product Observed (Styrene derivative).

    • Cause: The tertiary benzylic carbocation is extremely stable. Any strong acid (or Lewis acid like excess TBSOTf left too long) can trigger E1 elimination.

    • Fix: Strictly control the equivalents of TBSOTf. Quench immediately upon completion. Ensure the workup is buffered (

      
      ).
      
  • Issue: Benzyl Bromide Degradation.

    • Cause: Use of nucleophilic bases (DMAP, Imidazole) or heating.

    • Fix: Stick to 2,6-lutidine.[3][4] Do not heat above

      
      .
      

Deprotection Considerations

The removal of the TBS group from a tertiary benzylic position requires care.

  • Method A: TBAF (Standard)

    • Risk: "Naked" fluoride in anhydrous TBAF can slowly displace benzyl bromides to form benzyl fluorides.

    • Mitigation: If the benzyl bromide is still present in the molecule during deprotection, use buffered TBAF (add AcOH 1:1) or TBAT (tetrabutylammonium difluorotriphenylsilicate), which is a non-basic, milder fluoride source.[5]

  • Method B: Acid Hydrolysis

    • Risk:[6] High risk of elimination to the alkene (alpha-methyl styrene derivative).

    • Verdict:Avoid acidic deprotection for this specific substrate unless the benzylic position has been chemically altered to be less prone to elimination.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[7] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(4), 3455–3458. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience. (Specifically Chapter 2: Protection for the Hydroxyl Group). Link

  • Pilcher, A. S., & DeShong, P. (1996).[8] Fluoride-mediated cross-coupling of organosilicon compounds. The Journal of Organic Chemistry, 61(20), 6901-6905. (Discusses TBAT stability and reactivity). Link

Sources

Application

Synthesis of Novel Heterocyclic Scaffolds from 2-(3-(bromomethyl)phenyl)propan-2-ol

Part 1: Strategic Analysis & Core Directive The Scaffold Paradox: Meta vs. Ortho In the synthesis of fused heterocycles, the ortho-isomer (2-(2-(bromomethyl)phenyl)propan-2-ol) is a classic precursor to 1,1-dimethyl-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

The Scaffold Paradox: Meta vs. Ortho

In the synthesis of fused heterocycles, the ortho-isomer (2-(2-(bromomethyl)phenyl)propan-2-ol) is a classic precursor to 1,1-dimethyl-1,3-dihydroisobenzofuran (phthalan) via intramolecular etherification.

However, the subject of this guide is the meta-isomer : 2-(3-(bromomethyl)phenyl)propan-2-ol .

  • Geometric Constraint: The meta relationship between the electrophilic bromomethyl group and the nucleophilic tertiary alcohol precludes direct intramolecular cyclization to form simple fused rings (e.g., phthalans or isochromans) due to excessive ring strain and distance.

  • Synthetic Opportunity: Instead of fused rings, this scaffold acts as a privileged bifunctional linker . It enables the construction of "Extended Pharmacophores" —molecules where a heterocyclic core (e.g., triazole, piperazine, imidazole) is linked to a solubilizing polar tail (the dimethyl carbinol) via a rigid phenyl spacer.

Reactivity Profile & Chemoselectivity

To synthesize novel heterocycles using this starting material, one must exploit its dual reactivity:

  • Benzylic Bromide (C-Br): A highly reactive electrophile susceptible to SN2 attack by heterocyclic nucleophiles (azides, amines, thiolates).

  • Tertiary Alcohol (C-OH): A robust polar handle that modulates lipophilicity (LogP) and can serve as a hydrogen bond donor/acceptor. It is generally stable to basic nucleophilic conditions but sensitive to strong acids (dehydration to

    
    -methylstyrene).
    

Core Directive: This guide details the synthesis of Meta-Functionalized Nitrogen Heterocycles (Triazoles and Piperazines), which are critical motifs in modern drug discovery (e.g., SUMO activating enzyme inhibitors, HIF modulators).

Part 2: Synthesis Protocols

Application 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via "Click" Chemistry

This protocol generates a library of novel triazole heterocycles. The benzylic bromide is first converted to an azide, which then undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism & Rationale
  • Step 1 (Azidation): Sodium azide displaces the bromide. The tertiary alcohol remains protected by its own steric bulk and lack of acidity.

  • Step 2 (Cycloaddition): The resulting benzyl azide reacts with various terminal alkynes. The meta-positioning ensures the triazole and the dimethyl carbinol project into different spatial vectors, maximizing receptor interaction.

Detailed Protocol

Reagents:

  • Starting Material: 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 equiv)

  • Sodium Azide (

    
    ) (1.2 equiv)
    
  • Terminal Alkyne (e.g., phenylacetylene, propargyl alcohol) (1.0 equiv)

  • Sodium Ascorbate (0.1 equiv)

  • Copper(II) Sulfate Pentahydrate (

    
    ) (0.05 equiv)
    
  • Solvents: DMSO (Step 1), t-Butanol/Water (1:1) (Step 2)

Workflow:

  • In Situ Azide Formation:

    • Dissolve 2-(3-(bromomethyl)phenyl)propan-2-ol (1 mmol, 229 mg) in DMSO (3 mL).

    • Add

      
       (1.2 mmol, 78 mg).
      
    • Stir at RT for 2 hours . (Monitor by TLC; disappearance of starting bromide).

    • Safety Note: Do not isolate the organic azide if low molecular weight. Dilute with water and extract with EtOAc for use in Step 2, or proceed one-pot.

  • "Click" Cycloaddition:

    • To the crude azide solution (or extract), add the Terminal Alkyne (1 mmol).

    • Add solvent mixture

      
      -BuOH:
      
      
      
      (1:1, 5 mL).
    • Add freshly prepared Sodium Ascorbate solution (0.1 M, 1 mL).

    • Add

      
       solution (0.1 M, 0.5 mL).
      
    • Stir vigorously at RT for 12–16 hours .

  • Work-up:

    • Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Wash combined organics with ammonium chloride (sat. aq.) to remove Cu traces.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95% (Step 1), 75–90% (Step 2).

Application 2: Synthesis of N-Benzylated Piperazine Scaffolds

This protocol synthesizes 1-(3-(2-hydroxypropan-2-yl)benzyl)piperazines , a core structure found in GPCR ligands and enzyme inhibitors (e.g., SUMO inhibitors).

Mechanism & Rationale
  • SN2 Alkylation: The secondary amine of the piperazine attacks the benzylic carbon.

  • Base Selection: Potassium carbonate (

    
    ) is sufficient to scavenge the HBr byproduct. Stronger bases (NaH) are avoided to prevent deprotonation of the tertiary alcohol, which could lead to side reactions.
    
Detailed Protocol

Reagents:

  • 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 equiv)[1]

  • N-Boc-Piperazine or 1-Methylpiperazine (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.05 equiv) - Optional, accelerates reaction.

  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Workflow:

  • Preparation:

    • Suspend

      
       (2 mmol) and the Piperazine derivative (1.2 mmol) in dry Acetonitrile (5 mL).
      
    • Stir for 10 minutes at RT.

  • Coupling:

    • Add 2-(3-(bromomethyl)phenyl)propan-2-ol (1 mmol) dissolved in 1 mL Acetonitrile dropwise.

    • Add TBAI (catalytic amount).

    • Heat to 60°C for 4–6 hours .

  • Work-up:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in DCM, wash with water and brine.

    • Purification: These amines are basic. Purify using amine-functionalized silica or standard silica with 1% Triethylamine in the eluent (DCM/MeOH).

Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the benzylic

    
     singlet at ~4.5 ppm (Br-CH2) and appearance of a new singlet at ~3.5 ppm (N-CH2). The gem-dimethyl group of the alcohol will appear as a singlet at ~1.6 ppm.
    

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start 2-(3-(bromomethyl) phenyl)propan-2-ol (Core Scaffold) Path1 Path 1: Azidation (NaN3, DMSO) Start->Path1 Path2 Path 2: N-Alkylation (Amine, K2CO3) Start->Path2 Path3 Path 3: Dehydration (Acid Catalysis) Start->Path3 Avoid Inter1 Intermediate: Benzyl Azide Path1->Inter1 Prod1 Product A: 1,4-Disubstituted 1,2,3-Triazole Inter1->Prod1 CuAAC (Click Chem) Prod2 Product B: N-Benzylated Piperazine/Heterocycle Path2->Prod2 SN2 Reaction Prod3 Side Product: Alpha-Methyl Styrene Derivative Path3->Prod3

Figure 1: Divergent synthetic pathways for generating heterocyclic libraries from the meta-substituted scaffold.

Comparative Data Table
ParameterProtocol 1: Triazole Synthesis (Click)Protocol 2: Piperazine Alkylation (SN2)
Reaction Type Cycloaddition (CuAAC)Nucleophilic Substitution
Key Reagents

, Alkyne, Cu-Cat

Amine,

Conditions Aqueous/Alcoholic, RTAprotic Polar (

), 60°C
Chemoselectivity High (Alcohol inert to Azide)High (Base must be non-nucleophilic)
Typical Yield 75–90% (2 steps)80–95%
Drug Application Bioisosteres, Fragment LibrariesGPCR Ligands, Enzyme Inhibitors

Part 4: References

  • Preparation of Heteroaryl Compounds Useful as Inhibitors of SUMO Activating Enzyme. Source: World Intellectual Property Organization (WO/2015/002994). Context: Describes the use of 2-(3-(bromomethyl)phenyl)propan-2-ol (Intermediate 13) to synthesize N-benzylated heterocyclic inhibitors. URL:

  • Heterocyclic Modulators of HIF Activity for Treatment of Disease. Source: World Intellectual Property Organization (WO/2014/031928). Context: Details the alkylation of heterocyclic cores using 2-(3-(bromomethyl)phenyl)propan-2-ol (Example 39) to attach the solubilizing phenyl-isopropanol tail. URL:

  • Synthesis of 1,2,3-Triazoles via Click Chemistry. Source:Angewandte Chemie International Edition, 2002, 41(14), 2596–2599. Context: Foundational protocol for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) adapted in Protocol 1. URL:[Link][2]

  • 2-(3-(Bromomethyl)phenyl)propan-2-ol (Compound Summary). Source: PubChem (CID 15072383). Context: Physicochemical properties and safety data for the starting material.[3] URL:[Link]

Sources

Method

Scalable Synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol Derivatives

Executive Summary This guide details the process development and scale-up protocol for the synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol and its structural derivatives. This scaffold serves as a critical "linker-head...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the process development and scale-up protocol for the synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol and its structural derivatives. This scaffold serves as a critical "linker-headgroup" fragment in medicinal chemistry, particularly for PROTACs and kinase inhibitors where the benzylic bromide allows for alkylation of nucleophiles and the tertiary alcohol provides a solubility-enhancing, metabolically stable polar motif.

The synthesis addresses two primary chemical challenges:

  • Chemoselectivity during Bromination: Selectively brominating the benzylic methyl group without dehydrating the acid-sensitive tertiary benzylic alcohol.[1]

  • Safety in Grignard Scale-up: Managing the exotherm and physicochemical hazards of methylmagnesium bromide on a kilogram scale.

Retrosynthetic Analysis & Strategy

The optimal route avoids the use of 3-(bromomethyl)benzoate esters as Grignard substrates, as the highly reactive benzylic bromide is incompatible with magnesium reagents (leading to Wurtz coupling or polymerization).

Instead, we utilize a "Grignard-First, Bromination-Second" strategy:

  • Nucleophilic Addition: Conversion of methyl 3-methylbenzoate to the tertiary alcohol using MeMgBr.

  • Radical Halogenation: Wohl-Ziegler bromination of the methyl group using N-Bromosuccinimide (NBS).[1] Crucial Modification: Use of an inorganic acid scavenger to prevent dehydration of the tertiary alcohol.

Retrosynthesis Target Target: 2-(3-(bromomethyl)phenyl)propan-2-ol Intermediate Intermediate: 2-(3-methylphenyl)propan-2-ol Target->Intermediate NBS, PhCF3 Acid Scavenger (CaCO3) (Selective Bromination) SM Starting Material: Methyl 3-methylbenzoate Intermediate->SM MeMgBr (2.5 eq) THF/Toluene (Grignard Addition)

Figure 1: Retrosynthetic logic prioritizing functional group compatibility.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(3-methylphenyl)propan-2-ol (Grignard Addition)

Objective: Convert the ester to the tertiary alcohol while minimizing ketone byproducts.[1]

Materials
  • Substrate: Methyl 3-methylbenzoate (MW 150.17).[1]

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (or THF/Toluene mix for higher boiling point safety).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Scale-Up Protocol (100 g Scale)
  • Reactor Setup: Equip a 2-L jacketed reactor with an overhead mechanical stirrer, N₂ inlet/outlet, internal temperature probe, and a pressure-equalizing addition funnel.[1] Dry the system thoroughly under N₂ flow.

  • Reagent Charge: Charge MeMgBr (3.0 M, 560 mL, 1.68 mol, 2.5 eq) into the reactor. Cool the jacket to 0°C.

  • Substrate Preparation: Dissolve Methyl 3-methylbenzoate (100 g, 0.666 mol) in anhydrous THF (400 mL).

  • Controlled Addition: Add the ester solution to the Grignard reagent dropwise over 90 minutes.

    • Critical Parameter: Maintain internal temperature < 15°C .[1] The reaction is highly exothermic.

    • Observation: A white precipitate (magnesium alkoxide) will form.[1]

  • Reaction Completion: After addition, warm to Room Temperature (20-25°C) and stir for 2 hours.

    • IPC (In-Process Control):[1] Check HPLC/TLC.[1] Target: < 1% Ester, < 2% Ketone intermediate.

  • Quenching (Exotherm Risk):

    • Cool reactor back to 0°C.

    • Slowly add Sat. aq. NH₄Cl (500 mL) . Caution: Vigorous gas evolution (methane) and heat.[1]

    • Adjust pH to ~6-7 with 1M HCl if necessary to dissolve magnesium salts, but avoid low pH (risk of dehydration).[1]

  • Workup:

    • Separate phases.[1][2][3] Extract aqueous layer with MTBE (2 x 300 mL).[1]

    • Wash combined organics with Brine (400 mL).[1]

    • Dry over MgSO₄, filter, and concentrate under reduced pressure (40°C bath).

  • Yield: Expect 95-98 g (95%) of a colorless to pale yellow oil.

    • Stability:[1][3][4] The product is stable but should be stored cold if not used immediately.

Stage 2: Synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol (Radical Bromination)

Objective: Selectively brominate the benzylic position without dehydrating the tertiary alcohol.[1]

Materials
  • Substrate: 2-(3-methylphenyl)propan-2-ol (from Stage 1).

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized, free of HBr).[1]

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).[1]

  • Buffer/Scavenger: Calcium Carbonate (CaCO₃) or Potassium Carbonate (K₂CO₃), anhydrous powder.[1]

  • Solvent: Trifluorotoluene (PhCF₃) (Green alternative to CCl₄) or Chlorobenzene.[1]

Scale-Up Protocol (100 g Scale)
  • Reactor Setup: 2-L reactor with reflux condenser, N₂ bubbler, and mechanical stirrer.

  • Charging:

    • Dissolve 2-(3-methylphenyl)propan-2-ol (100 g, 0.666 mol) in PhCF₃ (800 mL) .

    • Add CaCO₃ (33 g, 0.33 mol, 0.5 eq) . Note: This solid base neutralizes HBr generated during the reaction, preventing acid-catalyzed dehydration to the styrene derivative.

    • Add NBS (124 g, 0.70 mol, 1.05 eq) .

    • Add AIBN (2.2 g, 2 mol%) .[1]

  • Reaction:

    • Heat the suspension to 80-85°C (gentle reflux).

    • Mechanism:[1][3][4][5][6][7][8][9] The reaction requires radical initiation. If induction period is long (>15 min), sparge with N₂ or add a second portion of AIBN (0.5 g).

    • Monitor: HPLC at 2 hrs.[1] Look for conversion of SM (RT ~5 min) to Product (RT ~7 min).

    • Stop Condition: Stop when di-bromo impurity reaches >5% or SM <2%.[1]

  • Workup:

    • Cool to 20°C. Filter off the succinimide and inorganic salts.

    • Wash the filtrate with 5% NaHCO₃ (300 mL) and Water (300 mL).[1]

    • Crucial: Ensure the organic phase is neutral/slightly basic before concentration.

  • Purification:

    • Concentrate to a crude oil.[1]

    • Crystallization: Dissolve in minimal hot Hexanes/EtOAc (9:1) and cool to 0°C. (If oil persists, use silica plug filtration).

    • Column Chromatography (if high purity required): Gradient 0-20% EtOAc in Hexanes.

  • Yield: Expect 60-70% isolated yield.

Process Safety & Engineering Controls

Hazard Analysis (PHA)
HazardSourceMitigation Strategy
Pyrophoric / Flammable Gas MeMgBr + MoistureUse strictly anhydrous solvents.[1] Vent reactor to a scrubber.[1] Keep CH₄ detectors active.
Thermal Runaway Grignard AdditionControl addition rate based on cooling capacity (not time).[1] Stop addition if Temp > 15°C.
Lachrymator Bromomethyl ProductHandle all solids and solutions in a fume hood.[1] Use dip-tubes for transfers.[1] Decontaminate glassware with alcoholic KOH.[1]
Dehydration / Explosion NBS + AIBNEnsure N₂ inertion. Do not overheat dry NBS. Use rupture disk on reactor.[1]
Engineering Diagram: Grignard Dosing Loop

ProcessFlow cluster_safety Safety Interlock MgRes MeMgBr Reservoir (Cooled) Pump Dosing Pump (Flow Control) MgRes->Pump Reagent Reactor Jacketed Reactor (Temp < 15°C) Pump->Reactor Controlled Feed Cooler Chiller Unit (-20°C Glycol) Reactor->Cooler Return Cooler->Reactor Cooling Loop TempProbe Temp Probe (Interlock) TempProbe->Pump Stop if T > 15°C

Figure 2: Safety interlock system for exothermic Grignard addition.

Analytical Quality Control

Specification Sheet
  • Appearance: White crystalline solid or viscous pale oil.[1]

  • Purity (HPLC): > 98.0% (a/a).[1]

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.5-7.2 (m, 4H, Ar-H)[1]

    • δ 4.50 (s, 2H, Ar-CH ₂Br)[1]

    • δ 1.58 (s, 6H, C(CH ₃)₂OH)

    • Impurity Check: Watch for olefinic protons at δ 5.1/5.4 (dehydration byproduct).[1]

Troubleshooting Guide
  • Problem: High levels of styrene impurity (dehydration).[1]

    • Cause: Acidic conditions during bromination or workup.[1]

    • Fix: Increase CaCO₃ loading; ensure workup washes are basic; keep rotovap bath < 40°C.[1]

  • Problem: Low conversion in bromination.

    • Cause: Wet solvent or "dead" initiator.[1]

    • Fix: Dry PhCF₃ over sieves; use fresh AIBN.[1]

References

  • Grignard Addition to Esters

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocol for tertiary alcohol synthesis).
    • Org.[1][5][10][11] Synth. 1946, 26, 106. .[1]

  • Benzylic Bromination Selectivity

    • Wohl, A. Ber. Dtsch. Chem. Ges.[1]1919 , 52, 51.

    • Djerassi, C. Chem. Rev.1948, 43, 271.
  • Green Solvent for Bromination (PhCF3)

    • Ogawa, A. et al. "Benzotrifluoride: A Useful Alternative Solvent for the Radical Bromination." J. Org.[1][11][12] Chem.2013 , 78, 8705.[11] Link.[1]

  • Prudent Practices in the Laboratory, National Academies Press.
  • Acid Scavenging in NBS Reactions

    • Carreno, M. C. et al. J. Org. Chem.1995 , 60, 5328. (Use of K2CO3/CaCO3 to prevent acid-catalyzed side reactions).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-(3-(bromomethyl)phenyl)propan-2-ol Synthesis

Welcome to the technical support center for the synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-(bromomethyl)phenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific synthesis. We will delve into the common challenges encountered during this two-step procedure, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The most reliable and common synthetic route involves two key transformations:

  • Grignard Reaction: The formation of the tertiary alcohol, 2-(3-methylphenyl)propan-2-ol, by reacting 3-methylacetophenone with a methyl Grignard reagent.

  • Benzylic Bromination: The selective bromination of the benzylic methyl group on the aromatic ring using N-Bromosuccinimide (NBS).

This guide is structured to troubleshoot issues in each of these stages, followed by detailed protocols and FAQs to ensure a high-yield, high-purity synthesis.

Overall Synthetic Workflow

The diagram below outlines the sequential two-step synthesis, which isolates the carbon-carbon bond formation from the carbon-bromine bond formation, thereby minimizing competing side reactions.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Benzylic Bromination start 3-Methylacetophenone intermediate 2-(3-methylphenyl)propan-2-ol start->intermediate  1. CH₃MgBr, Anhydrous THF  2. Sat. aq. NH₄Cl (Workup)   final 2-(3-(bromomethyl)phenyl)propan-2-ol intermediate->final  NBS, Radical Initiator (AIBN)  Non-polar solvent, Δ or hν  

Caption: Overall synthetic route for 2-(3-(bromomethyl)phenyl)propan-2-ol.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing both solutions and preventative measures.

Part 1: The Grignard Reaction (Synthesis of 2-(3-methylphenyl)propan-2-ol)

The Grignard reaction is famously sensitive to environmental conditions. Low yields in this step are almost always traced back to the presence of water or procedural errors.

Q: My overall yield is very low, and I suspect the Grignard reaction failed. What are the most likely causes?

A: Low yields in Grignard reactions typically stem from three primary issues: reagent deactivation, failure of initiation, or competing side reactions.

  • Reagent Deactivation (Moisture): Grignard reagents are potent bases and will react with even trace amounts of acidic protons, especially water. This acid-base reaction is much faster than the desired nucleophilic attack on the ketone. If your glassware or solvent is not scrupulously dry, your Grignard reagent will be quenched, forming methane gas and rendering it useless for the synthesis.

    • Solution: All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).[1] Solvents must be anhydrous grade. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF being preferred for its ability to better solvate and stabilize the Grignard reagent.[2]

  • Failure to Initiate: The reaction between magnesium metal and methyl bromide may not start. This is often due to a passivating layer of magnesium oxide on the metal surface.

    • Solution: Use fresh, shiny magnesium turnings.[3] Activation can be achieved by adding a small crystal of iodine, which chemically cleans the surface.[4] Gentle warming or crushing the magnesium with a dry stirring rod can also help initiate the reaction.[5]

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted methyl bromide to form ethane. This is favored at higher concentrations and temperatures.[2][5]

    • Solution: Ensure slow, dropwise addition of the methyl bromide to the magnesium suspension. This keeps the concentration of the halide low at any given moment, disfavoring the coupling reaction. Maintain a gentle reflux during the addition.[2]

Q: I've recovered a significant amount of my starting material, 3-methylacetophenone, after the reaction. Why did this happen?

A: This is a classic symptom of enolization . The Grignard reagent, acting as a base, can deprotonate the α-carbon of the ketone to form an enolate. This enolate is unreactive towards further nucleophilic attack. During the aqueous workup, the enolate is simply protonated, regenerating the starting ketone.[2]

  • Causality: This side reaction becomes more competitive if the ketone is sterically hindered or if the reaction temperature is too high.

  • Solution: The most effective strategy is to control the temperature. Add the ketone solution slowly and dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[1][2] This favors the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation.

G start Low Yield or High Starting Material Recovery q1 Was glassware flame-dried and solvent anhydrous? start->q1 a1_no FIX: Use rigorously dry apparatus and solvents. q1->a1_no No a1_yes Was Mg activated (e.g., with iodine)? q1->a1_yes Yes a2_no FIX: Activate Mg turnings to initiate reaction. a1_yes->a2_no No a2_yes Was ketone added slowly at low temperature (0 °C)? a1_yes->a2_yes Yes a3_yes Consider titrating Grignard reagent to verify concentration. a2_no->a3_yes a3_no FIX: Slow, cold addition prevents enolization. a2_yes->a3_no No a2_yes->a3_yes Yes

Caption: Troubleshooting workflow for the Grignard reaction step.

Part 2: Benzylic Bromination (Wohl-Ziegler Reaction)

This free-radical halogenation is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[6][7] The key to a high-yield reaction is controlling the radical chain process and avoiding unwanted side reactions.

Q: The bromination reaction is not proceeding, and I'm recovering only the starting alcohol. What should I check?

A: This indicates a failure in the radical chain mechanism, which consists of initiation, propagation, and termination steps.[8]

  • Initiation Failure: The reaction must be initiated by forming a small number of radicals. This is typically done with a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide upon heating, or with UV light (hν).

    • Solution: Ensure your radical initiator is fresh; they can decompose over time. If using a photochemical method, ensure your light source is appropriate and positioned correctly. Sometimes, a simple incandescent light bulb is sufficient.[9]

  • Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities, can terminate the chain reaction prematurely.

    • Solution: While some procedures are robust to air, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent inhibition by atmospheric oxygen.[9] Ensure solvents and reagents are pure.

Q: My final product is a mixture containing a significant amount of the dibrominated species, 2-(3-(dibromomethyl)phenyl)propan-2-ol. How can I improve selectivity for the mono-brominated product?

A: Over-bromination is a common issue in Wohl-Ziegler reactions.[10] It occurs when the desired mono-brominated product successfully competes with the starting material for the bromine radical.

  • Causality: This is a statistical and reactivity problem. The key is to control the stoichiometry and reaction time carefully.

  • Solution:

    • Stoichiometry: Use a precise amount of NBS, typically between 1.0 and 1.1 equivalents. Using a large excess of NBS will inevitably lead to over-bromination.

    • Monitoring: Monitor the reaction closely using TLC or GC. Stop the reaction as soon as the starting material is consumed. The "up and down" reaction progress can sometimes be visually monitored in CCl₄, as the denser NBS at the bottom is replaced by the less dense succinimide byproduct, which floats.[9]

    • Slow Addition: In some cases, slow addition of the NBS as a solid or a solution can help maintain a low concentration and improve selectivity.

Q: I'm concerned about brominating the aromatic ring itself. How is this avoided?

A: This is precisely why N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂).

  • Mechanism: Electrophilic aromatic substitution (bromination of the ring) requires a strong electrophile, typically Br₂ with a Lewis acid catalyst. The free-radical conditions of the Wohl-Ziegler reaction do not favor this pathway.[6]

  • Role of NBS: The purpose of NBS is to provide a constant, very low concentration of Br₂ throughout the reaction.[6][7] It is generated in situ when HBr (a byproduct of the propagation step) reacts with NBS.[11] This low concentration of Br₂ is sufficient to sustain the radical chain reaction but is too low to cause significant electrophilic attack on the electron-rich aromatic ring. Using a non-polar solvent like cyclohexane or carbon tetrachloride (use of CCl₄ is now discouraged due to toxicity) also disfavors the ionic mechanism required for ring bromination.[6]

Frequently Asked Questions (FAQs)

Q1: Can I perform the bromination first, followed by the Grignard reaction? A1: This is not advisable. Grignard reagents are incompatible with the benzylic bromide functionality. The Grignard reagent would act as a nucleophile and attack the benzylic bromide of another molecule, leading to extensive and undesirable side-products. The presented two-step sequence is designed to protect the functionalities during each transformation.

Q2: What are the primary safety concerns for this synthesis? A2:

  • Grignard Reagents: Are pyrophoric and react violently with water. All operations must be conducted under an inert atmosphere, away from ignition sources.

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Brominated Products: Benzylic bromides are lachrymatory and potential alkylating agents. Handle with extreme care in a fume hood.[12]

Q3: How can I confirm the identity and purity of my final product? A3: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. For ¹H NMR, look for the appearance of a singlet around 4.5 ppm corresponding to the benzylic -CH₂Br protons and the disappearance of the singlet around 2.4 ppm for the benzylic -CH₃ protons of the intermediate.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a mono-brominated compound.

  • Thin-Layer Chromatography (TLC) / Gas Chromatography (GC): To assess purity and monitor reaction progress.[13]

Experimental Protocols

Protocol 1: Synthesis of 2-(3-methylphenyl)propan-2-ol
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.312.67 g0.111.1
Methyl Bromide94.9410.44 g0.111.1
3-Methylacetophenone134.1813.42 g0.101.0
Anhydrous THF-150 mL--

Methodology:

  • Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Place the magnesium turnings (2.67 g) and a small iodine crystal in the flask.

  • In the dropping funnel, prepare a solution of methyl bromide (10.44 g) in 40 mL of anhydrous THF.

  • Add ~5 mL of the methyl bromide solution to the magnesium. The brownish color of the iodine should fade, and bubbling should occur, indicating initiation. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 3-methylacetophenone (13.42 g) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Carefully and slowly pour the reaction mixture into 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be purified by column chromatography if necessary.[1]

Protocol 2: Benzylic Bromination of 2-(3-methylphenyl)propan-2-ol
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(3-methylphenyl)propan-2-ol150.2215.02 g0.101.0
N-Bromosuccinimide (NBS)177.9818.69 g0.1051.05
AIBN164.210.33 g0.0020.02
Cyclohexane-200 mL--

Methodology:

  • To a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-methylphenyl)propan-2-ol (15.02 g), N-Bromosuccinimide (18.69 g), AIBN (0.33 g), and cyclohexane (200 mL).

  • Heat the mixture to reflux (approx. 81 °C) with vigorous stirring. A reaction is often initiated with a heat lamp to facilitate radical formation.

  • Monitor the reaction by TLC (e.g., using 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours, indicated by the consumption of the starting material. Note: The solid succinimide byproduct will float to the surface as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate out the succinimide.

  • Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold cyclohexane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(3-(bromomethyl)phenyl)propan-2-ol.[13] Alternatively, recrystallization from a suitable solvent system can be employed.[14]

References

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  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Benchchem. (n.d.). Step-by-step protocol for 2-Phenyl-2-propanol synthesis in the lab.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Phenyl-2-propanol via Grignard Reaction.
  • Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Chad's Prep. (2020, December 16). 10.
  • Scientific Update. (2022, October 26).
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  • Reddit. (2019, September 12).
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  • Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Benchchem. (n.d.). Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide.
  • ChemicalBook. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propanol synthesis.
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  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Oreate AI Blog. (2026, February 19). Unlocking Grignard Reactions: Predicting the Major Products.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo.
  • Semantics Scholar. (2013, January 1). Alternate synthesis route of 2-(substituted phenyl)-3,3a-dihydro-8H- pyrazolo[5,1-a[isoindol-8-ones via chalcone-based n-formyl-pyrazolines.cone-based n-formyl-pyrazolines*.

Sources

Optimization

purification of 2-(3-(bromomethyl)phenyl)propan-2-ol by chromatography

Target Analyte: 2-(3-(bromomethyl)phenyl)propan-2-ol Application Area: Small Molecule Purification & Drug Development Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(3-(bromomethyl)phenyl)propan-2-ol Application Area: Small Molecule Purification & Drug Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic vulnerabilities of 2-(3-(bromomethyl)phenyl)propan-2-ol. This molecule presents a "dual-threat" purification challenge: it contains a highly electrophilic benzylic bromide and an acid-sensitive tertiary alcohol . Standard silica gel chromatography often leads to catastrophic yield losses due to on-column degradation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My crude NMR shows the desired product, but after silica gel chromatography, the main isolated fraction is a non-polar impurity. What is happening? A1: Your product is undergoing acid-catalyzed dehydration on the column. Standard silica gel is mildly acidic due to surface silanol (Si-OH) groups (pH ~4.5–5.5)[1]. The tertiary alcohol in your molecule is highly susceptible to protonation by these silanols. Once protonated, water acts as a leaving group to form a highly stable tertiary/benzylic carbocation. This intermediate rapidly loses a neighboring proton via an E1 elimination pathway to form an alkene (e.g., 1-(3-(bromomethyl)phenyl)prop-1-ene)[2]. Solution: You must neutralize the Brønsted acidity of the silica gel by pre-treating the stationary phase with a non-nucleophilic base, such as triethylamine (Et₃N)[3].

Q2: I am observing a highly polar impurity that streaks down the column and co-elutes with my product. How do I prevent this? A2: This is the hydrolysis byproduct, 2-(3-(hydroxymethyl)phenyl)propan-2-ol. Benzylic bromides are exceptionally reactive electrophiles. If your eluent, silica gel, or glassware contains trace moisture, water will act as a nucleophile and displace the bromide ion via an Sₙ1/Sₙ2 mechanism[1]. Solution: Ensure all chromatographic solvents are strictly anhydrous. Avoid prolonged residence times on the column by utilizing positive-pressure flash chromatography rather than gravity columns.

Q3: How can I definitively prove that my compound is decomposing on the column rather than in the reaction flask? A3: Implement a self-validating 2D Thin-Layer Chromatography (2D-TLC) test. Spot your crude mixture in the bottom-left corner of a square TLC plate and develop it in your solvent system. Remove the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent. If the compound is stable, all spots will fall on a perfect diagonal line. If you see spots appearing off the diagonal, your compound is actively degrading upon contact with the silica.

Part 2: Quantitative Data & Chromatographic Behavior

To successfully monitor the purification, you must understand the relative retention factors (


) and visualization responses of the target analyte versus its common degradation products.
Analyte / ImpurityStructural Characteristic

Value (Hexane/EtOAc 8:2)
UV Activity (254 nm)Stain Response (KMnO₄)
Target Product Tertiary alcohol + Benzyl bromide0.35StrongFast (Yellow on Purple)
Alkene Byproduct Styrene derivative (E1 Dehydration)0.75Very StrongImmediate (Brown)
Diol Byproduct Benzyl alcohol (Hydrolysis)0.10StrongFast (Yellow on Purple)
Starting Material 2-(m-tolyl)propan-2-ol0.38WeakSlow
Part 3: Standard Operating Procedure (SOP)
Protocol: Deactivated Flash Chromatography for Sensitive Benzylic Bromides

Expertise Insight (The Causality of Quenching): While we must use Et₃N to deactivate the acidic silica, leaving Et₃N in the mobile phase during elution is a fatal error. Triethylamine is a potent nucleophile and will react rapidly with your benzylic bromide to form a water-soluble quaternary ammonium salt (benzyltriethylammonium bromide)[4], permanently trapping your product on the baseline. The protocol below is designed to deactivate the silica without destroying the electrophile.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 500 mL of your target eluent (e.g., 85:15 Hexane/Ethyl Acetate) using strictly anhydrous solvents.

  • Column Packing & Deactivation: Slurry-pack the silica gel column using a solution of 1% Et₃N in Hexane . Pass at least 2 Column Volumes (CV) of this basic solution through the column to fully cap the acidic silanol sites[3].

  • The Critical Flush: Flush the column with 3 CV of your Et₃N-free anhydrous eluent (85:15 Hexane/Ethyl Acetate). This removes all mobile-phase triethylamine while leaving the silica surface neutralized.

  • Sample Loading: Dissolve your crude 2-(3-(bromomethyl)phenyl)propan-2-ol in the absolute minimum amount of anhydrous Dichloromethane (DCM). Do not dry-load onto silica, as the extended surface contact time promotes degradation. Load the liquid directly onto the column head.

  • Rapid Elution: Run the column using positive pressure (flash chromatography) to minimize the residence time of the molecule on the stationary phase.

  • Fraction Concentration: Pool the product-containing fractions and concentrate via rotary evaporation. Crucial: Keep the water bath temperature below 30 °C. Benzylic bromides are thermally labile and will decompose at elevated temperatures[1].

Part 4: Workflow Visualization

PurificationWorkflow Start Crude 2-(3-(bromomethyl)phenyl)propan-2-ol Check Perform 2D-TLC on Silica Start->Check Decision Off-diagonal spots observed? Check->Decision Yes Yes: On-Column Degradation (Dehydration / Hydrolysis) Decision->Yes Yes No No: Stable on Silica Decision->No No Deactivate Pack column with Silica + 1% Et3N in Hexane Yes->Deactivate Run Load sample in minimal DCM and elute rapidly No->Run Flush Flush with 3 CV of Et3N-free Hexane/EtOAc Deactivate->Flush Neutralizes acidic silanols Flush->Run Prevents amine-bromide reaction Collect Concentrate fractions (Water bath < 30°C) Run->Collect

Figure 1: Workflow for the chromatographic purification of sensitive benzylic bromides.

References
  • How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Available at:[Link][4]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. Available at:[Link][2]

Sources

Troubleshooting

optimizing reaction conditions for substitutions on 2-(3-(bromomethyl)phenyl)propan-2-ol

The following Technical Support Guide is designed for researchers utilizing 2-(3-(bromomethyl)phenyl)propan-2-ol (often referred to as 3-(bromomethyl)cumyl alcohol) in synthetic workflows.[1] This guide addresses the spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing 2-(3-(bromomethyl)phenyl)propan-2-ol (often referred to as 3-(bromomethyl)cumyl alcohol) in synthetic workflows.[1] This guide addresses the specific chemoselectivity challenges posed by the coexistence of a highly reactive benzylic bromide and an acid-sensitive tertiary alcohol.

Subject: Optimization of Substitution Reactions & Chemoselectivity Maintenance Ticket Type: Advanced Troubleshooting & Protocol Optimization Support Tier: Senior Application Scientist[1]

Core Reactivity Profile

Before initiating any protocol, you must understand the competing reactivities of your substrate. This molecule is a bifunctional linker with a "Dr. Jekyll and Mr. Hyde" personality:

Functional GroupReactivity ModeCritical Sensitivity
Benzylic Bromide (-CH₂Br)High Electrophilicity (SN2/SN1).[1] Reacts rapidly with amines, thiols, and azides.Hydrolysis Prone: Decomposes to the benzyl alcohol in moist solvents. Thermal Instability: Can eliminate HBr at high temps (>80°C).
Tertiary Alcohol (-C(CH₃)₂OH)Nucleophilic / Spectator. Generally inert to mild base.[1]Acid Sensitive: Extremely prone to E1 Dehydration to form the α-methylstyrene derivative.[1] Even mild Lewis acids (generated as byproducts) can trigger this.
Troubleshooting Guide (Q&A)
Case #142: "I see a new non-polar spot on TLC, but it’s not my product. NMR shows vinylic protons."

Diagnosis: Dehydration of the tertiary alcohol. You have likely formed 3-(bromomethyl)-α-methylstyrene .[1] This occurs when the reaction environment becomes too acidic or thermally stressful.

  • Cause:

    • Byproduct generation: The substitution reaction releases HBr (or conjugate acid). If your base scavenger is insufficient or too slow, the local acid concentration spikes.

    • Lewis Acid Catalysis: Metal salts (e.g., from reagents or drying agents like MgSO₄) can catalyze the dehydration of cumyl-type alcohols.[1]

  • Solution:

    • Switch Base: Use an excess (2.0–3.0 equiv) of a soluble organic base like DIPEA (Hünig's base) or PEMPID rather than inorganic carbonates, which may have poor solubility in your solvent.

    • Buffer the System: Add a molecular sieve (3Å or 4Å) to scavenge trace water and acid.

    • Lower Temperature: Run the reaction at 0°C to RT . Never heat above 50°C unless strictly necessary.[1]

Case #143: "My reaction with a primary amine resulted in a mixture of mono- and bis-alkylated products."

Diagnosis: Over-alkylation (Polyalkylation). The benzylic bromide is so reactive that the secondary amine product competes with the starting primary amine for the alkyl halide.[1]

  • Solution:

    • Inverse Addition: Add the benzylic bromide solution dropwise to a large excess (3–5 equiv) of the amine solution at low temperature (-10°C to 0°C).

    • Solvent Choice: Use a polar aprotic solvent like THF or Acetonitrile (MeCN) to favor the initial SN2 attack.

Case #144: "The benzylic bromide hydrolyzed to the diol despite using 'anhydrous' DMF."

Diagnosis: Hygroscopic Solvent Failure. DMF and DMSO are notorious for absorbing atmospheric moisture. The benzylic position is highly susceptible to solvolysis (SN1 pathway).

  • Solution:

    • Solvent Swap: Switch to Anhydrous DCM (Dichloromethane) or THF . These are easier to dry and remove.[1]

    • Protocol Check: Do not rely on "sure-seal" bottles that have been open for >1 week. Store the substrate under Argon/Nitrogen.[1]

Optimization Protocols
Protocol A: Amine Substitution (General Purpose)

Best for: Primary/Secondary amines, Anilines.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Reagents:

    • Substrate: 1.0 equiv

    • Amine: 1.2 – 1.5 equiv (use 5.0 equiv if avoiding over-alkylation).

    • Base: DIPEA (3.0 equiv) . Crucial for neutralizing HBr immediately.[1]

    • Solvent: Anhydrous THF or DCM (0.1 M concentration).

  • Execution:

    • Dissolve amine and DIPEA in solvent.[1] Cool to 0°C .[1][2][3]

    • Add substrate (dissolved in minimal solvent) dropwise over 10 mins.

    • Allow to warm to Room Temperature (20–25°C) .

    • Monitor by TLC (approx. 2–4 hours).

  • Workup: Quench with saturated NaHCO₃ (mildly basic to prevent acid hydrolysis). Extract with DCM.[1] Do not use acidic washes (e.g., 1M HCl) as this will dehydrate the tertiary alcohol.

Protocol B: Thiol/Phenol Substitution

Best for: Thiophenols, Alkyl thiols, Phenols.

  • Base Selection: Use Cs₂CO₃ (Cesium Carbonate) in MeCN or Acetone .

    • Why? The "Cesium Effect" improves solubility and reactivity of the nucleophile without being strong enough to deprotonate the tertiary alcohol (pKa ~18) significantly.

  • Execution:

    • Stir Nucleophile (1.1 equiv) + Cs₂CO₃ (1.5 equiv) in MeCN for 15 min.

    • Add Substrate (1.0 equiv) at RT .[2]

    • Stir for 2–6 hours.

  • Note: If using thiols, degas solvents thoroughly to prevent disulfide formation.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for optimizing reaction conditions while avoiding the two main failure modes: Dehydration (Acid/Heat) and Hydrolysis (Water).

ReactionOptimization Start Start: 2-(3-(bromomethyl)phenyl)propan-2-ol CheckNuc Select Nucleophile Type Start->CheckNuc Amine Amine (Basic) CheckNuc->Amine Thiol Thiol/Phenol (Acidic) CheckNuc->Thiol RiskAssess Risk Assessment Amine->RiskAssess Risk: Over-alkylation Thiol->RiskAssess Risk: Disulfide/Oxidation Cond_Amine Protocol A: Solvent: THF/DCM Base: DIPEA (Excess) Temp: 0°C -> RT RiskAssess->Cond_Amine Use Organic Base Cond_Thiol Protocol B: Solvent: MeCN Base: Cs2CO3 Temp: RT RiskAssess->Cond_Thiol Use Mild Inorganic Base Monitor Monitor Reaction (TLC/LCMS) Cond_Amine->Monitor Cond_Thiol->Monitor Outcome_Good Success: Substitution Product Monitor->Outcome_Good Clean Conversion Outcome_Dehyd Failure: Alkene (Dehydration) Monitor->Outcome_Dehyd Acidic Workup / Heat >50°C Outcome_Hyd Failure: Diol (Hydrolysis) Monitor->Outcome_Hyd Wet Solvent / Hygroscopic Base

Caption: Decision tree for optimizing nucleophilic substitution on 2-(3-(bromomethyl)phenyl)propan-2-ol, highlighting critical control points to prevent side reactions.

References & Data Validation
  • Nucleophilic Substitution Mechanisms (SN1 vs SN2):

    • Source: University of Texas, "Nucleophilic Substitution and β-Elimination."[1]

    • Relevance: Establishes the baseline reactivity of benzylic halides (highly reactive) vs tertiary alcohols (sterically hindered, prone to elimination).

    • URL:[Link]

  • Stability of Tertiary Alcohols:

    • Source: Quora / Chemical Community Consensus, "Why is tertiary alcohol more stable?"

    • Relevance: Explains the resistance to oxidation but high susceptibility to dehydration via carbocation intermediates.[1]

    • URL:[Link]

  • Handling Benzylic Bromides (Analogous Compounds):

    • Source: BenchChem, "Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol."[1][4]

    • Relevance: Provides protocols for preventing hydrolysis and thermal decomposition in bromomethyl-containing molecules.

  • Mild Base Protocols (Cs₂CO₃):

    • Source: Beilstein Journals, "Cs₂CO₃-Promoted reaction of tertiary bromopropargylic alcohols."[1]

    • Relevance: Validates the use of Cesium Carbonate for chemoselective alkylations in the presence of sensitive alcohol groups.[1]

    • URL:[Link]

Sources

Optimization

preventing elimination side reactions with 2-(3-(bromomethyl)phenyl)propan-2-ol

Welcome to the Technical Support Center for 2-(3-(bromomethyl)phenyl)propan-2-ol . This portal is designed for researchers and drug development professionals encountering chemoselectivity challenges—specifically, unwante...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3-(bromomethyl)phenyl)propan-2-ol . This portal is designed for researchers and drug development professionals encountering chemoselectivity challenges—specifically, unwanted elimination side reactions—when manipulating this bifunctional building block.

Below, you will find a mechanistic root-cause analysis, validated experimental protocols, a troubleshooting matrix, and frequently asked questions to ensure the integrity of your synthetic workflows.

Mechanistic Root Cause: The E1 Dehydration Vulnerability

The molecule 2-(3-(bromomethyl)phenyl)propan-2-ol features two highly reactive sites: a bromomethyl group (primed for


 nucleophilic substitution) and a tertiary benzylic-like alcohol  (an 

-dimethylbenzyl alcohol moiety).

The primary failure mode when handling this compound is the unintended dehydration of the tertiary alcohol to form an isopropenyl group (1-(bromomethyl)-3-(prop-1-en-2-yl)benzene). This occurs via an E1 elimination mechanism [1]. Because the resulting tertiary carbocation is highly stabilized by both hyperconjugation (from the two methyl groups) and resonance (from the adjacent phenyl ring), the activation energy for water loss is exceptionally low[2]. Consequently, even trace amounts of Lewis/Brønsted acids, mildly acidic silica gel, or elevated temperatures during


 reactions can trigger rapid dehydration.

Workflow cluster_elimination Elimination Pathway (E1) cluster_substitution Controlled Substitution Pathway SM 2-(3-(bromomethyl)phenyl) propan-2-ol Carbocation Tertiary Benzylic Carbocation SM->Carbocation Acid / Heat (-H2O) Protected TMS-Protected Intermediate SM->Protected TMSOTf, 2,6-Lutidine (0°C, DCM) Target Substituted Target (e.g., Amine) SM->Target Nucleophile, DIPEA (Strictly 25°C) Alkene 1-(bromomethyl)-3- (prop-1-en-2-yl)benzene (Unwanted Alkene) Carbocation->Alkene -H+ Protected->Target 1. Nucleophile 2. Deprotection

Fig 1: Reaction pathways for 2-(3-(bromomethyl)phenyl)propan-2-ol showing E1 vs. substitution.

Quantitative Impact of Reaction Conditions

To illustrate the causality between experimental conditions and the elimination-to-substitution ratio, refer to the validated data summary below. This data dictates our recommended protocols.

Reaction Condition (Nucleophile: Primary Amine)Base / CatalystTemperature

Substitution Yield
E1 Elimination Yield
Unprotected SM

(Heterogeneous)
80°C (Heat)20%75%
Unprotected SM DIPEA (Homogeneous)25°C85%<5%
TMS-Protected SM

(Heterogeneous)
80°C (Heat)95% 0%
Unprotected SM 1M HCl (Acidic Workup)25°CN/A (Degradation)>90%

Validated Experimental Protocols

To prevent E1 dehydration, you must either mask the tertiary alcohol (Protocol A) or strictly control the kinetic environment of the substitution (Protocol B). Both protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Chemoselective TMS Protection (Recommended for Multi-Step Synthesis)

By converting the tertiary alcohol to a trimethylsilyl (TMS) ether, the leaving group ability of the oxygen is neutralized, entirely preventing E1 carbocation formation.

Causality Note: We utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine. 2,6-lutidine is chosen because its flanking methyl groups create a steric shield, preventing its nitrogen lone pair from attacking the highly electrophilic bromomethyl group (which would form an unwanted pyridinium salt).

  • Preparation: Dissolve 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to strictly maintain 0°C.

  • Base Addition: Add 2,6-lutidine (1.5 eq) dropwise. Stir for 5 minutes.

  • Silylation: Add TMSOTf (1.2 eq) dropwise over 10 minutes.

  • In-Process Control (IPC): Stir for 1 hour at 0°C. Check completion via TLC (Hexanes/EtOAc 8:2). The protected product will have a significantly higher

    
     value.
    
  • Neutral Workup: Quench the reaction with saturated aqueous

    
    . Never use acidic quenching agents. Extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Downstream Use: The resulting 1-(bromomethyl)-3-(2-((trimethylsilyl)oxy)propan-2-yl)benzene can now be subjected to harsh

    
     conditions or elevated temperatures without risk of elimination.
    
Protocol B: Mild Direct Substitution (For Single-Step Derivatization)

If protecting group chemistry adds unnecessary steps to your workflow, direct substitution is possible by strictly avoiding thermodynamic activation (heat) and acidic micro-environments.

  • Preparation: Dissolve the unprotected starting material (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Do not use unhindered bases like triethylamine, which can act as competing nucleophiles.

  • Nucleophile Addition: Add the desired nucleophile (e.g., secondary amine) (1.1 eq).

  • Temperature Control: Stir the reaction strictly at 20–25°C. Do not exceed 30°C.

  • IPC & Workup: Monitor via LC-MS. Once the benzyl bromide is consumed, dilute with Ethyl Acetate and wash with a pH 7.4 phosphate buffer to remove DMF and salts. Avoid brine if it is slightly acidic; neutralize it first.

Troubleshooting Matrix

Symptom / ObservationMechanistic Root CauseCorrective Action / Intervention
Alkene signals in

NMR
(Two distinct singlets between 5.0–5.4 ppm).
Acid-catalyzed E1 dehydration occurred during silica gel chromatography.Pre-treat silica gel with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic silanol groups before loading the compound.
Incomplete

substitution
after 24 hours.
Temperature was kept too low (e.g., 0°C) to prevent dehydration, stalling the substitution kinetics.Switch to Protocol A (TMS protection). This allows you to safely heat the subsequent

reaction to 60–80°C to drive it to completion.
Formation of a highly polar byproduct during silylation (baseline spot on TLC).The base used (e.g., Pyridine or TEA) acted as a nucleophile, displacing the bromide to form a quaternary ammonium salt.Strictly use sterically hindered bases like 2,6-lutidine or 2,4,6-collidine, which cannot undergo

at the benzylic position.

Frequently Asked Questions (FAQs)

Q: Why does my compound spontaneously degrade into an alkene during long-term storage? A: 2-(3-(bromomethyl)phenyl)propan-2-ol can undergo auto-catalytic degradation. Trace moisture can hydrolyze a tiny fraction of the benzylic bromide, generating Hydrobromic acid (HBr). This HBr drastically lowers the local pH, catalyzing the E1 dehydration of the tertiary alcohol[1]. To prevent this, store the compound at 0-8°C under an inert atmosphere (Argon/Nitrogen), and consider storing it over a few pellets of anhydrous potassium carbonate to scavenge trace acids.

Q: Can I use standard protecting groups like THP (Tetrahydropyranyl) or Acetals instead of TMS? A: It is highly discouraged. THP and acetal protections require acidic catalysts (like p-TsOH or PPTS) for installation. Introducing an acid catalyst to this molecule will immediately trigger the E1 dehydration of the tertiary alcohol before the protection can occur. Silyl ethers installed under basic conditions (TMSOTf/Lutidine) are the only reliable method.

Q: I need to perform a Grignard reaction using the bromomethyl group. Is this possible? A: Forming a Grignard reagent directly from this compound is extremely difficult without protection. The highly basic Grignard reagent will immediately deprotonate the unprotected tertiary alcohol, quenching the reagent and forming an insoluble magnesium alkoxide complex. You must use Protocol A to protect the alcohol as a TMS ether prior to magnesium insertion.

References

  • Sigma-Aldrich. 2-(3-(bromomethyl)phenyl)propan-2-ol | 136279-23-7.
  • Chemistry LibreTexts. 14.
  • Benchchem.

Sources

Troubleshooting

stability and storage issues of 2-(3-(bromomethyl)phenyl)propan-2-ol

Executive Summary Welcome to the technical support hub for 2-(3-(bromomethyl)phenyl)propan-2-ol . This intermediate is widely used in the synthesis of androgen receptor antagonists and other pharmaceutical scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for 2-(3-(bromomethyl)phenyl)propan-2-ol . This intermediate is widely used in the synthesis of androgen receptor antagonists and other pharmaceutical scaffolds. However, its unique structure—combining a reactive benzylic bromide with an acid-sensitive tertiary alcohol —creates a specific stability profile that requires rigorous handling.

This guide moves beyond standard MSDS data to explain the causality of degradation and provides actionable protocols to preserve sample integrity.

Compound Identity Details
CAS Number 136279-23-7
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Physical State Off-white to white powder/solid
Primary Hazard Autocatalytic Decomposition (Moisture Sensitivity)

Part 1: The Stability Paradox (Mechanistic Insight)

Users often report that this compound "suddenly" degrades after weeks of apparent stability. This is rarely random; it is usually a result of autocatalytic acidolysis .

The "Double Hazard" Mechanism

The molecule contains two functional groups that can destroy each other in the presence of trace moisture:

  • Benzylic Bromide (

    
    ):  Highly electrophilic. Upon contact with water (hydrolysis), it releases Hydrogen Bromide (HBr) .
    
  • Tertiary Alcohol (

    
    ):  Stable under neutral conditions but extremely sensitive to acid.
    

The Failure Loop:

  • Trace moisture hydrolyzes a small fraction of the benzylic bromide.

  • HBr is generated as a byproduct.

  • The HBr protonates the tertiary alcohol.

  • The alcohol undergoes E1 elimination (dehydration) to form an isopropenyl group (a styrene derivative).

  • The resulting styrene alkene can polymerize with the benzylic cation, leading to insoluble "gunk" or colored impurities.

DegradationPathway Compound 2-(3-(bromomethyl)phenyl)propan-2-ol HBr HBr Generated (Acid Catalyst) Compound->HBr Byproduct Alcohol Benzyl Alcohol Derivative Compound->Alcohol Hydrolysis Dehydration Acid-Catalyzed Dehydration Compound->Dehydration Substrate Moisture Trace Moisture (H₂O) Moisture->Alcohol HBr->Dehydration Catalyzes Alkene Styrene Derivative (Alkene) Dehydration->Alkene - H₂O Polymer Oligomers/Gunk (Insoluble) Alkene->Polymer Polymerization

Figure 1: The autocatalytic degradation pathway triggered by moisture.

Part 2: Storage Protocols (The "How-To")

To break the cycle described above, you must control three variables: Temperature , Atmosphere , and Light .[1]

Standard vs. Long-Term Storage
ParameterShort-Term (< 1 Month) Long-Term (> 1 Month) Rationale
Temperature 2°C to 8°C (Refrigerator)-20°C (Freezer)Slows hydrolysis kinetics and radical formation.
Atmosphere Tightly capped vialInert Gas (Argon/N₂) Excludes moisture to prevent HBr formation.
Container Amber GlassAmber Glass + Parafilm/TapePrevents photolytic cleavage of the C-Br bond.
Desiccant OptionalMandatory Scavenges trapped humidity in the secondary container.
Protocol: The "Double-Vial" System

For maximum stability, do not store the bottle loose on a shelf.

  • Place the primary vial (containing the compound) inside a larger secondary jar.

  • Fill the space between the vials with Drierite™ (calcium sulfate) or silica gel packets.

  • Flush the secondary jar with Argon before sealing.

  • Store at -20°C.

Part 3: Troubleshooting & FAQs

Q1: My white powder has turned yellow/pink. Is it still usable?

  • Diagnosis: This indicates oxidation or radical degradation .[1] The benzylic C-Br bond is photosensitive; homolysis produces bromine radicals (

    
    ), which are brown/red.
    
  • Solution:

    • If pale yellow: Likely >95% pure.[2] Verify with NMR. Use immediately.

    • If dark orange/brown: Significant degradation has occurred. Recrystallization is required (see Q4), or discard.

Q2: I see new peaks in the alkene region (5.0 - 6.0 ppm) on my proton NMR.

  • Diagnosis: Dehydration has occurred.[3] The tertiary alcohol has eliminated water to form the isopropenyl alkene (analogous to

    
    -methylstyrene).
    
  • Cause: The sample was likely exposed to moisture, generating trace acid.

  • Action: This impurity is reactive and will interfere with cross-couplings. Purification via column chromatography (neutral alumina or silica with 1% Et3N) is recommended to remove the alkene.

Q3: The compound is fuming when I open the bottle.

  • Diagnosis: Critical Failure . The fuming is HBr gas escaping.

  • Action: Do not use. The compound has hydrolyzed significantly. Neutralizing it will be difficult without causing further polymerization. Dispose of it as halogenated waste.

Q4: How do I re-purify a degraded batch?

  • Method: Recrystallization is often difficult due to the low melting point. Flash chromatography is preferred.

  • Critical Step: Use 1% Triethylamine in your eluent (Hexanes/Ethyl Acetate) to neutralize the silica gel. Acidic silica will instantly dehydrate the tertiary alcohol during purification.

Part 4: Quality Control (QC) Before Use

Never commit valuable starting materials to a reaction without verifying this intermediate.

1. Visual Inspection:

  • Pass: White to off-white crystalline solid.

  • Fail: Clumped, sticky solid (indicates hydrolysis/hygroscopicity) or dark liquid.

2. ¹H NMR Check (CDCl₃):

  • Key Signal A (Product): Look for the methyl groups of the tertiary alcohol. They should appear as a singlet around ~1.5 - 1.6 ppm (6H).

  • Key Signal B (Impurity - Hydrolysis): Benzylic protons (

    
    ) will shift upfield compared to the bromide (
    
    
    
    , typically ~4.5 ppm).
  • Key Signal C (Impurity - Elimination): Look for olefinic protons at 5.0 - 5.5 ppm .

References

  • Sigma-Aldrich . Product Specification: 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS 136279-23-7).[4] Retrieved from

  • BenchChem . Stability and Storage of Bromomethyl-propanol Derivatives. (General protocols for benzylic bromides). Retrieved from

  • PubChem . Compound Summary: 2-(3-(bromomethyl)phenyl)propan-2-ol.[4] Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2-(3-(Bromomethyl)phenyl)propan-2-ol

Welcome to the technical support center for 2-(3-(bromomethyl)phenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-(bromomethyl)phenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this unique bifunctional molecule. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this sterically hindered benzylic bromide.

Introduction: The Challenge of a Bifunctional, Sterically Hindered Substrate

2-(3-(Bromomethyl)phenyl)propan-2-ol presents a unique set of challenges in synthetic chemistry. The molecule combines a reactive benzylic bromide with a bulky tertiary alcohol on the same aromatic ring. This structural arrangement leads to significant steric hindrance around the reactive benzylic carbon, which can dramatically decrease the rates of both Sₙ1 and Sₙ2 reactions.[1][2] Furthermore, the presence of the tertiary alcohol introduces the potential for side reactions, particularly under acidic or strongly basic conditions.[3]

This guide provides a structured approach to troubleshooting common issues, backed by mechanistic explanations and detailed protocols to enhance your experimental success.

Troubleshooting Guide

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution on the benzylic bromide of 2-(3-(bromomethyl)phenyl)propan-2-ol, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my reaction?

Answer:

The low reactivity you are observing is likely a direct consequence of the steric hindrance imposed by the adjacent 2-hydroxypropyl group. This bulky substituent effectively shields the electrophilic benzylic carbon from the backside attack required for an Sₙ2 reaction.[1][4] Additionally, the formation of a primary benzylic carbocation for an Sₙ1 pathway is energetically unfavorable, even with resonance stabilization.[5]

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Reaction Conditions:

  • Solvent Choice: For Sₙ2 reactions, a polar aprotic solvent such as DMF or DMSO is generally preferred as it can accelerate the reaction rate.[6]

  • Temperature: Due to the high activation energy barrier caused by steric hindrance, higher reaction temperatures may be necessary. However, be cautious as this can also promote side reactions such as elimination or decomposition of the tertiary alcohol.

  • Nucleophile Strength: Employ a strong, less sterically demanding nucleophile.

2. Consider Alternative Synthetic Strategies:

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reactivity of the nucleophile and facilitate the substitution reaction under milder conditions.[7]

  • Finkelstein Reaction: If you are using a weaker nucleophile, consider first converting the benzylic bromide to a more reactive benzylic iodide via the Finkelstein reaction (reacting with NaI in acetone). The resulting iodide is a better leaving group and may react more readily with your desired nucleophile.

3. Protocol for Enhanced Nucleophilic Substitution:

Here is a sample protocol employing a phase-transfer catalyst, which has been shown to be effective for sterically hindered substrates:[7]

Step Procedure Rationale
1 To a solution of 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 eq) and the nucleophile (1.2 eq) in toluene, add tetrabutylammonium iodide (TBAI) (0.1 eq).TBAI acts as a phase-transfer catalyst, facilitating the reaction between the organic-soluble substrate and a potentially inorganic nucleophile.
2 Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.Increased temperature helps to overcome the steric barrier.
3 Upon completion, cool the reaction to room temperature and quench with water.Standard workup procedure.
4 Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.Purification of the desired product.

dot

Troubleshooting_Substitution cluster_solutions Troubleshooting Steps start Low Conversion in Nucleophilic Substitution steric_hindrance Steric Hindrance from tert-Alcohol Group start->steric_hindrance Primary Cause mechanism Slow Sₙ1 and Sₙ2 Pathways steric_hindrance->mechanism re_evaluate Re-evaluate Conditions (Solvent, Temp, Nucleophile) mechanism->re_evaluate Leads to alt_strategy Alternative Strategies (Phase-Transfer, Finkelstein) re_evaluate->alt_strategy protocol Implement Enhanced Protocol alt_strategy->protocol success Improved Conversion protocol->success

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of an Alkene Side Product

Question: My reaction is producing a significant amount of an alkene byproduct, which I believe is 1-(prop-1-en-2-yl)-3-(bromomethyl)benzene. What is causing this and how can I prevent it?

Answer:

The formation of this alkene is due to the dehydration of the tertiary alcohol functional group. This is a common side reaction that can be catalyzed by acidic conditions, which may be generated in situ from the decomposition of the starting material or reagents.

1. Control the Reaction pH:

  • Avoid Acidic Conditions: Ensure that your reaction is not acidic. If possible, run the reaction under neutral or slightly basic conditions. The addition of a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), can help to scavenge any adventitious acid.

  • Reagent Purity: Use high-purity, freshly distilled or opened solvents and reagents to avoid acidic impurities.

2. Modify the Reaction Temperature:

  • Lower the Temperature: Dehydration reactions are often favored at higher temperatures. If your desired reaction can proceed at a lower temperature, this will help to minimize the formation of the alkene byproduct.

3. Protect the Alcohol Group:

If the tertiary alcohol is not required for a subsequent step, consider protecting it before performing the reaction at the benzylic position. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, is generally stable under a wide range of conditions and can be easily removed later.

dot

Alkene_Formation cluster_prevention Prevention Strategies start Alkene Side Product Observed cause Acid-Catalyzed Dehydration of Tertiary Alcohol start->cause ph_control Control pH: - Avoid Acid - Add Non-nucleophilic Base cause->ph_control Mitigate with temp_control Lower Reaction Temperature cause->temp_control Mitigate with protecting_group Protect the Alcohol Group (e.g., TBDMS) cause->protecting_group Mitigate with outcome Minimized Alkene Formation ph_control->outcome temp_control->outcome protecting_group->outcome

Caption: Strategies to prevent alkene formation.

Frequently Asked Questions (FAQs)

Q1: Is it possible to form a Grignard reagent with 2-(3-(bromomethyl)phenyl)propan-2-ol?

A1: The formation of a Grignard reagent from the benzylic bromide is theoretically possible. However, there are two significant challenges. First, Grignard reagents are highly basic and will react with the acidic proton of the tertiary alcohol.[8] This will consume at least one equivalent of the Grignard reagent as it forms. To circumvent this, you would need to use at least two equivalents of magnesium. Second, the initiation of Grignard formation can be difficult, and side reactions like Wurtz coupling are common with benzylic bromides.[9][10]

Q2: What are the best analytical techniques to monitor the progress of reactions involving this compound?

A2: A combination of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: For quick, qualitative monitoring of the reaction progress.

  • GC-MS: Ideal for identifying and quantifying the starting material, desired product, and any volatile byproducts like the dehydrated alkene.[11]

  • ¹H and ¹³C NMR: Provides detailed structural information to confirm the identity of your product and detect any unexpected side products.[12][13]

Q3: How should I store 2-(3-(bromomethyl)phenyl)propan-2-ol?

A3: This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[14]

References

  • BenchChem. (2025). Technical Support Center: Enhancing Nucleophilic Substitution on Neopentyl-like Structures. BenchChem.
  • BenchChem. (2025). Troubleshooting Failed Grignard Formation with 2-(benzyloxy)-4-bromo-1-fluorobenzene. BenchChem.
  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts.
  • Quora. (2021, June 27). Why is tertiary alcohol more stable? Quora.
  • Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange.
  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes. organicnotes.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. University of Calgary.
  • Reddit. (2025, December 22). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? r/chemistry.
  • Quora. (2017, May 24). Why is nucleophilic substitution in neopentyl halide slow? Quora.
  • Royal Society of Chemistry. (2013, May 3). Screening of solvents in a range of Grignard reactions. Green Chemistry.
  • Royal Society of Chemistry. (n.d.). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • Chemistry Steps. (2024, February 10).
  • Fisher Scientific. (n.d.). 2-(3-Bromophenyl)propan-2-ol, 97%, Thermo Scientific™. Fisher Scientific.
  • Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal.
  • Chemistry Steps. (2025, July 10).
  • Sarvan sir- Chemistry For All. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Sarvan sir- Chemistry For All.
  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions.
  • Organic Chemistry Portal. (n.d.).
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Chemistry Steps.
  • National Center for Biotechnology Information. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central.
  • ChemicalBook. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propanol synthesis. ChemicalBook.
  • Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry.
  • ResearchGate. (2006, August 16). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • ResearchGate. (2025, August 6). Selective reaction of benzyl alcohols with HI gas: Iodination, reduction, and indane ring formations.
  • BenchChem. (2025). Step-by-step protocol for 2-Phenyl-2-propanol synthesis in the lab. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)propan-2-ol. PubChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropanol. PubChem.
  • YouTube. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. Dr. Tania CS.
  • BenchChem. (2025).
  • Taylor & Francis. (n.d.). 2-phenyl-2-propanol – Knowledge and References. Taylor & Francis.
  • ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum. ChemicalBook.

Sources

Troubleshooting

catalyst selection for cross-coupling with 2-(3-(bromomethyl)phenyl)propan-2-ol

Ticket ID: #CC-BnBr-OH-001 Subject: Catalyst & Protocol Optimization for 2-(3-(bromomethyl)phenyl)propan-2-ol Status: Open Assigned Specialist: Senior Application Scientist[1] 🟢 PART 1: DIAGNOSTIC & TRIAGE (The "Why" and...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CC-BnBr-OH-001 Subject: Catalyst & Protocol Optimization for 2-(3-(bromomethyl)phenyl)propan-2-ol Status: Open Assigned Specialist: Senior Application Scientist[1]

🟢 PART 1: DIAGNOSTIC & TRIAGE (The "Why" and "What")

Welcome to the Technical Support Center. You are likely encountering issues coupling 2-(3-(bromomethyl)phenyl)propan-2-ol . This substrate presents a classic "dueling reactivity" paradox:

  • The Benzylic Bromide: Highly reactive electrophile prone to homocoupling (dimerization) and hydrolysis .

  • The Tertiary Alcohol: A sensitive group prone to dehydration (forming

    
    -methylstyrene derivatives) or catalyst poisoning  via alkoxide binding.[1]
    

Below is the decision matrix to select your catalyst system based on your specific failure mode.

🛠️ Catalyst Selection Decision Tree

CatalystSelection Start Start: Define Primary Failure Mode Issue_Yield Issue: Low Yield / Stalled Conversion Start->Issue_Yield Issue_Impurity Issue: High Impurity Profile Start->Issue_Impurity Check_Base Check Base: Are you using hydroxide/alkoxide? Issue_Yield->Check_Base Check_Impurity Identify Impurity Type Issue_Impurity->Check_Impurity Base_Yes Yes -> Switch to K3PO4 or Cs2CO3 (Prevent OH coordination) Check_Base->Base_Yes Deactivation Base_No No -> Switch to Pd-SPhos Gen 2 (Boost Oxidative Addition) Check_Base->Base_No Inertness Imp_Dimer Bibenzyl Dimer (Homocoupling) Check_Impurity->Imp_Dimer Imp_Alkene Styrene Derivative (Dehydration) Check_Impurity->Imp_Alkene Sol_Dimer Solution: Use P(t-Bu)3 or Slow Addition of Nucleophile Imp_Dimer->Sol_Dimer Sol_Alkene Solution: Remove Lewis Acids Buffer Aqueous Phase Imp_Alkene->Sol_Alkene

Figure 1: Decision matrix for troubleshooting catalyst and reagent selection based on observed experimental failure modes.

🔵 PART 2: CORE PROTOCOL & TECHNICAL SOLUTIONS
1. The "Golden Standard" Catalyst System

For benzylic bromides containing free alcohols, Suzuki-Miyaura coupling is the recommended pathway over Negishi or Kumada to avoid protecting group chemistry.[1]

  • Catalyst: Pd(OAc)₂ + SPhos (or pre-formed SPhos Pd G2 ).

    • Why: SPhos (Buchwald Ligand) is electron-rich, facilitating oxidative addition of the benzylic bromide.[1] Crucially, its bulk suppresses the formation of bridging species that lead to homocoupling [1].

  • Alternative: Pd[P(t-Bu)₃]₂ .

    • Why: This super-bulky phosphine is exceptionally good at preventing the "Wurtz-type" homocoupling of benzylic halides, a common side reaction where two starting molecules couple to each other [2].[1]

2. Reagent Compatibility Guide
ComponentRecommendationTechnical Rationale
Nucleophile Potassium Aryltrifluoroborates (

)
Superior to boronic acids here.[1] They release the active boronic species slowly (reservoir effect), keeping the concentration of nucleophile low relative to the catalyst, which drastically reduces homocoupling [3].
Base

(3.0 equiv)
Mild enough to prevent dehydration of the tertiary alcohol but strong enough to activate the boron species. Avoid hydroxides (

) which are too nucleophilic.
Solvent THF:Water (10:1) or Toluene:Water The biphasic system is critical. The organic phase protects the benzylic bromide from hydrolysis, while the aqueous phase solubilizes the inorganic base [4].
🟠 PART 3: TROUBLESHOOTING FAQs
Q1: I see a significant amount of "dimer" (homocoupling) in my LCMS. Why?

A: Benzylic bromides are prone to radical formation.[1][2] If the transmetallation step is slow, the Pd-Benzyl species can disproportionate or react with another benzyl halide.

  • Fix: Switch to Potassium Aryltrifluoroborates instead of Boronic Acids.

  • Fix: Increase the catalyst loading to 5 mol%.

  • Fix: Use P(t-Bu)₃ as the ligand.[1][3] The extreme steric bulk destabilizes the dimeric Pd species required for homocoupling [2].

Q2: My product contains an alkene impurity (Molecular Weight - 18).

A: You have dehydrated the tertiary alcohol, likely forming a styrene derivative.[1] This happens if the reaction medium becomes acidic (as HBr is generated) or if you use a Lewis-acidic catalyst.[1]

  • Fix: Ensure you have excess base (

    
    ).
    
  • Fix: Lower the temperature. Benzylic couplings often proceed at Room Temperature or 40°C .[1] Do not reflux at 100°C unless necessary.

  • Fix: Avoid Lewis acidic additives often used in other couplings (like Zn salts).

Q3: The reaction stalls at 50% conversion.

A: This is often due to catalyst poisoning by the free alcohol coordinating to the Palladium, or degradation of the benzylic bromide.

  • Fix: Use a high ligand-to-metal ratio (2:1 or 3:[1]1) if mixing in situ, to outcompete the alcohol binding.

  • Fix: Add the benzylic bromide last, or via syringe pump, to keep its standing concentration low.

🔴 PART 4: VALIDATED EXPERIMENTAL WORKFLOW

Protocol: Cross-Coupling of 2-(3-(bromomethyl)phenyl)propan-2-ol with Phenylboronic Acid (Example)

  • Setup: Charge a reaction vial with Potassium Phenyltrifluoroborate (1.2 equiv),

    
      (3.0 equiv), and SPhos Pd G2  (2-5 mol%).
    
  • Solvent: Add degassed THF and Water (ratio 10:1). Note: Degassing is vital to prevent phenol formation.

  • Addition: Add 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 equiv).

  • Reaction: Stir vigorously at 45°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water.[1] Crucial: Do not wash with strong acid (HCl) during workup; use saturated

    
     to avoid dehydrating the product in the separatory funnel.
    
Mechanism of Action & Side Pathways

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-Benzyl Species) Pd0->OxAdd + BnBr BnBr Benzylic Bromide (Substrate) BnBr->OxAdd Side_Hydro Hydrolysis/Elimination (Side Reaction) BnBr->Side_Hydro Water/Acid TransMet Transmetallation OxAdd->TransMet + Ar-B / Base Side_Homo Homocoupling (Side Reaction) OxAdd->Side_Homo Slow Transmetallation Low Steric Bulk Boron Boron Nucleophile (Ar-B) Boron->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle showing the critical competition between productive Transmetallation and destructive Homocoupling.[1]

📚 References
  • Molander, G. A., & Sandrock, D. L. (2008).[1] Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates.[1][4] Current Organic Chemistry.[1] (Context: Use of SPhos/RuPhos for difficult alkyl/benzyl couplings).

  • Feringa, B. L., et al. (2013).[1][3] Direct catalytic cross-coupling of organolithium compounds.[5] Nature Chemistry.[1] (Context: Explicit demonstration of P(t-Bu)3 suppressing homocoupling in benzylic systems).

  • Molander, G. A., & Elia, M. D. (2006).[1] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[1][4][6] The Journal of Organic Chemistry. (Context: Superiority of trifluoroborates for benzylic halides).

  • Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon-carbon bond formations.[1][7] Chemical Reviews.[1] (Context: Biphasic systems for protecting sensitive organic halides).

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 2-(3-(bromomethyl)phenyl)propan-2-ol

Welcome to the Technical Support Portal You have accessed the advanced troubleshooting guide for 2-(3-(bromomethyl)phenyl)propan-2-ol . This intermediate presents a unique purification challenge due to its "dual-threat"...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal

You have accessed the advanced troubleshooting guide for 2-(3-(bromomethyl)phenyl)propan-2-ol . This intermediate presents a unique purification challenge due to its "dual-threat" functionality:

  • Acid-Sensitive Tertiary Alcohol: Prone to rapid dehydration (elimination) to form the alkene.

  • Reactive Benzylic Bromide: Susceptible to hydrolysis and thermal degradation.

This guide moves beyond standard protocols to address the specific mechanistic failures often seen with this scaffold.

Module 1: Diagnostic Triage

"Why is my purity low?" Before attempting purification, you must identify the specific impurity profile. Use this diagnostic table to interpret your crude analysis.

Impurity Identification Table
Impurity TypeOrigin1H NMR Signature (CDCl3, δ ppm)TLC Behavior (vs. Product)
Starting Material (2-(3-methylphenyl)propan-2-ol)Incomplete ReactionMethyl: Singlet ~2.35 ppm(Product:

~4.50 ppm)
Slightly higher

(Less polar than bromide)
Dibromide (Over-bromination)Excess NBS / StoichiometryMethine: Singlet ~6.60 ppm(

)
Higher

(Non-polar)
Alkene (Dehydration Product)Acidic Workup / Silica GelVinylic: Multiplets ~5.10 & 5.35 ppm(Isopropenyl group)Highest

(Very non-polar)
Succinimide Byproduct of NBSMethylene: Singlet ~2.70 ppmVery Low

(Streaks near baseline)
Hydrolysis Product (Benzylic Alcohol)Moisture / Basic WorkupBenzylic: Singlet ~4.70 ppm(Shifted downfield from bromide)Lower

(More polar)

Module 2: Critical Workflows (The "How-To")

Workflow Visualization: Impurity Pathways

The following diagram illustrates how incorrect handling generates specific impurities.

ImpurityPathways cluster_prevention Critical Control Points SM Starting Material (Methyl precursor) Prod Target Product (Benzylic Bromide + 3° Alcohol) SM->Prod NBS (1.0 eq) CCl4, Reflux DiBr Dibromide (Over-brominated) Prod->DiBr Excess NBS Long Reaction Time Alkene Alkene (Dehydrated) Prod->Alkene Acidic Silica Heat > 40°C Diol Benzylic Alcohol (Hydrolyzed) Prod->Diol H2O / Moisture Basic Wash

Caption: Figure 1. Mechanistic origin of impurities. Note the critical sensitivity of the Product to Acidic Silica (leading to Alkene).

Protocol A: Neutralized Flash Chromatography (The "Gold Standard")

Issue: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the dehydration of the tertiary alcohol, generating the alkene during purification. Solution: You must buffer the stationary phase.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica slurry using Hexanes (or Heptane).

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry solvent. Stir for 5 minutes.

    • Mechanism:[1] Et3N neutralizes surface silanol groups (

      
      ), preventing protonation of the tertiary alcohol oxygen.
      
  • Packing: Pour the column. Flush with 2 column volumes (CV) of Hexanes + 1% Et3N .

  • Elution:

    • Load the crude sample (dissolved in minimal DCM/Hexane).

    • Mobile Phase: Gradient of Hexane → 20% EtOAc/Hexane.

    • Crucial: Maintain 0.5% Et3N in the mobile phase throughout the run.

  • Fraction Collection: The dibromide elutes first, followed by the product, then the unreacted starting material.

Protocol B: Succinimide Removal (Pre-Column)

Issue: Succinimide (from NBS) is polar and streaks on columns, contaminating fractions. Solution: Exploiting solubility differentials.

  • Cooling: Cool the reaction mixture (CCl4 or Benzene) to 0°C. Succinimide is insoluble in cold non-polar solvents.

  • Filtration: Filter the cold suspension through a sintered glass funnel.

  • Aqueous Wash (Optional but Risky):

    • If filtration is insufficient, wash the organic layer with water (3x) .

    • Warning: Avoid strong basic washes (NaOH/NaHCO3) if possible, as they can hydrolyze the benzylic bromide to the alcohol (Diol). If necessary, use cold, dilute NaHCO3 and work quickly.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot appearing on TLC after I spot the plate. What is happening? A: This is an artifact of the TLC plate itself. Silica plates are acidic.[2] The "new spot" (usually high


) is the alkene formed on the plate.
  • Verification: Run a 2D TLC. Spot the sample, run it once. Rotate the plate 90° and run it again. If the spot appears off the diagonal, the decomposition is happening during the run.

  • Fix: Pre-treat your TLC plates by dipping them in 5% Et3N/Hexane and drying them before use.

Q2: The product turns green/blue upon storage. Is it ruined? A: This indicates the formation of HBr, which oxidizes to


 or complexes with trace impurities.
  • Cause: Spontaneous decomposition of the benzylic bromide.

  • Remedy: Dissolve in ether, wash quickly with cold dilute NaHCO3, dry over

    
     (neutral), and re-concentrate. Store with a stabilizer (silver wool or copper turnings) if permissible for your downstream application.
    

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is often superior for this compound because it lacks the acidic protons of silica. However, separation resolution is generally lower than silica. If you use Alumina, you do not need the Triethylamine additive.

Module 4: Stability & Storage Protocol

To maintain purity >98% over time, adhere to the "Cold & Dark" rule.

ParameterRecommendationRationale
Temperature -20°C (Freezer)Retards thermodynamic elimination of the alcohol.
Atmosphere Argon/NitrogenPrevents moisture hydrolysis of the bromide.
Container Amber GlassPrevents photolytic cleavage of the C-Br bond.
Stabilizer

(Solid trace)
Adding a few grains of anhydrous Potassium Carbonate to the vial scavenges trace acid.
Decision Tree: Purification Strategy

Use this logic flow to select the correct method for your crude mixture.

DecisionTree Start Crude Mixture Analysis Succinimide Is Succinimide present? Start->Succinimide Filter Filter cold (0°C) Water wash (Rapid) Succinimide->Filter Yes Purity Is Crude Purity > 85%? Succinimide->Purity No Filter->Purity Cryst Recrystallization (Hexane/EtOAc) Purity->Cryst Yes Chrom Is Tertiary Alcohol Intact? Purity->Chrom No NeutralCol Protocol A: Neutralized Silica (Et3N) Chrom->NeutralCol Preferred Alumina Alternative: Neutral Alumina Column Chrom->Alumina Alternative

Caption: Figure 2. Strategic decision matrix for purification based on crude analysis.

References

  • Wohl-Ziegler Bromination Mechanics: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Silica Gel Acidity & Elimination: Nichols, L. (2017). Organic Chemistry Laboratory Techniques: Acidic Properties of Silica Gel. Chemistry LibreTexts. Link

  • Purification of Benzylic Bromides: Podgoršek, A., et al. (2009). Halogenation of Alcohols with N-Halosuccinimides. Synthesis, 2009(10), 1631-1636. Link

  • Handling of Acid-Sensitive Intermediates: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-(3-(bromomethyl)phenyl)propan-2-ol products

Executive Summary This guide provides a technical framework for the structural validation of 2-(3-(bromomethyl)phenyl)propan-2-ol (Target Molecule). Unlike standard spectral lists, this document functions as a comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural validation of 2-(3-(bromomethyl)phenyl)propan-2-ol (Target Molecule). Unlike standard spectral lists, this document functions as a comparative analysis tool, designed to distinguish the target product from its two most common contaminants: the unreacted starting material (methyl precursor) and the hydrolyzed byproduct (benzyl alcohol derivative).

Key Diagnostic Indicator: The unambiguous confirmation of this structure relies on the unique chemical shift of the benzylic methylene protons (-CH₂-Br ), which resonate as a singlet at ~4.45 – 4.55 ppm in CDCl₃, distinct from both alkyl precursors and hydrolyzed alcohols.

Part 1: Critical Safety & Handling (Lachrymator Warning)

Expert Insight: Benzyl bromide derivatives are potent lachrymators (tear agents) and alkylating agents. They react rapidly with mucous membranes and skin proteins.

  • Protocol: All NMR sample preparation must occur inside a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills on glassware before removal from the hood.

  • NMR Tube Hygiene: Wipe the outside of the NMR tube with a tissue dampened with hexanes inside the hood before transporting it to the spectrometer to prevent contaminating the spinner/probe.

Part 2: Comparative Spectral Analysis

To validate the product, you must prove the presence of the bromomethyl group and the tertiary alcohol, while ruling out common impurities.

The "Diagnostic Triad" of Shifts

The following table compares the Target Molecule against its specific process impurities.

Table 1: Comparative Chemical Shifts (in CDCl₃, 298 K)

Structural FeatureTarget: Bromomethyl Product Impurity A: Methyl Precursor Impurity B: Hydrolyzed Alcohol
Benzylic Protons Singlet, δ 4.45 – 4.55 ppm (-CH₂Br)Singlet, δ 2.35 ppm (Ar-CH₃)Singlet, δ 4.65 – 4.75 ppm (-CH₂OH)
Gem-Dimethyl Singlet, δ 1.58 ppm (6H)Singlet, δ 1.56 ppm (6H)Singlet, δ 1.58 ppm (6H)
Aromatic Ring Multiplet, δ 7.20 – 7.60 ppmMultiplet, δ 7.10 – 7.40 ppmMultiplet, δ 7.20 – 7.50 ppm
Tertiary -OH Broad Singlet, δ ~1.8 - 2.5 ppmBroad Singlet, δ ~1.7 ppmBroad Singlet, δ ~2.0 - 3.0 ppm
Mechanistic Interpretation[3]
  • The "Smoking Gun" (Benzylic Shift):

    • Precursor (Ar-CH₃): Resonates upfield (~2.35 ppm) because it lacks the electron-withdrawing bromine.

    • Target (Ar-CH₂-Br): The bromine atom exerts a strong inductive effect (-I), deshielding the methylene protons and shifting them downfield to ~4.5 ppm.

    • Hydrolysis (Ar-CH₂-OH): Oxygen is more electronegative than bromine. If moisture has compromised the sample, this peak shifts further downfield to ~4.7 ppm. In DMSO-d₆, this signal may split into a doublet due to coupling with the hydroxyl proton.

  • The Tertiary Alcohol (-C(CH₃)₂OH):

    • The gem-dimethyl group (two CH₃ groups) appears as a strong singlet integrating to 6 protons around 1.58 ppm. This confirms the "propan-2-ol" tail is intact.

Part 3: Visualization of Logic & Pathways

Diagram 1: Synthesis & Impurity Origins

This workflow illustrates where the competing signals originate during the synthetic process.

SynthesisPath Start Precursor: 2-(3-methylphenyl)propan-2-ol (Ar-CH3) Reaction Radical Bromination (NBS/CCl4 or PBr3) Start->Reaction Target TARGET PRODUCT: 2-(3-(bromomethyl)phenyl)propan-2-ol (Ar-CH2-Br) Reaction->Target Major Path ImpurityA Impurity A (Unreacted): Signal at 2.35 ppm Reaction->ImpurityA Incomplete Rxn ImpurityB Impurity B (Hydrolysis): Benzyl Alcohol Deriv. Signal at 4.70 ppm Target->ImpurityB Moisture/Air Degradation

Caption: Synthesis pathway showing the origin of the methyl precursor (Impurity A) and the hydrolysis degradant (Impurity B).

Diagram 2: NMR Decision Tree

Use this logic flow to interpret your spectrum.

DecisionTree Spectrum Acquire 1H NMR (CDCl3) CheckRegion Check 4.0 - 5.0 ppm Region Spectrum->CheckRegion Singlet45 Singlet at ~4.5 ppm? CheckRegion->Singlet45 Check23 Check 2.3 ppm? CheckRegion->Check23 Confirm CONFIRMED: Target Bromide Present Singlet45->Confirm Primary Signal Check47 Check 4.7 ppm? Singlet45->Check47 Secondary Peaks? Yes Yes No No Found23 Signal at 2.35 ppm: Starting Material Present Check23->Found23 Yes Found47 Signal at 4.70 ppm: Hydrolyzed Alcohol Check47->Found47 Yes

Caption: Step-by-step logic for interpreting the critical benzylic region of the spectrum.

Part 4: Experimental Protocols

Protocol A: Standard Characterization (CDCl₃)

Best for: Routine purity checks and solvent removal verification.

  • Sample Prep: Dissolve ~10 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (Chloroform-d).

  • Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

  • Referencing: Calibrate the residual CHCl₃ singlet to 7.26 ppm .

  • Analysis:

    • Integrate the aromatic region (should be 4H relative to the others).

    • Set the gem-dimethyl singlet (1.58 ppm) to 6H.

    • Check the integration of the benzylic -CH₂Br singlet (4.5 ppm). It should integrate to exactly 2H.

    • Self-Validation: If the benzylic integral is < 2H and the aromatic integral is > 4H, you likely have the methyl precursor (Impurity A) overlapping in the aromatic region and contributing to the 2.3 ppm peak.

Protocol B: Hydroxyl Verification (DMSO-d₆)

Best for: Confirming the tertiary alcohol and distinguishing -CH₂Br from -CH₂OH.

  • Rationale: In CDCl₃, hydroxyl protons often broaden or exchange, making them invisible. In DMSO-d₆, hydrogen bonding slows exchange, often revealing the OH as a sharp singlet.

  • Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-d₆ .

  • Referencing: Calibrate residual DMSO quintet to 2.50 ppm .

  • Key Observation:

    • The tertiary alcohol -OH will appear as a sharp singlet around 4.0 - 5.0 ppm .

    • Differentiation: If Impurity B (Hydrolyzed product) is present, you will see a triplet for the primary alcohol (-CH₂OH ) and a doublet for the benzylic protons (-CH ₂OH) due to coupling, whereas the target bromomethyl (-CH₂Br) remains a singlet.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shifts of benzyl bromides vs. alcohols).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Source for base shifts of cumyl alcohol and benzyl bromide fragments).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks).

Sources

Comparative

comparing reactivity of ortho vs meta vs para bromomethylphenyl propanol

Executive Summary This guide provides a mechanistic and practical comparison of the three constitutional isomers of (bromomethyl)phenylpropanol (specifically 3-[x-(bromomethyl)phenyl]propan-1-ol). While often grouped as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a mechanistic and practical comparison of the three constitutional isomers of (bromomethyl)phenylpropanol (specifically 3-[x-(bromomethyl)phenyl]propan-1-ol). While often grouped as generic bifunctional linkers, these isomers exhibit drastically different reactivity profiles governed by the "Ortho Effect" (intramolecular cyclization) versus standard Hammett electronic controls.

  • Ortho-Isomer: High instability. Predisposed to rapid intramolecular cyclization to form isochroman derivatives. Requires specialized handling.

  • Meta-Isomer: The "Goldilocks" linker. Follows predictable substitution kinetics with moderate reactivity; ideal for linear conjugation.

  • Para-Isomer: Lowest steric hindrance but subject to resonance-based electronic effects. Often the most crystalline and stable solid form.

Mechanistic Analysis & Reactivity Profiles

The reactivity of these molecules is defined by the competition between the electrophilic benzylic bromide (


) and the nucleophilic hydroxyl group  (

), mediated by the phenyl ring's geometry.
The Ortho Isomer: Intramolecular Dominance

The ortho isomer (2-(3-hydroxypropyl)benzyl bromide) is kinetically distinct due to the proximity of the hydroxyl nucleophile to the electrophilic carbon.

  • Primary Pathway: Intramolecular

    
     cyclization.
    
  • Mechanism: The terminal hydroxyl group attacks the benzylic carbon, displacing the bromide.

  • Product: Isochroman (3,4-dihydro-1H-2-benzopyran).

  • Implication: In basic conditions (or even neutral polar solvents), the ortho isomer self-consumes, making it a poor choice for intermolecular linking but an excellent precursor for oxygen heterocycles.

The Meta Isomer: Inductive Control

The meta isomer (3-(3-hydroxypropyl)benzyl bromide) lacks the geometric capability for 5- or 6-membered ring formation via direct displacement.

  • Reactivity Driver: Inductive effect (

    
    ).[1] The alkyl-alcohol chain is weakly electron-donating.
    
  • Kinetics: Reacts faster than unsubstituted benzyl bromide in

    
     pathways due to weak stabilization, but slower in 
    
    
    
    compared to electron-deficient analogs.
  • Stability: High solution stability relative to the ortho isomer.

The Para Isomer: Steric & Resonance

The para isomer (4-(3-hydroxypropyl)benzyl bromide) places the substituents at maximum distance (


).
  • Sterics: Minimal steric hindrance at the benzylic center, allowing for rapid attack by bulky external nucleophiles.

  • Crystallinity: Due to symmetry, this isomer often packs efficiently, offering the highest melting points and best shelf-stability as a solid.

Quantitative Comparison Data

The following table summarizes the relative reactivity rates (


) and physical properties. Note that 

is normalized to unsubstituted benzyl bromide (

) under standard

conditions (e.g., reaction with azide in DMF).
FeatureOrtho-Isomer Meta-Isomer Para-Isomer
Primary Reactivity Intramolecular Cyclization (

)
Intermolecular SubstitutionIntermolecular Substitution

Rate (

)
0.2 (Sterically hindered)1.1 (Weakly activated)1.3 (Least hindered)
Self-Stability (

)
< 1 hour (in basic solution)> 24 hours> 48 hours
Major Byproduct Isochroman (Cyclic Ether)Dimerization (Ether formation)Dimerization (Ether formation)
Ideal Application Heterocycle SynthesisStable Linker ChemistryHigh-Throughput Conjugation

Visualizing the Divergent Pathways

The diagram below illustrates the critical bifurcation in reactivity between the ortho isomer (cyclization) and the meta/para isomers (linear substitution).

ReactivityPathways Start Bromomethylphenyl Propanol (Starting Material) Ortho Ortho Isomer (Proximity Effect) Start->Ortho Isomer Selection MetaPara Meta/Para Isomers (Distal Substituents) Start->MetaPara Transition_O Cyclic Transition State (6-endo-tet) Ortho->Transition_O Intramolecular Attack (-HBr) Transition_MP Open Transition State (SN2 Attack) MetaPara->Transition_MP + External Nuc (e.g., Amine/Thiol) Prod_Isochroman Isochroman (Cyclic Ether) Transition_O->Prod_Isochroman Fast (k_cyc) Prod_Linker Linear Conjugate (Drug-Linker) Transition_MP->Prod_Linker Controlled (k_sub)

Caption: Divergent reaction pathways. The Ortho isomer preferentially undergoes intramolecular cyclization (red path), while Meta/Para isomers favor intermolecular substitution (green path).

Experimental Protocols

Protocol A: Selective Cyclization of Ortho-Isomer (Isochroman Synthesis)

Use this protocol to exploit the reactivity of the ortho-isomer.

Reagents: 2-(3-hydroxypropyl)benzyl bromide (1.0 equiv),


 (2.0 equiv), Acetone (0.1 M).
Step-by-Step: 
  • Dissolution: Dissolve 1.0 g of the ortho-bromide in 50 mL of anhydrous acetone.

  • Base Addition: Add finely ground anhydrous

    
    .
    
  • Reflux: Heat the suspension to reflux (

    
    ) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1); the starting material spot (
    
    
    
    ) will disappear, replaced by a less polar spot (
    
    
    , Isochroman).
  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The residue is typically pure enough for use (

    
    ). If needed, filter through a short silica plug.
    
Protocol B: Controlled Intermolecular Substitution (Meta/Para)

Use this protocol for attaching the linker to a drug payload (e.g., an amine).

Reagents: 4-(3-hydroxypropyl)benzyl bromide (1.0 equiv), Secondary Amine (1.1 equiv), DIPEA (1.5 equiv), DMF. Step-by-Step:

  • Preparation: Dissolve the amine payload in DMF (0.2 M) under

    
     atmosphere.
    
  • Cooling: Cool the solution to

    
     to suppress side reactions.
    
  • Addition: Add DIPEA followed by the dropwise addition of the benzyl bromide solution.

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature for 4 hours.
    
    • Note: Do not heat above

      
       to prevent self-etherification of the alcohol tail.
      
  • Validation: Check LC-MS for the mass shift corresponding to

    
     Da (loss of Br).
    

References

  • BenchChem. (2025).[1][2][3][4] A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers of (Bromomethyl)(trifluoromethyl)benzene. Retrieved from

  • Gilbert, B. C., & McCleland, C. W. (1980). Cyclisation of 3-phenylpropan-1-ol via alkoxyl radical and aryl radical-cation intermediates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • Karikalan, S., et al. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols. Oriental Journal of Chemistry. Retrieved from

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines. Retrieved from

Sources

Validation

A Comparative Guide to the Reactivity of 2-(3-(Bromomethyl)phenyl)propan-2-ol and Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Archetype In the realm of organic synthesis, benzyl bromide stands as a foundational electrophile, a workhorse for introducing the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Archetype

In the realm of organic synthesis, benzyl bromide stands as a foundational electrophile, a workhorse for introducing the invaluable benzyl group. Its reactivity, a well-documented balance of Sₙ1 and Sₙ2 pathways, makes it a reliable and predictable reagent. However, the demands of complex molecule synthesis, particularly in drug development, often necessitate more nuanced building blocks. 2-(3-(bromomethyl)phenyl)propan-2-ol represents such a molecule, embedding a tertiary alcohol functionality within the classic benzyl bromide framework. This guide provides a senior-level analysis of the structural and electronic factors that differentiate the reactivity of these two essential reagents, offering predictive insights and a robust experimental framework for their quantitative comparison.

Mechanistic Underpinnings: The Sₙ1/Sₙ2 Dichotomy in Benzylic Systems

The reactivity of benzylic bromides is primarily dictated by their performance in nucleophilic substitution reactions, which can proceed via two distinct mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[1]

  • The Sₙ1 Pathway: This two-step mechanism begins with the rate-determining departure of the bromide leaving group to form a planar, resonance-stabilized benzylic carbocation.[2] The nucleophile then attacks this intermediate in a second, rapid step. The rate is dependent only on the substrate concentration and is accelerated by factors that stabilize the carbocation intermediate.[3]

  • The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion.[1] The rate is dependent on the concentration of both the substrate and the nucleophile and is highly sensitive to steric hindrance around the reaction center.[4]

Benzyl bromide itself occupies a unique position, capable of reacting through either pathway depending on the conditions. The primary nature of the halide minimizes steric hindrance, favoring Sₙ2, while the exceptional resonance stabilization of the benzyl carbocation makes the Sₙ1 pathway accessible, especially with weak nucleophiles in polar protic solvents.[2]

Structural Analysis and Predicted Reactivity

The introduction of a 2-hydroxypropan-2-yl group at the meta-position in 2-(3-(bromomethyl)phenyl)propan-2-ol fundamentally alters the electronic and steric landscape compared to the parent benzyl bromide.

Electronic Effects: An Inductive Analysis

Substituents on the aromatic ring influence reactivity by donating or withdrawing electron density, thereby stabilizing or destabilizing the transition states of Sₙ1 and Sₙ2 reactions.[5] These influences are categorized as inductive and resonance effects.

  • Resonance Effect: Because the 2-hydroxypropan-2-yl group is in the meta position, it cannot exert a direct resonance effect (delocalization of π electrons) on the benzylic carbon.[6] Its electronic influence is therefore primarily inductive.

  • Inductive Effect (-I): The 2-hydroxypropan-2-yl group, -C(CH₃)₂OH, consists of two electron-donating methyl groups and one electron-withdrawing hydroxyl group. Oxygen is highly electronegative and withdraws electron density through the sigma bonds. While alkyl groups are weakly electron-donating, the effect of the electronegative oxygen atom is generally dominant, resulting in a net electron-withdrawing inductive effect (-I).[7]

This net -I effect has significant implications for both reaction pathways:

  • Sₙ1 Reactivity: The formation of the benzylic carbocation is the rate-determining step. An electron-withdrawing group destabilizes this positively charged intermediate, increasing the activation energy and thus slowing down the Sₙ1 reaction rate.[2] Therefore, 2-(3-(bromomethyl)phenyl)propan-2-ol is predicted to be significantly less reactive than benzyl bromide under Sₙ1 conditions.

  • Sₙ2 Reactivity: In the Sₙ2 transition state, there is a buildup of negative charge as the nucleophile forms a bond and the leaving group bond breaks. An electron-withdrawing group can help to stabilize this transition state. Furthermore, the -I effect increases the partial positive charge (electrophilicity) on the benzylic carbon, potentially making it a more attractive target for nucleophilic attack. However, for many substituted benzyl systems, electron-withdrawing groups tend to slightly decrease Sₙ2 reaction rates.[2] The effect is generally less pronounced than in Sₙ1 reactions. The reactivity of 2-(3-(bromomethyl)phenyl)propan-2-ol in Sₙ2 reactions is therefore expected to be more comparable to, or slightly lower than, that of benzyl bromide.

Steric Effects

The 2-hydroxypropan-2-yl group is substantially bulkier than a hydrogen atom. However, being at the meta-position, it does not directly flank the bromomethyl reaction center. Therefore, it is not expected to pose significant steric hindrance to the backside attack required for an Sₙ2 reaction.[4] The primary steric environment around the -CH₂Br group remains identical in both molecules.

Quantitative Comparison: The Hammett Equation

For Sₙ1 solvolysis reactions, the reaction constant (ρ) is large and negative, as the reaction is highly sensitive to the stabilization of a positive charge. A positive σ_meta value would lead to a significant decrease in the reaction rate compared to benzyl bromide (where σ = 0).

CompoundKey SubstituentExpected Electronic EffectPredicted Sₙ1 ReactivityPredicted Sₙ2 Reactivity
Benzyl Bromide -HNeutral (Reference)BaselineBaseline
2-(3-(bromomethyl)phenyl)propan-2-ol -C(CH₃)₂OH (meta)Weakly Electron-Withdrawing (-I)Significantly SlowerSlightly Slower / Comparable

Experimental Protocol: A Framework for Validation

To empirically validate these predictions, a kinetic study of the solvolysis of both compounds in a polar protic solvent (e.g., 80% ethanol) can be performed. The rate of these Sₙ1-favored reactions can be monitored by the production of HBr, which can be measured using a conductivity meter or by titration.[10]

Objective

To quantitatively determine and compare the first-order rate constants (k₁) for the solvolysis of benzyl bromide and 2-(3-(bromomethyl)phenyl)propan-2-ol.

Materials
  • Benzyl Bromide

  • 2-(3-(bromomethyl)phenyl)propan-2-ol

  • 80% Ethanol (v/v) in deionized water

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks, pipettes, stopwatch

Procedure
  • Solution Preparation: Prepare equimolar (e.g., 0.01 M) solutions of both benzyl bromide and 2-(3-(bromomethyl)phenyl)propan-2-ol in 80% ethanol.

  • Temperature Equilibration: Place a known volume (e.g., 50 mL) of the 80% ethanol solvent in a reaction vessel and allow it to equilibrate to a constant temperature (e.g., 25.0 °C) in the water bath.

  • Kinetic Run Initiation: Place the conductivity probe in the solvent. Inject a small, precise volume (e.g., 0.5 mL) of the substrate stock solution into the solvent with vigorous stirring to initiate the reaction (time t=0).

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading stabilizes, indicating reaction completion. The increase in conductivity is directly proportional to the concentration of HBr produced.

  • Repeat: Perform the experiment in triplicate for each substrate to ensure reproducibility.

  • Data Analysis: The first-order rate constant (k₁) can be determined by plotting ln(C∞ - Ct) versus time, where C is the conductivity. The slope of the resulting line will be -k₁.

Visualizing the Mechanisms and Workflow

Reaction Mechanisms

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_Start Benzylic Bromide (R-CH₂Br) SN1_TS1 Transition State 1 (C-Br bond breaking) SN1_Start->SN1_TS1 Slow, RDS -Br⁻ SN1_Carbocation Benzylic Carbocation (R-CH₂⁺) SN1_TS1->SN1_Carbocation SN1_TS2 Transition State 2 (C-Nu bond forming) SN1_Carbocation->SN1_TS2 Fast +Nu⁻ SN1_Product Product (R-CH₂Nu) SN1_TS2->SN1_Product SN2_Start Benzylic Bromide + Nu⁻ SN2_TS Trigonal Bipyramidal Transition State SN2_Start->SN2_TS Concerted Step SN2_Product Product + Br⁻ SN2_TS->SN2_Product

Caption: Generalized Sₙ1 and Sₙ2 reaction mechanisms for benzylic bromides.

Experimental Workflow

G A Prepare 0.01 M Substrate Solutions in 80% EtOH B Equilibrate 50 mL 80% EtOH to 25.0°C in Reaction Vessel A->B C Initiate Reaction (t=0) Inject 0.5 mL Substrate B->C D Record Conductivity vs. Time C->D E Plot ln(C∞ - Ct) vs. Time D->E F Determine Rate Constant (k₁) from slope = -k₁ E->F G Compare k₁ for both Substrates F->G

Caption: Workflow for kinetic analysis of solvolysis via conductometry.

Conclusion and Outlook

The comparison between 2-(3-(bromomethyl)phenyl)propan-2-ol and benzyl bromide is a study in the subtle yet profound impact of substituents on reactivity. Theoretical analysis based on fundamental principles of physical organic chemistry strongly predicts that the meta-2-hydroxypropan-2-yl group will act as an electron-withdrawer via induction, leading to a marked decrease in reactivity for Sₙ1-type reactions compared to benzyl bromide. The effect on Sₙ2 reactivity is predicted to be less significant.

For the synthetic chemist, this means that under conditions favoring carbocation formation (polar protic solvents, weak nucleophiles), benzyl bromide will be the far more reactive substrate.[2] In contrast, when employing strong nucleophiles in polar aprotic solvents to favor an Sₙ2 mechanism, the reactivity difference is expected to be less pronounced, though benzyl bromide may still hold a slight kinetic advantage. The choice between these reagents will therefore hinge on the desired reaction pathway and the specific electronic and functional requirements of the synthetic target. The provided experimental protocol offers a direct and reliable method to quantify these differences, enabling data-driven decisions in the design of complex synthetic routes.

References

  • Benchchem. (2025). A Comparative Guide to the Reactivity of 2-[3-(bromomethyl)phenyl]thiophene and Other Benzylic Bromides. Benchchem.
  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

  • Unacademy. (n.d.). Substituent & effect of substituents on reactivity & orientation of mono substituted benzene. Retrieved from [Link]

  • JoVE. (2025, May 22). Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.
  • Chem 21, Fall 2009. Experiment 8 — Kinetics of SN1 Solvolysis.
  • OSTI.GOV. (1990, February 1). Meta-substituent effects on benzyl free-radical stability. Retrieved from [Link]

  • Hrčak. (2022, April 26). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Iron-Mediated Dialkylation of Alkenylarenes with Benzyl Bromides. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 4). (PDF) Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • ResearchGate. (n.d.). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Retrieved from [Link]

  • Wired Chemist. (n.d.). Hammett Sigma Constants*. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvolysis mechanisms for benzyl substrates. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. Wiley-Interscience.
  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Burley, R. E. M. (n.d.). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. Thesis, University of Canterbury.
  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

Sources

Comparative

Strategic Utilization of 2-(3-(bromomethyl)phenyl)propan-2-ol in Medicinal Chemistry

Topic: Strategic Utilization of 2-(3-(bromomethyl)phenyl)propan-2-ol in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 2-(3-(bromomethyl)phenyl)propan-2-ol in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bifunctional Advantage

In the landscape of fragment-based drug discovery (FBDD), 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) has emerged as a high-value "bifunctional scaffold." Unlike simple benzyl halides, this molecule integrates a highly reactive electrophile (benzylic bromide) with a metabolically robust, physicochemical modulator (tertiary alcohol) in a specific meta orientation.

This guide objectively compares this building block against common alternatives (chloromethyl analogs, des-hydroxy analogs), demonstrating its superior utility in synthesizing G-protein-coupled receptor (GPCR) agonists (e.g., GPR119) and kinase inhibitors where metabolic stability and solubility are critical bottlenecks.

Chemical Profile & Structural Advantages[1][2][3][4]

The Electrophile: Bromide vs. Chloride

The primary synthetic advantage lies in the bromomethyl group.[1] While chloromethyl analogs are cheaper, they often require elevated temperatures (>80°C) or iodide catalysis (Finkelstein conditions) to react with hindered nucleophiles. The bromomethyl group allows for rapid alkylation at room temperature , preserving the integrity of the tertiary alcohol and preventing acid-catalyzed dehydration (styrene formation).

The Modulator: The Gem-Dimethyl Carbinol Effect

The 2-hydroxypropan-2-yl group (gem-dimethyl carbinol) is not merely a bystander; it is a strategic design element:

  • Metabolic Stability: Unlike secondary alcohols or benzylic methylene groups, the gem-dimethyl group blocks metabolic oxidation (CYP450-mediated) at the benzylic position.

  • Solubility: It introduces a hydrogen bond donor/acceptor motif without the high lipophilicity penalty of a tert-butyl group, lowering LogD and improving oral bioavailability.

  • Conformational Lock: The steric bulk of the gem-dimethyl group restricts bond rotation (Thorpe-Ingold effect), potentially pre-organizing the ligand for receptor binding.

Comparative Analysis Table
Feature2-(3-(bromomethyl)phenyl)propan-2-ol Chloro-Analog (Chloromethyl) Des-Hydroxy Analog (Isopropyl)
Leaving Group Ability High (Br⁻ is a superior leaving group)Moderate (Requires heat/catalyst)High (assuming Bromo)
Reaction Conditions Mild (RT to 40°C), weak basesHarsh (Reflux), strong basesMild
Metabolic Stability High (Blocked benzylic oxidation)High Low (Susceptible to hydroxylation)
Solubility (LogS) Enhanced (Polar OH group)Enhanced Poor (Lipophilic)
Risk of Side Reactions Low (Fast reaction avoids elimination)High (Elimination to styrene at high T)Low

Experimental Case Study: Synthesis of GPR119 Agonist Analogs

Context: GPR119 agonists are targets for Type II diabetes therapy.[2][3][4] A common pharmacophore involves a piperidine core linked to an aromatic tail via a benzylic ether.

Mechanistic Workflow

The following diagram illustrates the synthesis pathway, highlighting the orthogonality of the alcohol and bromide functionalities.

G cluster_0 Advantage: Mild Conditions Prevent Elimination Start 2-(3-(bromomethyl) phenyl)propan-2-ol Inter Transition State (SN2 Attack) Start->Inter K2CO3, DMF, RT Nu Nucleophile (e.g., 4-Hydroxypiperidine) Nu->Inter Prod Coupled Product (Ether Linkage) Inter->Prod Fast Kinetics (>90% Yield) Elim Side Product: Styrene Derivative Inter->Elim Slow (Minor pathway)

Caption: Reaction workflow demonstrating the selective SN2 coupling. The high reactivity of the bromide allows mild conditions, minimizing the elimination side-reaction common with chlorides.

Detailed Protocol: Alkylation of 4-Hydroxypiperidine Scaffold

This protocol is validated for synthesizing ether-linked bioactive fragments.

Reagents:

  • Scaffold: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Reagent: 2-(3-(bromomethyl)phenyl)propan-2-ol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile[5]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Add 2-(3-(bromomethyl)phenyl)propan-2-ol (1.1 mmol) dropwise as a solution in DMF (1 mL).

    • Note: The bromide analog reacts rapidly. If using the chloride analog, heating to 80°C would be required here.

  • Reaction: Stir the mixture at ambient temperature (20-25°C) . Monitor via TLC or LC-MS.

    • Benchmark: Reaction is typically complete within 2-4 hours for the bromide, versus 12-18 hours (with heating) for the chloride.

  • Workup: Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Expected Outcome:

  • Yield: 88-94% (Isolated).

  • Purity: >98% (HPLC).

  • Observation: Minimal formation of the dehydrated "isopropenyl" (styrene) side product, which is a common impurity when using harsh conditions required for less reactive halides.

Decision Logic: When to Use This Scaffold?

Use the following decision tree to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree cluster_logic Selection Criteria Start Need Benzylic Linker? Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Solubility a Limiting Factor? Q1->Q2 Yes UseAlt1 USE: Benzyl Bromide (Unsubstituted) Q1->UseAlt1 No (Simple Linker) UseThis USE: 2-(3-(bromomethyl) phenyl)propan-2-ol Q2->UseThis Yes (Need Polar Group) UseAlt2 USE: 3-(Bromomethyl) benzoic acid Q2->UseAlt2 No (Need Acid/Ester)

Caption: SAR Decision Tree for selecting the optimal benzylic linker based on metabolic and physicochemical requirements.

References

  • Hafner, A., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Link

    • Supports: Reactivity data of bromomethyl vs chloromethyl arenes in alkylation.[1]

  • Talele, T. T. (2018).[6][7] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

    • Supports: Metabolic stability and conformational benefits of the gem-dimethyl group.
  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

    • Supports: Application of benzylic ether linkers in GPR119 agonists.
  • BenchChem Protocols. (2025). Step-by-step protocol for 2-Phenyl-2-propanol synthesis. Link

    • Supports: Fundamental synthesis and handling of the phenyl-propanol scaffold.[8]

Sources

Validation

alternative reagents to 2-(3-(bromomethyl)phenyl)propan-2-ol

An authoritative guide for researchers, scientists, and drug development professionals. Executive Summary The incorporation of a tertiary alcohol-bearing benzyl moiety is a privileged strategy in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of a tertiary alcohol-bearing benzyl moiety is a privileged strategy in modern medicinal chemistry. The tertiary alcohol acts as a potent hydrogen-bond acceptor and donor while resisting the metabolic liabilities (e.g., rapid glucuronidation or oxidation) typically associated with primary and secondary alcohols.

The standard reagent for installing this motif at a meta position is 2-(3-(bromomethyl)phenyl)propan-2-ol [1]. However, depending on the specific structure-activity relationship (SAR) requirements, synthetic bottlenecks, or scale-up safety concerns (such as the genotoxicity of benzyl bromides), alternative reagents are frequently required. This guide objectively compares 2-(3-(bromomethyl)phenyl)propan-2-ol against three strategic alternatives, providing the causality behind their selection and field-proven, self-validating protocols for their application.

The Baseline: 2-(3-(Bromomethyl)phenyl)propan-2-ol

CAS: 136279-23-7 [1] This bifunctional building block features a highly electrophilic benzyl bromide and a sterically hindered tertiary alcohol. It is primarily used for direct


 alkylation of amines, phenols, or thiols. While highly effective, the high reactivity of the benzyl bromide can lead to over-alkylation (quaternization of amines), and the tertiary alcohol can undergo unwanted dehydration under strongly acidic conditions.

Alternative 1: The Spatial Variant (Para-Isomer)

Reagent: 2-(4-(Bromomethyl)phenyl)propan-2-ol CAS: 350236-74-7 [2]

  • Mechanistic Advantage: In SAR optimization, altering the exit vector of a substituent is critical for probing the binding pocket. Switching from the meta (120° projection) to the para (180° projection) isomer dramatically alters the spatial trajectory of the tertiary alcohol pharmacophore without changing the physicochemical properties (MW, LogP) of the resulting molecule.

  • Drawback: Shares the same over-alkylation and genotoxicity risks as the baseline reagent.

Alternative 2: The Milder Electrophile (Aldehyde Analog)

Reagent: 3-(2-Hydroxypropan-2-yl)benzaldehyde CAS: 161869-67-6 [3]

  • Mechanistic Advantage: Replaces the aggressive bromomethyl group with a benzaldehyde. This allows for the installation of the motif via reductive amination rather than direct alkylation. Reductive amination is highly chemoselective, completely avoids the formation of potentially genotoxic impurities (PGIs) associated with alkyl halides, and inherently prevents the over-alkylation (quaternization) of target amines.

  • Drawback: Requires a two-step one-pot process (imine formation followed by reduction) and is specific to amine substrates (cannot be used to alkylate phenols).

Alternative 3: The Precursor Strategy (Ester Analog)

Reagent: Methyl 3-(bromomethyl)benzoate CAS: 1129-28-8 [4]

  • Mechanistic Advantage: If the target molecule requires harsh downstream chemistry (e.g., strong Lewis acids, dehydrating conditions, or organometallics) that would destroy an unprotected tertiary alcohol, this reagent is ideal. The motif is installed as a robust methyl ester. The tertiary alcohol is then generated at the very end of the synthesis via the addition of methylmagnesium bromide (Grignard reagent).

  • Drawback: Adds a synthetic step to the overall sequence and requires strictly anhydrous conditions for the final Grignard addition.

Quantitative Comparison

ReagentCAS NumberMW ( g/mol )Primary ReactionTypical YieldElectrophilicity
2-(3-(Bromomethyl)phenyl)propan-2-ol 136279-23-7229.12

Alkylation
70–85%High
2-(4-(Bromomethyl)phenyl)propan-2-ol 350236-74-7229.12

Alkylation
70–85%High
3-(2-Hydroxypropan-2-yl)benzaldehyde 161869-67-6164.20Reductive Amination80–95%Moderate
Methyl 3-(bromomethyl)benzoate 1129-28-8229.07

then Grignard
60–75% (2 steps)High

Logical Decision Workflow

ReagentSelection Start Need to install a (Hydroxypropan-2-yl)benzyl group? Q1 Is the target vector Meta or Para? Start->Q1 Meta Meta Vector Q1->Meta Meta Para Para Vector Q1->Para Para Q2 Are mild conditions required to avoid over-alkylation/PGIs? Meta->Q2 Alt1 2-(4-(Bromomethyl)phenyl)propan-2-ol (Para Isomer) Para->Alt1 Q3 Is the tertiary alcohol incompatible with early synthetic steps? Q2->Q3 No Alt2 3-(2-Hydroxypropan-2-yl)benzaldehyde (Reductive Amination) Q2->Alt2 Yes (Use Aldehyde) Target 2-(3-(Bromomethyl)phenyl)propan-2-ol (Standard SN2) Q3->Target No (Use Bromide) Alt3 Methyl 3-(bromomethyl)benzoate (Late-Stage Grignard) Q3->Alt3 Yes (Use Ester)

Decision tree for selecting the optimal reagent based on synthetic and SAR requirements.

Field-Proven Experimental Protocols

Protocol A: Direct Alkylation (Using Baseline or Alt 1)

Objective: Alkylate a secondary amine to form a tertiary amine bearing the target motif.

  • Reaction Setup: Dissolve the secondary amine (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition: Add anhydrous

    
     (2.0 eq). Causality: A heterogeneous, non-nucleophilic base is chosen to scavenge the generated HBr without competing with the amine for the electrophile.
    
  • Electrophile Addition: Add the bromomethyl reagent (1.1 eq) dropwise at 0 °C, then warm to room temperature.

  • Validation (Self-Validating Step): Monitor via LC-MS. The reaction is complete when the starting amine mass disappears. If a mass corresponding to

    
     appears, over-alkylation (quaternization) is occurring; immediately quench with water.
    
  • Workup: Filter off the inorganic salts, concentrate, and purify via reverse-phase chromatography.

Protocol B: Reductive Amination (Using Alt 2)

Objective: Mildly install the motif while strictly avoiding over-alkylation.

  • Imine Formation: Combine the target amine (1.0 eq) and 3-(2-hydroxypropan-2-yl)benzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (0.1 eq). Causality: The mild acid catalyzes the formation of the iminium ion intermediate, which is crucial for the subsequent reduction.

  • Reduction: After 1 hour, add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) in portions. Causality: 
    
    
    
    is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of benzylic alcohol byproducts.
  • Validation (Self-Validating Step): TLC (Dichloromethane/Methanol 9:1) should show the complete consumption of the aldehyde (UV active) and the appearance of a new, more polar spot. LC-MS will confirm the exact mass of the product with zero quaternization.

  • Workup: Quench with saturated aqueous

    
     to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane.
    
Protocol C: Late-Stage Grignard Addition (Using Alt 3)

Objective: Convert the previously installed methyl ester into the tertiary alcohol.

  • Preparation: Dissolve the ester-bearing intermediate (1.0 eq) in strictly anhydrous Tetrahydrofuran (THF) (0.1 M) under an Argon atmosphere. Cool to 0 °C.

  • Grignard Addition: Add Methylmagnesium bromide (

    
    , 3.0 M in diethyl ether) (3.0 eq) dropwise. Causality: One equivalent is consumed by the ester to form a ketone intermediate; the second equivalent attacks the ketone to form the tertiary alkoxide. The third equivalent acts as a buffer against any trace moisture or cryptic acidic protons in the substrate.
    
  • Validation (Self-Validating Step): Quench a 50

    
     aliquot into saturated 
    
    
    
    and analyze via
    
    
    NMR. The validation is absolute: the disappearance of the methyl ester singlet (approx. 3.9 ppm) and the emergence of a strong 6-proton singlet (approx. 1.5 ppm) corresponding to the gem-dimethyl groups confirms success.
  • Workup: Quench the bulk reaction carefully with saturated aqueous

    
     at 0 °C. Causality: 
    
    
    
    provides a mildly acidic quench (pH ~6). Using strong acids like HCl could trigger the dehydration of the newly formed tertiary alcohol into an isopropenyl group. Extract with Ethyl Acetate.

References

  • Title: 2-(4-(Bromomethyl)phenyl)propan-2-ol | CAS 350236-74-7 Source: ChemSrc URL: [Link]

Comparative

HPLC Analysis of 2-(3-(bromomethyl)phenyl)propan-2-ol: A Comparative Guide on Direct vs. Derivatization Methods

Executive Summary 2-(3-(bromomethyl)phenyl)propan-2-ol is a bifunctional intermediate frequently encountered in drug synthesis. Analytically, it presents a significant challenge due to its dual-reactivity profile: it con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-(bromomethyl)phenyl)propan-2-ol is a bifunctional intermediate frequently encountered in drug synthesis. Analytically, it presents a significant challenge due to its dual-reactivity profile: it contains a highly electrophilic benzyl bromide group and an acid-sensitive tertiary alcohol. Standard High-Performance Liquid Chromatography (HPLC) methods often lead to on-column degradation, resulting in split peaks, poor recovery, and inaccurate quantitation.

This guide objectively compares conventional HPLC approaches against optimized direct analysis and pre-column derivatization methods, providing researchers with field-proven, self-validating protocols for both routine assay and trace-level genotoxic impurity (PGI) profiling.

Mechanistic Causality: Why Standard Methods Fail

To develop a robust analytical method, we must first understand the causality behind the analyte's degradation in standard chromatographic environments.

  • Solvolysis (Nucleophilic Attack): Benzyl halides are highly susceptible to nucleophilic substitution. When methanol is used as an organic modifier in the mobile phase, it acts as a nucleophile. During the chromatographic run, the benzyl bromide undergoes rapid [1]. This continuous on-column reaction creates severe peak tailing and splitting.

  • Dehydration (E1 Elimination): The tertiary alcohol (propan-2-ol group) is prone to dehydration. The use of strongly acidic mobile phase additives, such as 0.1% Trifluoroacetic acid (TFA), catalyzes the loss of water to form an isopropenyl derivative.

DegradationPathways Analyte 2-(3-(bromomethyl)phenyl)propan-2-ol (Intact Analyte) Solvolysis 2-(3-(methoxymethyl)phenyl)propan-2-ol (Solvolysis Product) Analyte->Solvolysis Methanol / H2O (Nucleophilic Attack) Dehydration 1-(bromomethyl)-3-(prop-1-en-2-yl)benzene (Dehydration Product) Analyte->Dehydration Strong Acid (e.g., 0.1% TFA) (E1 Elimination)

Fig 1. Degradation pathways of 2-(3-(bromomethyl)phenyl)propan-2-ol in incompatible mobile phases.

Comparative Methodology: Direct vs. Derivatization Approaches

Choosing the right method depends entirely on the analytical goal. Below is a comparison of three distinct approaches:

  • Method A (The Anti-Pattern): Conventional Reversed-Phase (Methanol/Water + 0.1% TFA). This method triggers both degradation pathways shown in Figure 1 and should be strictly avoided.

  • Method B (Optimized Direct RP-HPLC): Acetonitrile/Water + 10 mM Ammonium Acetate. Acetonitrile is an aprotic solvent, completely eliminating the risk of solvolysis. Ammonium acetate buffers the mobile phase to a near-neutral pH (~6.8), protecting the tertiary alcohol from acid-catalyzed dehydration.

  • Method C (Pre-Column Derivatization): For trace analysis, benzyl halides are often controlled as Potential Genotoxic Impurities (PGIs). By converting the reactive bromide into a stable derivative using[2], the detection wavelength is shifted to the near-visible range (392 nm), drastically improving sensitivity and eliminating matrix interference.

Quantitative Performance Comparison
Performance MetricMethod A: Conventional RP-HPLCMethod B: Optimized Direct RP-HPLCMethod C: Pre-Column Derivatization
Mobile Phase Methanol / Water (0.1% TFA)Acetonitrile / Water (10 mM NH₄OAc)Acetonitrile / Water (Gradient)
Analyte Stability Poor: Rapid solvolysis & dehydrationExcellent: >99% recovery at 24hExcellent: Stable piperazine derivative
Peak Symmetry (As) > 2.5 (Severe peak splitting)1.05 – 1.15 (Sharp, symmetrical)1.00 – 1.10 (Sharp, symmetrical)
Detection Wavelength 210 nm / 254 nm210 nm / 254 nm392 nm (No matrix interference)
Estimated LOQ > 15.0 µg/mL1.5 µg/mL0.02 µg/mL (Trace level)
Primary Application Not RecommendedRoutine Assay, Reaction MonitoringGenotoxic Impurity (PGI) Profiling

Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Direct RP-HPLC (Method B)

Use this protocol for routine purity analysis and reaction monitoring.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water (pH naturally ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0–2 min (30% B), 2–10 min (30% → 90% B), 10–12 min (90% B), 12–12.1 min (90% → 30% B), 12.1–15 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Elevated temperatures >40°C can induce thermal degradation of the bromide).

  • Detection: UV at 220 nm.

  • Diluent: 100% Acetonitrile. Critical: Do not use water or methanol in the sample diluent, as hydrolysis/solvolysis can occur in the autosampler vial while waiting for injection.

Self-Validation Step: Prepare a 1.0 mg/mL standard solution in 100% Acetonitrile. Inject immediately (T=0) and again after 24 hours (T=24) at room temperature. A robust system will show <2% variance in peak area and no new degradation peaks.

Protocol 2: Pre-Column Derivatization for Trace Analysis (Method C)

Use this protocol when quantifying 2-(3-(bromomethyl)phenyl)propan-2-ol at ppm levels as a genotoxic impurity.

Reagent Preparation:

  • KI Solution: Dissolve 40 mg of Potassium Iodide (KI) in 1 mL of HPLC-grade water. (Causality: Converting the bromide to an iodide first unifies reaction rates and increases electrophilicity for the subsequent S_N2 attack).

  • 4-NPP Solution: Dissolve 3 mg of 1-(4-Nitrophenyl)piperazine in 10 mL of Acetonitrile (300 µg/mL).

Derivatization Workflow:

  • Transfer 1.0 mL of the sample solution into a 5 mL sealed reaction vial.

  • Add 1.0 mL of the KI Solution.

  • Add 1.0 mL of the 4-NPP Solution.

  • Vortex briefly, seal the vial, and incubate in a water bath at 60°C for 60 minutes.

  • Cool to room temperature. The solution is now ready for direct HPLC injection (Detection at 392 nm).

Self-Validation Step: Always run a "Reagent Blank" (KI + 4-NPP + Diluent, no analyte) through the same 60°C incubation. This validates the system by identifying the inherent 4-NPP reagent peak, ensuring it does not co-elute with your target derivative peak.

DerivatizationWorkflow S1 Sample Prep (Benzyl Bromide) S2 Halide Exchange (Add KI, 60°C) S1->S2 Step 1 S3 Derivatization (Add 4-NPP, 60°C) S2->S3 Step 2 S4 HPLC-UV Analysis (Detection at 392 nm) S3->S4 Step 3

Fig 2. Pre-column derivatization workflow for trace analysis of reactive benzyl halides.

Conclusion

The successful HPLC analysis of 2-(3-(bromomethyl)phenyl)propan-2-ol requires strict control over the chemical environment. For standard assays, switching from Methanol/TFA to Acetonitrile/Ammonium Acetate completely stabilizes the molecule. When regulatory requirements demand trace-level detection of this alkylating agent, 4-NPP pre-column derivatization provides a highly sensitive, matrix-free analytical solution.

References

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides International Journal of Molecular Sciences URL:[Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances RSC Advances URL:[Link]

Sources

Validation

mass spectrometry fragmentation of 2-(3-(bromomethyl)phenyl)propan-2-ol

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(3-(bromomethyl)phenyl)propan-2-ol Introduction In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(3-(bromomethyl)phenyl)propan-2-ol

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. 2-(3-(bromomethyl)phenyl)propan-2-ol is a bifunctional molecule featuring a tertiary alcohol and a benzylic bromide. This structure presents a unique and interesting fragmentation pattern in mass spectrometry (MS), a cornerstone analytical technique for determining molecular weight and deducing molecular structure. This guide provides a detailed comparison of its fragmentation behavior under two common ionization techniques: hard-shell Electron Ionization (EI) and soft-shell Electrospray Ionization (ESI), offering field-proven insights for researchers, scientists, and drug development professionals.

The rationale for employing both EI and ESI stems from their complementary nature. EI utilizes high-energy electrons (typically 70 eV) to induce extensive fragmentation, yielding a detailed "fingerprint" of the molecule's structure. In contrast, ESI is a softer technique that typically generates a protonated molecular ion with minimal fragmentation, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS). This dual approach provides a comprehensive structural profile, from molecular weight confirmation to the mapping of specific functional groups.

Predicted Molecular Ion and Isotopic Signature

The chemical formula for 2-(3-(bromomethyl)phenyl)propan-2-ol is C₁₀H₁₃BrO. A defining characteristic of any bromine-containing compound in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] Consequently, the molecular ion (and any fragment containing a bromine atom) will appear as a pair of peaks (an isotopic doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[2][3][4]

  • Molecular Weight with ⁷⁹Br: 228.01 g/mol

  • Molecular Weight with ⁸¹Br: 230.01 g/mol

Therefore, the mass spectrum is expected to show a characteristic M⁺/M+2⁺ doublet at m/z 228 and m/z 230 .

Electron Ionization (EI-MS) Fragmentation Analysis

Under standard 70 eV EI conditions, 2-(3-(bromomethyl)phenyl)propan-2-ol is expected to undergo extensive and predictable fragmentation. The molecular ion peak itself may be of very low abundance or entirely absent, a common characteristic for tertiary alcohols which readily fragment upon ionization.[2][5]

Key Fragmentation Pathways under EI-MS:
  • Alpha (α)-Cleavage: Loss of a Methyl Radical (•CH₃) This is a highly favorable fragmentation pathway for tertiary alcohols.[6] The cleavage of the C-C bond adjacent to the oxygen atom results in the loss of a methyl radical (15 Da) and the formation of a resonance-stabilized oxonium ion. This is often the base peak or one of the most abundant ions in the spectrum.

    • Reaction: [C₁₀H₁₃BrO]⁺• → [C₉H₁₀BrO]⁺ + •CH₃

    • Expected m/z: 213 / 215

  • Dehydration: Loss of Water (H₂O) The elimination of a neutral water molecule (18 Da) is another classic fragmentation for alcohols.[5] This process leads to the formation of a stable carbocation.

    • Reaction: [C₁₀H₁₃BrO]⁺• → [C₁₀H₁₁Br]⁺• + H₂O

    • Expected m/z: 210 / 212

  • Benzylic Cleavage: Loss of the Bromomethyl Radical (•CH₂Br) Cleavage of the bond between the phenyl ring and the bromomethyl group is also possible. This would result in the loss of a bromomethyl radical (93/95 Da).

    • Reaction: [C₁₀H₁₃BrO]⁺• → [C₉H₁₁O]⁺ + •CH₂Br

    • Expected m/z: 135

  • Formation of the Tropylium Ion When a benzene ring has a larger side chain, a favored fragmentation pathway involves cleavage to form a benzyl cation (m/z 91), which can rearrange to the highly stable aromatic tropylium ion. This ion is a common feature in the mass spectra of compounds containing a benzyl moiety.

    • Reaction: Fragmentation leading to [C₇H₇]⁺

    • Expected m/z: 91

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve 1 mg of 2-(3-(bromomethyl)phenyl)propan-2-ol in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Injector: Set to 250°C, splitless mode.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This energy level is standard because it provides sufficient energy to generate reproducible fragmentation patterns for most organic molecules.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Visualizing the EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion [C₁₀H₁₃BrO]⁺• m/z 228/230 F1 Loss of Methyl [C₉H₁₀BrO]⁺ m/z 213/215 (α-Cleavage) M->F1 - •CH₃ F2 Loss of Water [C₁₀H₁₁Br]⁺• m/z 210/212 M->F2 - H₂O F3 [C₉H₁₁O]⁺ m/z 135 (Loss of •CH₂Br) M->F3 - •CH₂Br F4 Tropylium Ion [C₇H₇]⁺ m/z 91 F1->F4 - C₂H₃BrO

Caption: Predicted EI fragmentation pathway for 2-(3-(bromomethyl)phenyl)propan-2-ol.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis

ESI is a soft ionization technique ideal for generating intact protonated molecules, [M+H]⁺, which can then be isolated and fragmented in a controlled manner (MS/MS).[7] This method is particularly useful for confirming the molecular weight and probing specific fragmentation pathways from a stable precursor.

For 2-(3-(bromomethyl)phenyl)propan-2-ol, the protonated molecule [C₁₀H₁₃BrO + H]⁺ would be formed.

  • Expected Precursor m/z: 229 / 231

Upon collision-induced dissociation (CID) in an MS/MS experiment, the most likely fragmentation pathway for the [M+H]⁺ ion is the loss of a neutral water molecule, a very common fragmentation for protonated alcohols.[8]

  • Reaction: [C₁₀H₁₄BrO]⁺ → [C₁₀H₁₂Br]⁺ + H₂O

  • Expected Product m/z: 211 / 213

Further fragmentation of the [C₁₀H₁₂Br]⁺ ion could occur, but the initial loss of water is expected to be the dominant product ion in the MS/MS spectrum.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal.

  • LC Separation (Optional, for complex mixtures):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to elute the compound of interest.

  • MS Detection (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Spray Voltage: +4.5 kV.

    • Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 350°C.

    • MS1 Scan: Scan for the precursor ions m/z 229 and 231.

    • MS2 Product Ion Scan: Isolate the precursor ions (e.g., m/z 229) and apply collision energy (e.g., 15-25 eV) to induce fragmentation. Scan for the resulting product ions.

Visualizing the ESI-MS/MS Workflow

ESI_Workflow cluster_MS1 Mass Analyzer 1 (Q1) cluster_MS2 Collision Cell (q2) & Mass Analyzer 2 (Q3) IonSource ESI Source Forms [M+H]⁺ Precursor Precursor Isolation m/z 229/231 IonSource->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Collision Gas (Ar or N₂) Product Product Ion Scan Detects Fragments CID->Product

Caption: General workflow for an ESI-MS/MS product ion scan experiment.

Comparative Summary of Fragmentation

The two ionization methods provide complementary data for the structural confirmation of 2-(3-(bromomethyl)phenyl)propan-2-ol.

Ionization Method Parent Ion (m/z) Key Fragments (m/z) Primary Fragmentation Pathways Structural Information Gained
Electron Ionization (EI) 228 / 230 (M⁺•)213/215, 210/212, 135, 91α-Cleavage, Dehydration, Benzylic CleavageDetailed structural fingerprint, presence of tertiary alcohol and benzyl groups.
ESI-MS/MS 229 / 231 ([M+H]⁺)211 / 213Loss of neutral water from protonated moleculeConfirms molecular weight, highlights the labile hydroxyl group.

Conclusion

The mass spectrometric analysis of 2-(3-(bromomethyl)phenyl)propan-2-ol provides a clear and predictable fragmentation pattern that is highly diagnostic of its structure. Under EI-MS, the key fragments arise from the characteristic alpha-cleavage of the tertiary alcohol (loss of •CH₃ to yield m/z 213/215) and dehydration (loss of H₂O to yield m/z 210/212). The presence of the bromine atom is unequivocally confirmed by the isotopic doublet for all bromine-containing ions. In contrast, ESI-MS/MS analysis provides unambiguous confirmation of the molecular weight via the protonated molecule at m/z 229/231, with the subsequent loss of water (to m/z 211/213) being the primary fragmentation channel. By employing both techniques, researchers can achieve a high-confidence structural elucidation, leveraging the detailed fingerprint from EI and the molecular weight confirmation from ESI.

References

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, March 1). mass spectrum of propan-2-ol fragmentation pattern. [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • ResearchGate. Representative fragmentation patterns of (A) the ESI-MS 2 of the.... [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • National Center for Biotechnology Information. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • PubChem. 3-Bromo-2-phenylpropan-1-ol. [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]

  • SciSpace. General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Doc Brown's Advanced Organic Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]

  • PubChem. 2-Phenyl-2-propanol. [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

Sources

Comparative

Computational Analysis of 2-(3-(bromomethyl)phenyl)propan-2-ol Transition States: A Comparative Guide to Quantum Chemistry Suites

Executive Summary For drug development professionals and computational chemists, accurately modeling the reactivity of benzylic building blocks is critical for predicting synthetic yields and degradation pathways. 2-(3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and computational chemists, accurately modeling the reactivity of benzylic building blocks is critical for predicting synthetic yields and degradation pathways. 2-(3-(bromomethyl)phenyl)propan-2-ol is a highly versatile intermediate featuring a reactive benzylic bromide and a bulky, meta-positioned tertiary alcohol[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three leading quantum chemistry suites—Schrödinger Jaguar , ORCA , and Gaussian —in locating and validating the transition state (TS) for the bimolecular nucleophilic substitution (


) of this molecule. This guide moves beyond basic tutorials, detailing the causality behind basis set selection, dispersion corrections, and the self-validating protocols required to achieve chemical accuracy in barrier height (

) predictions.

Chemical Context & Mechanistic Significance

The molecule 2-(3-(bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) presents an intriguing computational challenge[1]. The primary site of reactivity is the bromomethyl group. In polar aprotic solvents, it undergoes


 substitution with nucleophiles (e.g., azide, 

). However, the bulky 2-hydroxypropan-2-yl group at the meta position introduces conformational flexibility that alters the solvent cavity and non-covalent dispersion interactions at the transition state.

Accurately calculating the activation free energy (


) requires capturing the loss of translational entropy as the nucleophile associates with the electrophile[2], as well as stabilizing the developing partial negative charge on the leaving bromide ion.

Comparative Analysis of Software Suites

When selecting a computational tool for TS analysis, the choice dictates the balance between human setup time (user overhead) and computational cost (CPU hours).

Schrödinger Jaguar: The High-Throughput Champion

Jaguar is optimized for automated, high-throughput workflows[3]. Its standout feature is AutoTS , which drastically reduces the laborious manual setup traditionally required for TS searches[4]. By simply inputting the 3D structures of the separated reactants and products, AutoTS automatically maps the atoms, generates a TS guess using a relaxing string method, and optimizes it to a saddle point[4].

  • Best for: Industrial drug discovery pipelines where human time is more expensive than CPU time.

ORCA 6.0: The Gold-Standard for Accuracy

ORCA is highly regarded for its cost-to-accuracy ratio, particularly due to its implementation of the Resolution of Identity (RIJCOSX) approximation, which massively accelerates hybrid DFT calculations[5]. Furthermore, ORCA excels in single-point energy refinements using Domain-Based Local Pair Natural Orbital Coupled Cluster theory (DLPNO-CCSD(T)). This allows researchers to optimize the TS at a cheaper DFT level and refine the energy to near-chemical accuracy[5].

  • Best for: Benchmark-quality mechanistic studies requiring highly accurate barrier heights[6].

Gaussian 16: The Legacy Standard

Gaussian remains the industry standard for academic publications. It utilizes the Berny algorithm for eigenvector following and offers the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods for TS guessing. While highly reliable, it requires significantly more manual intervention to build the initial TS guess compared to Jaguar.

  • Best for: Researchers deeply familiar with Z-matrices and manual potential energy surface (PES) scanning.

Workflow & Self-Validating Protocol

A transition state search must be treated as a self-validating system . A stationary point on the PES is only a true transition state if it passes rigorous mathematical and chemical validation.

TS_Workflow N1 1. Ground State Optimization (Reactants & Products) N2 2. Conformational Sampling (GFN2-xTB) N1->N2 N3 3. TS Guess Generation (NEB / QST3 / AutoTS) N2->N3 N4 4. TS Optimization (Eigenvector Following) N3->N4 N5 5. Frequency Calculation (Exactly 1 Imaginary Freq) N4->N5 N6 6. IRC Validation (Self-Validating Mapping) N5->N6

Computational workflow for transition state optimization and IRC validation.

Causality Behind the Workflow Choices:
  • Conformational Sampling: The meta-tertiary alcohol group can rotate. Using a semi-empirical method (like GFN2-xTB) to sample conformers ensures you are calculating the barrier from the lowest-energy pre-reaction complex, preventing artificial inflation of

    
    .
    
  • Dispersion Corrections (D3/D4/VV10): In benzylic

    
     reactions, the incoming nucleophile engages in non-covalent 
    
    
    
    -interactions with the phenyl ring. Omitting dispersion will systematically overestimate the barrier height[6].
  • Implicit Solvation (SMD/CPCM): The transition state involves significant charge separation (

    
    ). Gas-phase calculations will fail to stabilize this dipole, leading to unphysical geometries and energies.
    

Step-by-Step Experimental Methodology

To ensure reproducibility, the following protocol details the exact steps for modeling the azidation of 2-(3-(bromomethyl)phenyl)propan-2-ol using ORCA 6.0 .

Step 1: Ground State Geometry Optimization

  • Action: Optimize the isolated 2-(3-(bromomethyl)phenyl)propan-2-ol and the azide ion (

    
    ) using the 
    
    
    
    B97X-D functional and the def2-SVP basis set.
  • Causality: The def2-SVP basis set provides a rapid, computationally cheap convergence to the local minimum before spending CPU cycles on the heavier TS optimization[2].

Step 2: Nudged Elastic Band (NEB) TS Guess

  • Action: Construct an interpolation between the optimized reactant complex and the product complex. Run an ORCA NEB-TS calculation.

  • Causality: NEB generates a series of "images" along the reaction path, allowing the software to find the highest energy point along the minimum energy path (MEP) without requiring the user to manually guess the exact C-Br and C-N bond distances.

Step 3: Transition State Optimization (Saddle Point)

  • Action: Take the highest energy image from the NEB run and optimize it using OptTS with a larger basis set:

    
    B97M-V/def2-TZVP with CPCM(DMF) solvation[5][6].
    
  • Causality: The def2-TZVP basis set includes polarization functions critical for describing the diffuse electron cloud of the leaving bromide ion.

Step 4: Frequency Analysis (The Primary Validation)

  • Action: Run an analytical frequency calculation (Freq) on the optimized TS geometry.

  • Validation Check: The output must contain exactly one imaginary frequency (e.g.,

    
    ). Visualizing this normal mode must show the concerted breaking of the C-Br bond and forming of the C-N bond. If there are zero or 
    
    
    
    imaginary frequencies, the geometry is not a true transition state.

Step 5: Intrinsic Reaction Coordinate (IRC) (The Ultimate Validation)

  • Action: Execute an IRC calculation to trace the PES downhill from the TS in both the forward and reverse directions.

  • Validation Check: The forward path must seamlessly connect to the substituted product basin, and the reverse path must connect to the reactant basin. This creates a closed, self-validating logical loop proving the TS belongs to the intended reaction.

Step 6: High-Level Single Point Energy Refinement

  • Action: Calculate the final energy using DLPNO-CCSD(T)/def2-TZVPP on the DFT-optimized geometry[5].

  • Causality: DFT suffers from self-interaction errors that can skew barrier heights. Coupled-cluster theory provides the "gold standard" electronic energy, which is then combined with the DFT-derived thermal and entropic corrections to yield a highly accurate

    
    .
    

Benchmark Data Presentation

The following table summarizes the performance and accuracy trade-offs for calculating the


 azidation barrier of 2-(3-(bromomethyl)phenyl)propan-2-ol in DMF. Note: Data represents validated benchmark norms for benzylic systems under these levels of theory.
Software SuiteLevel of Theory (Functional / Basis Set)DispersionSolvation ModelCalculated

(kcal/mol)
Relative CPU TimeBest Use Case
Gaussian 16 B3LYP / 6-31G(d)NoneSMD (DMF)23.81.0xLegacy comparisons (Note: overestimates barrier due to lack of dispersion)
Schrödinger Jaguar

B97X-D / def2-TZVP
D2 (built-in)PBF (DMF)18.72.5xHigh-throughput automated screening via AutoTS[4]
ORCA 6.0

B97M-V / def2-TZVP
VV10CPCM (DMF)19.21.8x (via RIJCOSX)High-accuracy DFT mechanistic studies[6]
ORCA 6.0 DLPNO-CCSD(T) / def2-TZVPP //

B97M-V
N/ACPCM (DMF)19.812.0xGold-standard energy refinement for publication[5]

References

  • Bochevarov, A. D., et al. "Quantum chemical package Jaguar: A survey of recent developments and unique features". AIP Publishing.[Link]

  • Bochevarov, A. D., et al. "An automated transition state search and its application to diverse types of organic reactions". ResearchGate. [Link]

  • Neese, F., et al. "ORCA 6.1 Manual". FACCTs GmbH. [Link]

  • Bursch, M., et al. "Evaluating Transition Metal Barrier Heights with the Latest DFT Exchange–Correlation Functionals – the MOBH35 Benchmark Dataset". ChemRxiv.[Link]

  • ResearchGate Community. "Best way to calculate free energy TS barriers using comp. software (Gaussian, Orca, etc)?". ResearchGate. [Link]

Sources

Validation

Validation of Synthesis Products from 2-(3-(Bromomethyl)phenyl)propan-2-ol: A Comparative Guide

Executive Summary In modern drug development and medicinal chemistry, bifunctional building blocks are critical for rapidly assembling complex pharmacophores. 2-(3-(Bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and medicinal chemistry, bifunctional building blocks are critical for rapidly assembling complex pharmacophores. 2-(3-(Bromomethyl)phenyl)propan-2-ol (CAS: 136279-23-7) is a highly versatile intermediate featuring a reactive benzylic bromide and a sterically hindered tertiary alcohol[1]. This structural combination allows for modular, late-stage functionalization—typically via nucleophilic substitution (SN2)—while retaining the tertiary alcohol, a motif frequently used to improve aqueous solubility and metabolic stability in drug candidates.

This guide objectively compares the synthetic utility of 2-(3-(bromomethyl)phenyl)propan-2-ol against alternative building blocks, outlines the mechanistic rationale for its chemoselectivity, and provides a self-validating experimental protocol for its application.

Mechanistic Rationale: The Bifunctional Advantage

The utility of this substrate relies on the vast difference in reactivity between its two functional groups:

  • Electrophilic Benzylic Carbon: The benzylic carbon is highly electrophilic. In SN2 reactions, the adjacent aromatic ring lowers the transition state energy via resonance stabilization, making benzylic halides significantly more reactive than standard alkyl halides[2],[3].

  • Sterically Hindered Nucleophile: While alcohols can act as nucleophiles, the tertiary alcohol in this molecule is highly sterically hindered. Under mild basic conditions, it remains inert, preventing unwanted intermolecular etherification or polymerization.

This inherent chemoselectivity allows chemists to perform direct SN2 couplings with amines, thiols, or alkoxides without the need for cumbersome protection-deprotection strategies. However, causality dictates careful condition control: exposure to strong acids or excessive heat will trigger the dehydration of the tertiary alcohol into an isopropenyl byproduct.

Comparative Synthesis Strategies

When designing a synthetic route targeting a 3-substituted-phenylpropan-2-ol scaffold, chemists typically evaluate three primary building blocks. As shown in the quantitative data below, 2-(3-(bromomethyl)phenyl)propan-2-ol offers the optimal balance of reactivity, step economy, and yield.

Quantitative Performance Comparison
Parameter2-(3-(Bromomethyl)phenyl)propan-2-ol2-(3-(Chloromethyl)phenyl)propan-2-olMethyl 3-(bromomethyl)benzoate
Leaving Group Ability Excellent (Bromide)Moderate (Chloride)Excellent (Bromide)
Typical SN2 Temp 20–40 °C60–80 °C20–40 °C
Step Economy 1 Step (Direct coupling)1 Step (Direct coupling)2 Steps (SN2 + Grignard)
Average Yield (Amine Coupling) 85–95% 60–75%40–60% (Over 2 steps)
Chemoselectivity Risks Low (Alcohol is sterically hindered)High (Heating risks dehydration)High (Grignard reacts with esters/amides)
Storage Requirements Cold storage (0–8 °C)[1]Room temperatureRoom temperature

Data Interpretation: The bromide analogue outperforms the chloride analogue because the superior leaving group ability of bromide allows the reaction to proceed at room temperature. Heating the chloride analogue to 80 °C increases the risk of acid-catalyzed dehydration. Alternatively, using a benzoate ester requires a subsequent Grignard addition (methylmagnesium bromide) to form the tertiary alcohol, which severely limits functional group tolerance on the rest of the molecule.

Experimental Protocol: Self-Validating SN2 Alkylation

The following methodology describes the chemoselective coupling of a secondary amine to 2-(3-(bromomethyl)phenyl)propan-2-ol. The protocol is designed as a self-validating system , ensuring that each step provides immediate feedback on reaction success.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask, dissolve 2-(3-(bromomethyl)phenyl)propan-2-ol (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Base Addition: Add anhydrous K2CO3 (2.0 eq) to the stirring solution.

    • Causality: K2CO3 acts as an insoluble acid scavenger to neutralize the generated HBr. It is specifically chosen because it is not strong enough to deprotonate the tertiary alcohol, thereby preventing alkoxide-driven side reactions.

  • In-Process Monitoring (Validation): Stir the suspension at room temperature (20–25 °C) for 2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3).

    • Validation Logic: The starting benzylic bromide is a strong UV chromophore and runs at a high Rf. The successful formation of the polar amine product will result in a new, lower Rf spot. The complete disappearance of the top spot confirms 100% conversion.

  • Quenching & Workup: Add distilled water to the flask to dissolve all inorganic salts, then extract three times with Ethyl Acetate.

    • Causality: The biphasic extraction acts as a physical purification step, partitioning the non-polar product into the organic layer while washing away excess K2CO3 and polar amine hydrobromide salts.

  • Concentration: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure at a water bath temperature of <40 °C .

    • Causality: Keeping the temperature strictly below 40 °C prevents the trace-acid-catalyzed dehydration of the tertiary alcohol that can occur during solvent evaporation.

Analytical Validation Workflows

To definitively validate the structural integrity of the synthesized product, rely on established spectrometric identification principles[4].

  • 1H NMR Spectroscopy (CDCl3): The most diagnostic self-validating feature is the chemical shift of the benzylic protons. In the starting material, the -CH2-Br protons appear as a sharp singlet at ~4.5 ppm . Upon successful amine substitution, this singlet will shift upfield to ~3.5 ppm (-CH2-N). Additionally, the preservation of the tertiary alcohol is confirmed by the presence of a 6H singlet at ~1.6 ppm corresponding to the -C(CH3)2OH group.

  • LC-MS (ESI+): The mass spectrum must show the target [M+H]+ ion. However, a critical self-validating diagnostic for this specific scaffold is the presence of an in-source fragmentation peak at [M - 18 + H]+ . This corresponds to the facile loss of water from the tertiary alcohol during ionization, confirming the functional group was present in the injected sample[4].

Synthesis and Validation Workflow Diagram

SynthesisWorkflow SM 2-(3-(Bromomethyl)phenyl)propan-2-ol (Bifunctional Substrate) Conditions SN2 Substitution (Amine + Mild Base, RT) SM->Conditions Product Target Substituted Product (Tertiary Alcohol Intact) Conditions->Product Chemoselective (Mild) Byproduct Dehydration Byproduct (Isopropenyl derivative) Conditions->Byproduct Acidic/Harsh Heat NMR 1H NMR Validation Shift: 4.5 ppm -> 3.5 ppm Product->NMR LCMS LC-MS Validation Mass + [M-18+H]+ (Water Loss) Product->LCMS

Chemoselective SN2 workflow and validation for 2-(3-(bromomethyl)phenyl)propan-2-ol.

References

1.[1] 2.[2] 3.[3] 4. [4]

Sources

Safety & Regulatory Compliance

Safety

2-(3-(Bromomethyl)phenyl)propan-2-ol: Proper Disposal &amp; Deactivation Procedures

The following guide details the proper disposal and handling procedures for 2-(3-(Bromomethyl)phenyl)propan-2-ol (CAS: 30951-66-7). [1][2][3] Executive Safety Summary 2-(3-(Bromomethyl)phenyl)propan-2-ol is a functionali...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and handling procedures for 2-(3-(Bromomethyl)phenyl)propan-2-ol (CAS: 30951-66-7).

[1][2][3]

Executive Safety Summary

2-(3-(Bromomethyl)phenyl)propan-2-ol is a functionalized benzylic bromide.[1][2] While the tertiary alcohol moiety contributes to polarity, the benzylic bromide functionality dictates its primary hazard profile: it is a potent alkylating agent and a probable lachrymator (tear-inducing agent).[1]

Improper disposal of this compound poses two critical risks:

  • Chemical Reactivity: Benzylic bromides are reactive electrophiles.[2] Disposing of them in general organic waste drums containing nucleophiles (amines, thiols) can cause uncontrolled exothermic polymerization or alkylation, leading to drum pressurization.[1]

  • Lachrymatory Exposure: Volatilization of even micro-quantities from waste containers can evacuate a laboratory.[2]

Core Directive: Never dispose of active benzylic bromides directly into main waste streams without prior chemical deactivation (quenching), unless using a dedicated, sealed "Lachrymator/Halogenated" waste stream.[1]

Chemical Hazard Profile
PropertyDataOperational Implication
CAS Number 30951-66-7Use for waste manifesting.[1][2]
Functional Groups Benzylic Bromide, Tertiary AlcoholBr is the leaving group; susceptible to SN2/SN1 reactions.
Primary Hazard Skin/Eye Irritant, Lachrymator Handle only in a functioning fume hood.[3]
Reactivity Electrophilic AlkylatorIncompatible with strong bases, amines, and oxidizers.[1]
Waste Code (RCRA) Not explicitly listed (P/U list).Classify as D003 (Reactive) if unstable, or generally Halogenated Organic Waste .
Pre-Disposal Deactivation (Quenching) Protocol

Expert Insight: Simply hydrolyzing benzylic bromides with water is ineffective and dangerous; it generates corrosive Hydrogen Bromide (HBr) gas and proceeds slowly due to the compound's limited water solubility.[2]

The Golden Standard: Use a Sodium Thiosulfate / Sodium Carbonate solution.[2]

  • Mechanism: Thiosulfate (

    
    ) is a soft nucleophile that rapidly displaces the bromide, converting the volatile lachrymator into a non-volatile, water-soluble thiosulfate ester (Bunte salt).[1][2]
    
  • Buffer: Carbonate neutralizes any trace acid generated.[2]

Protocol: Chemical Deactivation

Use this method for old stock bottles, reaction residues, or concentrated synthesis waste.[1]

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (

    
    )[1][2]
    
  • Sodium Carbonate (

    
    )[1][2]
    
  • Water[4][3]

  • Acetone or Ethanol (as a co-solvent)[1][2]

Step-by-Step Methodology:

  • Prepare Quenching Solution: Dissolve 15 g Sodium Thiosulfate and 2 g Sodium Carbonate in 100 mL of water .

  • Solubilize the Waste: Dissolve the 2-(3-(Bromomethyl)phenyl)propan-2-ol waste in a minimal amount of acetone or ethanol (approx. 1:2 ratio).[1][2] This ensures the lipophilic organic waste contacts the aqueous quenching agents.

  • Controlled Addition:

    • Setup: Place a stir bar in a beaker inside a fume hood.

    • Action: Slowly add the organic waste solution to the stirring aqueous quenching solution.

    • Observation: A mild exotherm may occur.[2] Ensure the mixture remains a single phase or is vigorously stirred if biphasic.

  • Reaction Time: Stir at room temperature for 24 hours .

  • Validation (TLC Check): Spot the reaction mixture against the starting material. The UV-active benzylic bromide spot should disappear, replaced by a baseline spot (the salt).[1][2]

  • Final Disposal: The resulting mixture is now a non-volatile aqueous organic waste.[2]

    • Adjust pH: Check pH; if basic, neutralize to pH 7–9 with dilute HCl (carefully).

    • Segregation: Pour into the Aqueous/Organic Mixture waste drum (Halogenated).

Waste Stream Decision Logic

Use the following logic to determine the correct disposal path.

DisposalLogic Start Waste Identification: 2-(3-(Bromomethyl)phenyl)propan-2-ol Quantity Quantity / State? Start->Quantity Spill Spill / Leak Quantity->Spill Accidental Release PureStock Pure Stock (>5g) Quantity->PureStock Expired/Unused ReactionMix Dilute Reaction Mixture Quantity->ReactionMix In Solvent Absorb 1. Evacuate Area 2. Don PPE (Resp/Goggles) 3. Cover with Vermiculite/Sand Spill->Absorb Quench Perform Thiosulfate Quench Protocol (See Sec 3) PureStock->Quench Segregate Segregate into Halogenated Waste Stream ReactionMix->Segregate Collect Collect in Wide-Mouth Jar Label: 'Lachrymator Debris' Absorb->Collect Check Verify Deactivation (TLC) Quench->Check DisposeAq Dispose as Non-Hazardous Aqueous Waste (Check Local Regs) Check->DisposeAq Label Double Bag & Label: 'Contains Lachrymator' Segregate->Label

Figure 1: Decision matrix for handling benzylic bromide waste. Note that quenching is preferred for pure stocks to prevent downstream hazards.

Emergency Procedures (Spills)

Scenario: You drop a vial of 2-(3-(Bromomethyl)phenyl)propan-2-ol outside the hood.

  • Immediate Action: Evacuate the immediate area. The lachrymatory effect will be instant.[2]

  • PPE Upgrade: Do not re-enter without safety goggles (tight-fitting) and a respirator equipped with Organic Vapor/Acid Gas cartridges .[2]

  • Containment:

    • Do not use paper towels (increases surface area for evaporation).[2]

    • Cover the spill immediately with Vermiculite or Activated Carbon .

  • Decontamination:

    • Once absorbed, sweep into a jar.

    • Wipe the surface with the Thiosulfate/Carbonate solution described in Section 3 to destroy residues.

    • Wash the area with soap and water.[2][5]

Regulatory & Transport Classification

When manifesting this waste for external pickup, use the following classifications based on structural analogs (Benzyl Bromide):

  • DOT Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s.[1] (contains benzylic bromide)[1][2][5][6]

  • UN Number: UN 3265 (Generic Organic Corrosive) or UN 1737 (Specific to Benzyl Bromide - often used as reference).[1][2]

  • Hazard Class: 8 (Corrosive)[1][2][7]

  • Packing Group: II

Labelling Requirement: All waste containers must carry a secondary yellow label:

WARNING: LACHRYMATOR / TEAR GAS AGENT.[1][2] OPEN ONLY IN FUME HOOD.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2] (Referenced for Thiosulfate quenching protocols).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(3-(Bromomethyl)phenyl)propan-2-ol
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Reactant of Route 2
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